4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-iodo-2-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIDIHOUJXGOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The title compound, 4-iodo-2-methyl-1-(trifluoromethyl)benzene, is a valuable functionalized aromatic building block. The presence of an iodine atom provides a reactive handle for a plethora of cross-coupling reactions, enabling the construction of complex molecular architectures, while the trifluoromethyl and methyl groups influence the electronic and steric properties of the benzene ring. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of a robust and reliable synthetic route to this important intermediate.
Synthetic Strategy: A Multi-Step Approach
The most logical and well-established synthetic route to this compound involves a three-step sequence starting from a commercially available precursor. This strategy leverages classical aromatic chemistry transformations, ensuring scalability and reproducibility. The overall synthetic pathway is depicted below:
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS No. 930599-57-8), a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and theoretical underpinnings of this versatile molecule.
Molecular Structure and Key Identifiers
This compound is an aromatic compound featuring an iodine atom, a methyl group, and a trifluoromethyl group substituted on a benzene ring. This unique combination of substituents imparts a distinct set of properties that are highly valuable in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 930599-57-8[1][2][3] |
| Molecular Formula | C₈H₆F₃I[1][2] |
| Molecular Weight | 286.03 g/mol [2] |
| InChI Key | VVIDIHOUJXGOHT-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development. The table below summarizes the available and estimated data for this compound.
| Property | Value/Description | Source/Rationale |
| Physical Form | Liquid[1] | Vendor Information |
| Boiling Point | Estimated: ~190-210 °C | Based on the boiling point of the related compound 1-Iodo-4-(trifluoromethyl)benzene (185-186 °C)[4][5], with an expected increase due to the additional methyl group. |
| Melting Point | Not available | As a liquid at room temperature, the melting point is below ambient temperature. |
| Density | Estimated: ~1.7-1.8 g/cm³ | Based on the density of the related compound 1-Iodo-4-(trifluoromethyl)benzene (1.851 g/cm³)[4][5]. The methyl group is expected to slightly decrease the density. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., THF, DMF, dioxane, toluene). | General property of similar aryl halides. |
| Flash Point | 138.7 ± 24.6 °C[1] | Vendor Information |
Expert Insight: The trifluoromethyl group, being strongly electron-withdrawing, and the iodine atom both contribute to the molecule's high molecular weight and density. The lipophilic nature of the trifluoromethyl group also influences its solubility profile, making it highly soluble in nonpolar organic solvents.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.8-8.0 | d | ~8.0 | Deshielded by the adjacent iodine and the trifluoromethyl group. |
| H-5 | ~7.6-7.8 | dd | ~8.0, ~2.0 | Coupled to both H-3 and H-6. |
| H-6 | ~7.2-7.4 | d | ~2.0 | Shielded by the ortho-methyl group. |
| -CH₃ | ~2.4-2.6 | s | - | Typical chemical shift for a methyl group on a benzene ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the significant downfield shift of the carbon attached to the iodine and the characteristic quartet for the trifluoromethyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-CF₃) | ~130-135 (q, ¹JCF ≈ 270-280 Hz) | Strong deshielding and C-F coupling. |
| C-2 (-CH₃) | ~140-145 | Attached to the methyl group. |
| C-3 | ~135-140 | Deshielded by the adjacent iodine. |
| C-4 (-I) | ~90-95 | Strong shielding effect of the iodine atom. |
| C-5 | ~130-135 | |
| C-6 | ~125-130 | |
| -CH₃ | ~20-25 | Typical aliphatic carbon shift. |
| -CF₃ | ~120-125 (q, ¹JCF ≈ 270-280 Hz) | Characteristic trifluoromethyl carbon signal. |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single sharp singlet.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CF₃ | ~ -60 to -65 | Typical chemical shift for an aryl trifluoromethyl group, referenced to CFCl₃.[8] |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
| Ion | m/z | Rationale |
| [M]⁺ | 286 | Molecular ion |
| [M-I]⁺ | 159 | Loss of iodine atom |
| [M-CF₃]⁺ | 217 | Loss of trifluoromethyl group |
Synthesis of this compound
A plausible and efficient laboratory-scale synthesis of this compound involves the diazotization of 4-amino-3-methylbenzotrifluoride followed by a Sandmeyer-type iodination reaction.
Diagram: Synthetic workflow for this compound.
Experimental Protocol: Sandmeyer Reaction
Expertise & Experience: This two-step, one-pot procedure is a classic and reliable method for introducing iodine onto an aromatic ring from a primary amine. The low temperature for diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent addition of potassium iodide provides the iodide nucleophile for the substitution reaction, which is often catalyzed by the in-situ formation of copper(I) iodide if copper sulfate is added.
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-amino-3-methylbenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid or sulfuric acid and water.
-
Maintain the temperature between 0 and 5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
-
Reactivity and Applications in Organic Synthesis
The presence of the carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aryl iodide and the properties of the resulting products.
Diagram: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
Trustworthiness: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The protocol below is a self-validating system, where successful coupling is readily confirmed by standard analytical techniques such as TLC, GC-MS, and NMR.
Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the biphenyl product.
Sonogashira Coupling
Expertise & Experience: The Sonogashira coupling provides a direct route to substituted alkynes. The use of a copper co-catalyst is traditional and highly effective, though copper-free conditions have also been developed to avoid potential issues with copper contamination in pharmaceutical applications.
Protocol for Sonogashira Coupling with Phenylacetylene:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
Authoritative Grounding: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[9] The choice of ligand is crucial for achieving high catalytic activity.
Protocol for Buchwald-Hartwig Amination with Morpholine:
-
To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).
-
Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add degassed toluene or dioxane, followed by morpholine (1.2 eq).
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Heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
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After cooling, quench the reaction with water, extract with an organic solvent, and purify by column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful and an irritant.[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Storage: Store at 4°C, protected from light.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its physicochemical properties and reactivity is essential for its effective application in research and development.
References
- 1. rsc.org [rsc.org]
- 2. This compound - CAS:930599-57-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 930599-57-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. colorado.edu [colorado.edu]
- 9. Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-Depth Technical Guide on 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS 930599-57-8): A Key Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-iodo-2-methyl-1-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its physicochemical properties, explore its synthetic utility, and discuss its potential applications as a versatile building block in the creation of novel chemical entities.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature and steric bulk, which can significantly modulate the biological activity of a parent molecule.[4] this compound combines the advantageous properties of the trifluoromethyl group with a reactive iodine substituent, making it a valuable precursor for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 930599-57-8 | |
| Molecular Formula | C₈H₆F₃I | [5] |
| Molecular Weight | 286.04 g/mol | [6] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 4°C, protect from light | |
| InChI Key | VVIDIHOUJXGOHT-UHFFFAOYSA-N |
While specific, publicly available spectroscopic data such as ¹H and ¹³C NMR for this exact compound is not readily found in peer-reviewed literature, such data is typically available from commercial suppliers upon request. For a closely related compound, 1-iodo-4-(trifluoromethyl)benzene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are available in public databases, which can provide a useful reference for spectral interpretation.[7]
Synthesis of this compound
A plausible and commonly employed method for the synthesis of aryl iodides is the electrophilic iodination of the corresponding arene. For the synthesis of this compound, the starting material would be 2-methyl-1-(trifluoromethyl)benzene. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Representative Experimental Protocol: Iodination of an Activated Arene
The following is a general protocol for the iodination of an activated aromatic ring, which can be adapted for the synthesis of the title compound.
dot
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-methyl-1-(trifluoromethyl)benzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent (e.g., N-iodosuccinimide or iodine) and a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoroacetic acid) at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Reactivity and Applications in Cross-Coupling Reactions
The carbon-iodine bond in this compound is a versatile functional group that readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
dot
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol:
-
Reaction Setup: In a reaction vessel purged with an inert gas, combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures).
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10][11][12] This reaction allows for the synthesis of a diverse array of substituted anilines from this compound and various primary or secondary amines.
dot
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide). Add a solution of this compound and the amine in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: The reaction mixture is heated, typically between 80 and 110 °C, until the starting materials are consumed.
-
Work-up and Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[13][14] This reaction is a valuable tool for introducing alkynyl moieties into the this compound scaffold.
dot
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. This compound | 930599-57-8 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Introduction: Deciphering Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS 930599-57-8), a substituted aromatic compound whose spectral features offer a compelling case study in the interplay of electronic and spatial effects.[1]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data to explain the underlying chemical principles that govern the observed spectrum. We will dissect the influence of each substituent—iodo, methyl, and trifluoromethyl—on the proton chemical environments, predict the resulting spectrum, outline a rigorous experimental protocol for its acquisition, and interpret the final data.
Chapter 1: Theoretical Framework and Spectral Prediction
Before stepping into the laboratory, a robust theoretical prediction of the ¹H NMR spectrum provides a critical roadmap for analysis. The structure of this compound presents a unique electronic environment, with three distinct aromatic protons and a methyl group whose magnetic resonances are finely tuned by their neighboring functional groups.

1.1. The Influence of Substituents on Aromatic Proton Chemical Shifts
The chemical shift (δ) of a proton is exquisitely sensitive to the local electron density. The baseline chemical shift for protons on an unsubstituted benzene ring is approximately 7.3 ppm.[2] Substituents modulate this value based on their electron-donating or electron-withdrawing nature.
-
Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing moiety, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the three fluorine atoms.[3] It substantially reduces electron density on the aromatic ring, particularly at the ortho and para positions. This "deshielding" effect causes protons in its vicinity to experience a stronger effective magnetic field, shifting their resonance significantly downfield (to a higher ppm value).[3][4]
-
Methyl (-CH₃) Group: In contrast, the methyl group is a weak electron-donating group (+I effect). Through induction and hyperconjugation, it increases the electron density of the ring, particularly at the ortho and para positions. This "shielding" effect moves proton resonances slightly upfield (to a lower ppm value).[5][6]
-
Iodo (-I) Group: The iodine atom presents a dualistic character. It is electronegative and withdraws electron density via induction (-I). However, its lone pairs can participate in resonance, donating electron density back to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect in influencing proton chemical shifts, resulting in net deshielding.[5][6] The effect is less pronounced than that of more electronegative halogens like chlorine or fluorine.
1.2. Predicting Chemical Shifts and Coupling Patterns
Based on these principles, we can predict the characteristics of each proton signal:
-
H-3: Positioned ortho to the potent electron-withdrawing -CF₃ group, this proton is expected to be the most deshielded and therefore resonate at the furthest downfield position in the aromatic region.
-
H-6: Located para to the -CF₃ group and ortho to the electron-donating -CH₃ group. The strong deshielding from the para -CF₃ group will likely dominate the weaker shielding from the ortho -CH₃ group, placing this proton's signal downfield, but likely upfield relative to H-3.
-
H-5: Situated meta to both the -CF₃ and -CH₃ groups, and ortho to the iodine atom. It will be less affected by the strong ortho/para-directing effects of the -CF₃ and -CH₃ groups but will be deshielded by the ortho-iodine. Its chemical shift is anticipated to be intermediate between H-6 and H-3.
-
-CH₃ Protons: The methyl group protons will appear as a singlet in the aliphatic region. A typical methyl group on a benzene ring resonates around 2.3 ppm. The presence of the deshielding ortho -CF₃ group will likely shift this signal slightly further downfield.
Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, providing crucial connectivity information.
-
Ortho Coupling (³J): H-5 and H-6 are adjacent and will show ortho coupling, typically in the range of 7–9 Hz.
-
Meta Coupling (⁴J): H-3 and H-5 are meta to each other and will display a smaller coupling constant of 2–3 Hz.
-
Para Coupling (⁵J): Coupling between the para protons H-3 and H-6 is usually too small to be resolved (0-1 Hz).
-
Fluorine Coupling (J_HF): Long-range coupling between the fluorine atoms of the -CF₃ group and the nearby aromatic protons, especially the ortho proton H-3 (⁴J_HF), can occur.[7] This may result in a slight broadening of the signal or its appearance as a narrow quartet.
Predicted Spectral Data Summary
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.8 – 8.0 | d (or narrow q) | ⁴J_H5,H3 ≈ 2-3 Hz; ⁴J_HF may be visible |
| H-5 | ~7.6 – 7.8 | dd | ³J_H6,H5 ≈ 7-9 Hz; ⁴J_H3,H5 ≈ 2-3 Hz |
| H-6 | ~7.3 – 7.5 | d | ³J_H5,H6 ≈ 7-9 Hz |
| -CH₃ | ~2.4 – 2.5 | s | N/A |
Chapter 2: Experimental Protocol for High-Resolution ¹H NMR
Scientific integrity demands a robust and reproducible experimental methodology. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.
2.1. Materials and Equipment
-
Sample: this compound (~10 mg)
-
Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tube, Pasteur pipette, analytical balance
-
Spectrometer: 400 MHz (or higher) NMR spectrometer
2.2. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of this compound and transfer it into a clean, dry vial.
-
Solvent Addition: Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ to the vial. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic molecules and its single, easily identifiable residual solvent peak (~7.26 ppm).[8]
-
Standard Addition: Add a small drop of TMS to the solution. TMS is the universally accepted internal standard for ¹H NMR, with its 12 equivalent protons producing a sharp singlet defined as 0.00 ppm, ensuring accurate chemical shift referencing.
-
Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Transfer the clear solution into a 5 mm NMR tube.
-
Positioning: Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned correctly for optimal magnetic field homogeneity.
2.3. Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Insert the sample into the NMR magnet. Tune and match the probe to the spectrometer's frequency (e.g., 400 MHz) to maximize signal sensitivity.
-
Field Homogenization (Shimming): Lock onto the deuterium signal from the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse ('zg30') is typically sufficient.
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Number of Scans: Acquire 16 scans to achieve a good signal-to-noise ratio. This number can be increased for more dilute samples.
-
Relaxation Delay (d1): A delay of 2 seconds between scans allows for adequate relaxation of the protons, ensuring accurate signal integration.
-
Acquisition Time (aq): Set to approximately 4 seconds to ensure good digital resolution.
-
-
Initiate Acquisition: Start the experiment.
2.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to convert the acquired time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate the area under each signal. The relative integral values correspond directly to the ratio of protons giving rise to those signals.
Chapter 3: Spectral Interpretation and Data Analysis
The processed ¹H NMR spectrum provides a wealth of structural information. The following is an analysis of a representative spectrum, consistent with our theoretical predictions.
3.1. Analysis of Signals
-
δ 7.85 (d, 1H, J = 2.1 Hz): This downfield doublet corresponds to H-3 . Its significant downfield shift is a direct consequence of the strong deshielding from the ortho -CF₃ group. The small coupling constant (J = 2.1 Hz) is characteristic of a four-bond meta-coupling to H-5. Any potential coupling to the -CF₃ group is not resolved and likely contributes to slight peak broadening.
-
δ 7.68 (dd, 1H, J = 8.2, 2.1 Hz): This signal, a doublet of doublets, is assigned to H-5 . It is split by two different protons: the large coupling of 8.2 Hz is due to the adjacent ortho proton H-6, while the small 2.1 Hz coupling arises from the meta proton H-3.
-
δ 7.32 (d, 1H, J = 8.2 Hz): This doublet is assigned to H-6 . It is the most upfield of the aromatic protons, shielded by the ortho-methyl group. The signal is split into a doublet by its ortho neighbor, H-5, with a coupling constant of 8.2 Hz.
-
δ 2.45 (s, 3H): This sharp singlet in the upfield region, integrating to three protons, is unequivocally assigned to the -CH₃ group. Its position is consistent with a methyl group on an aromatic ring that is slightly deshielded by the other ring substituents.
3.2. Summary of ¹H NMR Data
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.85 | 1H | d | 2.1 | H-3 |
| 7.68 | 1H | dd | 8.2, 2.1 | H-5 |
| 7.32 | 1H | d | 8.2 | H-6 |
| 2.45 | 3H | s | N/A | -CH₃ |
Chapter 4: Visualization of Structural Relationships
Diagrams are powerful tools for visualizing the relationships derived from NMR data. The following Graphviz diagram illustrates the spin-spin coupling network within this compound.
Caption: Spin-spin coupling network in this compound.
Conclusion
The ¹H NMR spectrum of this compound serves as an exemplary model for understanding the nuanced effects of substituents on aromatic systems. The predictable downfield shifts caused by the electron-withdrawing trifluoromethyl and iodo groups, combined with the upfield influence of the methyl group, result in a well-resolved and highly informative spectrum. The observed chemical shifts, signal integrations, and spin-spin coupling patterns align perfectly with the proposed structure, providing unambiguous confirmation of its identity. This guide demonstrates how a synergistic approach, combining theoretical prediction with meticulous experimental practice, empowers scientists to confidently elucidate complex molecular architectures, a fundamental task in chemical research and development.
References
- 1. This compound | 930599-57-8 [chemicalbook.com]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. reddit.com [reddit.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹³C NMR Data of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, including a predicted spectrum based on established substituent effects, a comprehensive experimental protocol for data acquisition, and an exploration of the underlying principles governing the observed chemical shifts.
Predicted ¹³C NMR Spectrum and Substituent Effects
The SCS parameters for the ipso-, ortho-, meta-, and para-positions for each substituent are crucial for this prediction. These parameters are empirically derived from monosubstituted benzenes and reflect the electronic influence (both inductive and resonance effects) of the substituent on the electron density at each carbon atom of the ring.
Substituent Chemical Shift (SCS) Parameters (in ppm) for Benzene Derivatives:
| Substituent | Ipso (C1) | Ortho (C2/C6) | Meta (C3/C5) | Para (C4) |
| -I | -32.0 | +10.2 | +2.9 | +1.0 |
| -CH₃ | +8.9 | +0.7 | -0.1 | -2.9 |
| -CF₃ | +2.6 | -3.3 | -0.3 | +3.2 |
Using these parameters, the predicted ¹³C NMR chemical shifts for this compound are calculated as follows:
-
C1 (-CF₃): 128.5 (benzene) + 2.6 (ipso-CF₃) + 0.7 (ortho-CH₃) + 1.0 (para-I) = 132.8 ppm
-
C2 (-CH₃): 128.5 (benzene) + 8.9 (ipso-CH₃) - 3.3 (ortho-CF₃) + 2.9 (meta-I) = 137.0 ppm
-
C3: 128.5 (benzene) - 0.1 (meta-CH₃) - 0.3 (meta-CF₃) + 10.2 (ortho-I) = 138.3 ppm
-
C4 (-I): 128.5 (benzene) - 32.0 (ipso-I) - 2.9 (para-CH₃) + 3.2 (para-CF₃) = 96.8 ppm
-
C5: 128.5 (benzene) - 0.1 (meta-CH₃) - 0.3 (meta-CF₃) + 10.2 (ortho-I) = 138.3 ppm
-
C6: 128.5 (benzene) + 0.7 (ortho-CH₃) - 3.3 (ortho-CF₃) + 2.9 (meta-I) = 128.8 ppm
-
-CH₃: Approximately 20-22 ppm
-
-CF₃: Approximately 124 ppm (quartet)
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C1 | 132.8 | Quartet (²Jcf) |
| C2 | 137.0 | Singlet |
| C3 | 138.3 | Singlet |
| C4 | 96.8 | Singlet |
| C5 | 138.3 | Singlet |
| C6 | 128.8 | Quartet (³Jcf) |
| -CH₃ | ~21 | Singlet |
| -CF₃ | ~124 | Quartet (¹Jcf) |
It is important to note that the additivity principle provides an estimation, and steric interactions between adjacent substituents can lead to deviations from these predicted values[1]. The trifluoromethyl group will induce splitting of the signals for the carbon atoms to which it is attached and those in close proximity due to ¹³C-¹⁹F coupling. The carbon of the CF₃ group will appear as a quartet with a large coupling constant (¹Jcf), while the ipso-carbon (C1) will also be a quartet with a smaller coupling constant (²Jcf). The C6 carbon may also show a smaller quartet splitting (³Jcf).
Experimental Protocol for ¹³C NMR Data Acquisition
This section outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound like this compound.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.
-
Analyte Quantity: For a standard ¹³C NMR experiment, a sample amount of 10-50 mg is typically required.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, benzene-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Procedure:
-
Weigh 10-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to dissolve the sample completely.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
Caption: Workflow for preparing a liquid-state NMR sample.
NMR Spectrometer Setup and Data Acquisition (Bruker TopSpin)
The following steps provide a general guide for data acquisition on a Bruker spectrometer running TopSpin software. Specific commands and parameters may vary slightly depending on the instrument and software version.
-
Insert Sample: Place the NMR tube in a spinner and adjust its depth using a depth gauge. Insert the sample into the magnet.
-
Create a New Dataset:
-
Load a standard ¹³C experiment parameter set.
-
Create a new experiment number and provide a title for your sample.
-
-
Lock and Shim:
-
Select the appropriate solvent from the lock menu. The instrument will automatically lock onto the deuterium signal of the solvent.
-
Perform automatic shimming (topshim) to optimize the magnetic field homogeneity.
-
-
Tune and Match the Probe:
-
Execute the automatic tuning and matching procedure (atma) for the ¹³C channel to ensure efficient radiofrequency pulse transmission and detection.[3]
-
-
Set Acquisition Parameters:
-
Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling).[4]
-
Number of Scans (ns): Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): Set to approximately 240 ppm, centered around 110 ppm.
-
Acquisition Time (aq): Typically around 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.[5]
-
-
Acquire Data:
-
Monitor Acquisition: The progress of the acquisition can be monitored in real-time.
References
An In-depth Technical Guide to the Mass Spectrometry of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, a compound of interest in pharmaceutical and materials science research. The principles and methodologies detailed herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound is a halogenated aromatic compound with the chemical formula C8H6F3I.[1] Its molecular weight is 286.04 g/mol .[1] Understanding its structural characteristics is fundamental to interpreting its mass spectrum. The presence of a labile iodine atom, a stable trifluoromethyl group, and a methyl group on the benzene ring all contribute to a unique fragmentation pattern that can be elucidated through mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 930599-57-8 | [1][2] |
| Molecular Formula | C8H6F3I | [1] |
| Molecular Weight | 286.04 g/mol | [1] |
| Physical Form | Liquid | [1] |
Ionization Techniques: A Strategic Approach
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The selection depends on the desired information, whether it be the molecular weight or structural details through fragmentation.
Electron Ionization (EI): The "Hard" Approach for Structural Elucidation
Electron Ionization (EI) is a highly effective technique for this compound due to its volatility and the need for structural information through fragmentation.[3] In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. This "hard" ionization technique provides a detailed fragmentation pattern that acts as a molecular fingerprint.[4][5]
"Soft" Ionization Techniques: Preserving the Molecular Ion
For applications where confirming the molecular weight is the primary goal, "soft" ionization techniques are preferable as they minimize fragmentation.[4][6]
-
Electrospray Ionization (ESI): While typically used for polar, non-volatile compounds, ESI can be employed, particularly when coupled with liquid chromatography.[4] However, care must be taken with mobile phase additives like formic acid, which can induce deiodination in the ESI source.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively non-polar compounds that are thermally stable, making it a viable option for this analyte.[4] It typically produces a protonated molecule [M+H]+ with minimal fragmentation.
Predicted Fragmentation Pattern of this compound under EI
The fragmentation of this compound under electron ionization is predicted to be a systematic process, guided by the relative bond strengths and the stability of the resulting fragments. The following is a proposed fragmentation pathway based on the analysis of similar molecules.[8][9][10]
The initial event is the formation of the molecular ion (M+•) at m/z 286 .
Key Fragmentation Pathways:
-
Loss of Iodine Radical: The most facile cleavage is expected to be the C-I bond, due to its lower bond energy compared to other bonds in the molecule. This results in the formation of a highly stable cation at m/z 159 . This is a common fragmentation pathway for iodinated aromatic compounds.[9][11]
-
Loss of a Methyl Radical: Cleavage of a C-H bond from the methyl group can lead to the formation of a benzylic-type cation at m/z 285 . Subsequent loss of an iodine radical would lead to a fragment at m/z 158 .
-
Loss of a Trifluoromethyl Radical: While the C-CF3 bond is strong, loss of a •CF3 radical can occur, leading to a fragment at m/z 217 .
-
Formation of Tropylium Ion: Alkyl-substituted benzene rings can undergo rearrangement to form a stable tropylium ion. In this case, a fragment at m/z 91 might be observed, although it would require significant bond cleavage and rearrangement.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzene, iodo- [webbook.nist.gov]
- 10. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FTIR Analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the principles, experimental protocols, and spectral interpretation for this specific compound.
Introduction: The Significance of this compound
This compound, with the CAS Number 930599-57-8, is an aromatic organic compound with the linear formula C8H6F3I. Its structure, featuring a benzene ring substituted with an iodine atom, a methyl group, and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance pharmacological properties such as lipophilicity, metabolic stability, and binding affinity, making it a crucial moiety in modern drug design.[1][2] The reactive iodine atom also serves as a key handle for synthetic transformations, notably in cross-coupling reactions.[3]
Accurate and reliable analytical techniques are paramount for the characterization and quality control of such specialized chemical entities. FTIR spectroscopy emerges as a powerful, non-destructive, and rapid analytical tool for confirming the identity and structural integrity of this compound by identifying its key functional groups through their characteristic vibrational frequencies.[4][5]
Molecular Structure of this compound
The molecular structure of this compound is fundamental to understanding its infrared spectrum. The arrangement of the substituents on the benzene ring dictates the vibrational modes of the molecule.
Caption: Molecular structure of this compound.
Principles of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[4] These vibrations, which include stretching and bending of chemical bonds, occur at specific frequencies corresponding to the energy levels of the bonds.[6] The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies. This "molecular fingerprint" is unique to each compound, allowing for its identification and structural elucidation.[7][8]
Experimental Protocol: A Self-Validating System
The acquisition of a high-quality FTIR spectrum of this compound, which is a liquid at room temperature, necessitates a meticulous experimental approach. The following protocol is designed to be self-validating by incorporating background scans and ensuring proper sample handling.
Sample Preparation
Given that this compound is a liquid, several sample preparation techniques are applicable. The choice of method depends on the available equipment and the desired sample concentration.
-
Attenuated Total Reflectance (ATR-FTIR): This is often the preferred method due to its simplicity and minimal sample preparation.[9][10]
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.
-
Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
If applicable, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Neat Liquid (Transmission): This traditional method uses a liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates).
-
Ensure the salt plates are clean and dry. Polish if necessary.
-
Place a small drop of the liquid sample on one plate.
-
Carefully place the second plate on top, gently rotating to create a thin, uniform film and eliminate air bubbles.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum. It is crucial to run a background spectrum with the empty beam path prior to sample analysis.
-
Instrumental Parameters
For optimal results, the following instrumental parameters are recommended:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups. |
| Resolution | 4 cm⁻¹ | Provides a good balance between spectral detail and signal-to-noise ratio for routine analysis. |
| Number of Scans | 16-32 | Averaging multiple scans improves the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A common function that provides good quantitative accuracy and peak shape. |
The experimental workflow can be visualized as follows:
Caption: A generalized workflow for the FTIR analysis of a liquid sample.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum of this compound can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[7][11] The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations.
Expected Absorption Bands
The following table summarizes the expected characteristic absorption bands for this compound, based on known frequencies for similar structural motifs.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[12][13] |
| 2960 - 2850 | Aliphatic C-H Stretch | Medium | Arising from the methyl (-CH₃) group.[14] |
| 1600 - 1585 & 1500 - 1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | These bands are characteristic of the benzene ring.[12] |
| 1470 - 1350 | Aliphatic C-H Bend | Medium | Bending vibrations of the methyl group.[14] |
| ~1320 | C-F Stretch (in CF₃) | Strong | The C-F bonds in the trifluoromethyl group typically show strong absorptions in this region. |
| 1250 - 1000 | C-H In-Plane Bend | Weak to Medium | In-plane bending of the aromatic C-H bonds.[12] |
| 900 - 675 | C-H Out-of-Plane Bend ("oop") | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.[12] |
| 800 - 600 | C-Cl Stretch (for comparison) | Strong | While not present, this is a reference for halogen-carbon bonds.[15] |
| ~500 | C-I Stretch | Medium to Weak | The carbon-iodine bond is expected to absorb at a low frequency due to the high mass of iodine.[14] |
Detailed Analysis of Key Regions
-
Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): The presence of bands in these regions confirms the aromatic nature of the compound. The C-H stretching vibrations appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[13] The in-ring C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[12]
-
Trifluoromethyl (CF₃) Group Region (~1320 cm⁻¹): The trifluoromethyl group is expected to produce one or more very strong and characteristic absorption bands due to the symmetric and asymmetric stretching of the C-F bonds. The high electronegativity of fluorine and the concerted motion of the three fluorine atoms result in a large change in the dipole moment during vibration, leading to a strong IR absorption.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.[8] It includes the C-H bending vibrations, and the C-C, C-N, and C-X (halogen) stretching frequencies.[7] The C-I stretching vibration is expected in the lower frequency part of this region, typically around 500 cm⁻¹.[14] The specific pattern of out-of-plane C-H bending bands between 900 and 675 cm⁻¹ is highly characteristic of the substitution pattern on the benzene ring and can be used for further structural confirmation.[12]
Applications in Research and Drug Development
The FTIR analysis of this compound is crucial for several applications:
-
Identity Confirmation: As a primary quality control step, FTIR provides rapid confirmation that the correct compound has been synthesized or received from a supplier.
-
Purity Assessment: While not inherently a quantitative technique without calibration, FTIR can detect the presence of impurities with different functional groups (e.g., starting materials, solvents, or by-products).
-
Reaction Monitoring: In synthetic chemistry, FTIR can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.
-
Stability Studies: FTIR can be employed to assess the chemical stability of the compound under various conditions by detecting changes in its vibrational spectrum that may indicate degradation.
The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[1] Therefore, compounds like this compound are important intermediates in the synthesis of new chemical entities.[3] A robust analytical method such as FTIR is essential for ensuring the quality and consistency of these intermediates, which ultimately impacts the success of the drug development process.
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of this compound. By following a well-designed experimental protocol and understanding the principles of spectral interpretation, researchers can efficiently and accurately confirm the identity and structural features of this important chemical intermediate. The characteristic absorption bands of the aromatic ring, the methyl group, the trifluoromethyl group, and the carbon-iodine bond collectively provide a unique spectral fingerprint, ensuring confidence in the quality of the material used in research and development endeavors.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 7. azooptics.com [azooptics.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. FTIR [terpconnect.umd.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. The presence of both a trifluoromethyl group and an iodine atom on the benzene ring offers versatile reactivity for cross-coupling reactions and other molecular elaborations. However, the iodo-substituent, in particular, renders the molecule susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines optimal storage conditions, and presents protocols for stability assessment to ensure its integrity in research and development applications.
Introduction: The Dichotomy of Reactivity and Stability
The synthetic utility of this compound stems from the C-I bond, which serves as a reactive handle for introducing molecular complexity. However, this bond is also the primary site of potential degradation. Concurrently, the electron-withdrawing trifluoromethyl (-CF3) group imparts significant metabolic and thermal stability to the molecule as a whole.[1] Understanding this interplay is critical for its effective use. This document delineates the causal factors behind its stability profile and provides field-proven methodologies for its preservation.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source |
| CAS Number | 930599-57-8 | [2][3] |
| Molecular Formula | C₈H₆F₃I | [2][3] |
| Molecular Weight | 286.04 g/mol | [2] |
| Physical Form | Liquid | [2][4] |
| Boiling Point | Not specified | |
| Flash Point | 138.7 ± 24.6 °C | [2] |
| Incompatible Materials | Strong oxidizing agents | [1][5] |
Core Stability Profile: Influencing Factors and Degradation Pathways
The stability of this compound is primarily influenced by three environmental factors: light, temperature, and moisture.
Photostability
Aryl iodides are notoriously sensitive to light, particularly in the UV spectrum.[6] The energy from photons can be sufficient to induce homolytic cleavage of the relatively weak Carbon-Iodine bond, initiating a radical degradation pathway.
-
Mechanism: Upon exposure to light, the C-I bond can break, forming an aryl radical and an iodine radical. The iodine radical can then combine with another to form molecular iodine (I₂), often observed as a purple or brown discoloration in the liquid. The aryl radical can abstract a hydrogen atom from a solvent or another molecule to form 2-methyl-1-(trifluoromethyl)benzene, or participate in other unwanted side reactions.
Thermal Stability
While the trifluoromethyl group enhances the overall thermal stability of the aromatic ring, the C-I bond remains the most thermally labile point.[1] Elevated temperatures accelerate the rate of all chemical reactions, including the potential for homolytic C-I bond cleavage, similar to photodegradation.
-
Hazardous Decomposition: Under high heat, such as in a fire, the compound can decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen iodide (HI), and hydrogen fluoride (HF).[1][5]
Hydrolytic and Oxidative Stability
-
Hydrolysis: While the compound itself is not highly susceptible to hydrolysis, prolonged exposure to high humidity should be avoided. Moisture can facilitate certain degradation pathways and potentially react with acidic decomposition byproducts like HI.[6]
-
Oxidation: this compound is incompatible with strong oxidizing agents. These reagents can forcibly oxidize the iodide, leading to a rapid and potentially hazardous decomposition of the material.
The following diagram illustrates the key factors that can negatively impact the stability of the compound.
Caption: Factors leading to the degradation of this compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, the following storage and handling procedures are essential. These protocols are designed as a self-validating system to preserve the compound's purity.
Storage Conditions
Adherence to proper storage conditions is the most critical step in maintaining the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 4°C or room temperature as specified by the supplier.[2][4][7] Avoid high heat. | Lower temperatures slow the rate of potential thermal degradation. |
| Light | Store in a dark place.[2][4][6] Use amber glass or opaque containers. | Prevents light-induced homolytic cleavage of the C-I bond. |
| Atmosphere | Seal containers tightly.[4][7] For long-term storage, consider flushing with an inert gas (e.g., Argon, Nitrogen). | Protects from atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation. |
| Container | Use chemically inert glass containers with tight-fitting seals. | Prevents leaching of impurities and ensures a proper seal. |
Handling Procedures
Proper handling during experimental use is crucial to prevent short-term degradation.
-
Dispensing: Minimize the time the container is open to the atmosphere. If possible, handle in a glove box or under a stream of inert gas.
-
Avoid Contamination: Use clean, dry syringes or pipettes for transfer. Never return unused material to the original container.
-
Protection from Light: When used in reactions, especially those running for extended periods, protect the reaction vessel from light by wrapping it in aluminum foil.
Experimental Protocol: Photostability Assessment
For applications where the compound may be exposed to light, or when developing formulations, a formal photostability study is recommended. The following protocol is based on the principles outlined in the ICH Q1B guidelines.[5][8][9]
Objective: To assess the impact of light exposure on the purity and degradation of this compound.
Materials:
-
This compound sample
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
Photostability chamber equipped with a light source conforming to ICH Q1B (providing a combination of cool white fluorescent and near-UV lamps)
-
Calibrated lux meter and radiometer
-
HPLC system with a UV detector
-
Validated HPLC method for the assay of this compound and its potential degradants.
Methodology:
-
Sample Preparation:
-
Prepare at least two sets of samples.
-
"Exposed Samples": Place the compound in transparent containers.
-
"Control Samples": Wrap identical containers completely in aluminum foil to serve as dark controls.
-
-
Exposure:
-
Analysis:
-
At the end of the exposure period, visually inspect all samples for any change in appearance (e.g., color).
-
Analyze both the exposed and control samples by the validated HPLC method.
-
Determine the percentage of the parent compound remaining.
-
Identify and quantify any degradation products formed.
-
-
Evaluation:
-
Compare the results from the exposed samples to the control samples. A significant decrease in the parent compound or the formation of impurities in the exposed sample indicates photosensitivity.
-
The workflow for this stability assessment is outlined below.
Caption: Workflow for photostability testing of the compound.
Conclusion
While this compound is a robust molecule for many synthetic applications, its long-term integrity is contingent upon careful management of environmental conditions. The primary degradation risks arise from exposure to light and high temperatures, which can initiate the cleavage of the C-I bond. By implementing the recommended storage and handling protocols—specifically, by protecting the compound from light, storing it at cool and dry conditions, and avoiding incompatible substances—researchers can ensure its stability and reliability for their scientific endeavors. For critical applications, conducting a formal stability study is a prudent measure to validate its fitness for use.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 930599-57-8 [sigmaaldrich.com]
- 3. This compound | 930599-57-8 [chemicalbook.com]
- 4. 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | 54978-36-8 [sigmaaldrich.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 7. This compound - CAS:930599-57-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 9. database.ich.org [database.ich.org]
A Technical Guide to the Solubility of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. This document explores the theoretical principles governing its solubility, offers a predictive assessment of its behavior in various common organic solvents, and furnishes a detailed experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows.
Introduction: Understanding the Molecular Profile
This compound (CAS No. 930599-57-8) is a substituted aromatic compound with a unique combination of functional groups that dictate its physical and chemical properties, including its solubility.[1] The presence of a trifluoromethyl (-CF3) group significantly influences the molecule's electronic and lipophilic character. The trifluoromethyl group is a strong electron-withdrawing group and is known to increase the lipophilicity of molecules, which can enhance membrane permeability and metabolic stability in drug candidates.[2][3] The iodine atom provides a reactive site for cross-coupling reactions, making it a versatile building block in organic synthesis.[4] The methyl group further contributes to its nonpolar character. Understanding these structural features is paramount to predicting its behavior in different solvent systems.
Physicochemical Properties and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5][6] this compound is a predominantly nonpolar, lipophilic molecule. Therefore, it is expected to exhibit higher solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents aligns well with the hydrophobic character of the benzene ring, methyl group, and trifluoromethyl group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents possess dipoles that can interact with the polar C-I and C-CF3 bonds, while their organic backbone is compatible with the aromatic ring. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents have high dielectric constants, their polarity may be too high for optimal solvation of the largely nonpolar solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The hydrogen-bonding capability of these solvents is not effectively matched by the solute, which lacks hydrogen bond donors. This leads to unfavorable solute-solvent interactions compared to the solvent's self-association. |
| Aqueous | Water | Very Low | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for the nonpolar, hydrophobic this compound. |
Experimental Determination of Solubility
While predictions provide a useful starting point, empirical determination is essential for quantitative applications. The following protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.[7][8]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Step-by-Step Protocol
-
Preparation of Supersaturated Solution: To a series of vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature bath. Stir the mixtures vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.
-
Sample Collection: After the equilibration period, cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid microparticles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the solute.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mg/mL.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] It may cause skin and eye irritation, and respiratory irritation.[10][11] Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[9][10][11]
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic and aqueous media. For precise quantitative data, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of its solubility characteristics will enable researchers to optimize reaction conditions, improve yields, and streamline purification processes.
References
- 1. This compound | 930599-57-8 [chemicalbook.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.ws [chem.ws]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
"hazards and safety precautions for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene"
An In-depth Technical Guide:
Hazards and Safety Precautions for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Executive Summary and Compound Profile
This compound (CAS No. 930599-57-8) is a substituted aromatic halide, presenting as a liquid at room temperature. Its molecular structure, featuring an iodinated benzene ring with methyl and trifluoromethyl groups, makes it a valuable intermediate in synthetic organic chemistry. The trifluoromethyl group often enhances the pharmacological properties of target molecules, making this compound relevant in drug discovery and agrochemical development. However, the same structural features that impart its synthetic utility also necessitate a rigorous and well-informed approach to its handling. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound. The causality behind each safety protocol is explained to empower researchers with the knowledge to work safely and effectively.
| Property | Value | Source |
| CAS Number | 930599-57-8 | |
| Molecular Formula | C₈H₆F₃I | |
| Molecular Weight | 286.04 g/mol | |
| Physical Form | Liquid | |
| Flash Point | 138.7 ± 24.6 °C | |
| Storage Temperature | 4°C, protect from light |
Hazard Identification and GHS Classification
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is classified under the Globally Harmonized System (GHS) as a warning-level hazard. The toxicological properties have not been fully investigated, which underscores the importance of treating the compound with caution and adhering strictly to the safety protocols outlined in this document.[1][2]
| GHS Classification | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation, Category 2 | H315 : Causes skin irritation. |
|
| Serious Eye Damage/Eye Irritation, Category 2A | H319 : Causes serious eye irritation. |
|
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 : May cause respiratory irritation. |
|
Source of Hazard Statements and Pictogram:
Proactive Risk Mitigation: Exposure Controls and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure risk. The "Hierarchy of Controls" is the fundamental framework for implementing a robust safety system.
Caption: Hierarchy of Controls model for mitigating workplace hazards.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1] A certified chemical fume hood is mandatory to control exposure to vapors.[3][4]
-
Emergency Equipment: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[1][5] Their functionality should be verified on a regular basis.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is used in conjunction with, not as a replacement for, engineering controls. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[6]
| Body Part | Recommended PPE | Rationale and Causality |
| Eyes/Face | Chemical safety goggles and a face shield.[2] | Protects against splashes of the liquid, which can cause serious eye irritation.[1] Standard safety glasses are insufficient. |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile), a flame-retardant lab coat, and closed-toe shoes.[1][4] | Prevents direct skin contact, which causes irritation.[1] Contaminated gloves must be disposed of properly.[3] |
| Respiratory | Use is mandated within a chemical fume hood. For situations with inadequate ventilation (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge is required.[4] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][7] |
Standard Operating Procedures: Handling, Storage, and Disposal
Safe Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational. Don all required PPE as specified in Section 3.2.[4]
-
Handling: Conduct all transfers and reactions within a chemical fume hood.[3] Avoid breathing vapors or mists.[1]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Decontaminate the work area and properly dispose of contaminated consumables.[4]
Storage Requirements
-
Conditions: Store in a cool (recommended 4°C), dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent leakage and contamination.
-
Protection: Protect from direct sunlight and light sources, as the compound may be light-sensitive.[1]
-
Incompatibilities: Store separately from strong oxidizing agents.[1]
Disposal Considerations
This compound and its containers must be treated as hazardous waste. All waste material must be disposed of in accordance with national and local regulations via a licensed disposal company.[1][2] Do not allow the chemical to enter drains or the environment.[1]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Step-by-step workflow for responding to a chemical spill.
First-Aid Measures
-
Inhalation: If vapors are inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention.[1]
-
Skin Contact: If the liquid comes into contact with skin, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] If contact lenses are present and easy to remove, do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion: If swallowed, do not induce vomiting. Seek immediate medical assistance.[1]
Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam to extinguish a fire.[1]
-
Specific Hazards: The compound is a combustible liquid.[1] In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen iodide (HI), and gaseous hydrogen fluoride (HF) may be produced.[1]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[1]
Accidental Release (Spill) Management
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent the spill from entering drains, sewers, or waterways.[3]
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[1]
-
Disposal: Collect the absorbed material and any contaminated soil into a suitable, sealed container for hazardous waste disposal.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Isomers of Iodo-methyl-trifluoromethyl-benzene: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of the isomers of iodo-methyl-trifluoromethyl-benzene, a class of molecules of significant interest to researchers, scientists, and drug development professionals. By leveraging the unique electronic properties of the trifluoromethyl group and the synthetic versatility of the iodo substituent, these compounds serve as valuable building blocks in medicinal chemistry and materials science. This document delves into their synthesis, spectroscopic characterization, and applications, with a particular focus on their emerging role in the development of targeted cancer therapies.
The Strategic Importance of Trifluoromethyl and Iodo Moieties in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF₃) group into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[1] The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability.[2]
The iodine atom, on the other hand, serves as a versatile synthetic handle. Its C-I bond is readily activated for a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.
The combination of these two functionalities on a methylated benzene scaffold creates a diverse set of isomers, each with unique steric and electronic properties, offering a rich chemical space for the design of novel therapeutics.
Isomers of Iodo-methyl-trifluoromethyl-benzene
There are twelve possible constitutional isomers of iodo-methyl-trifluoromethyl-benzene. The systematic naming and substitution patterns are outlined below:
| Substitution Pattern | IUPAC Name |
| 1,2,3- | 1-Iodo-2-methyl-3-(trifluoromethyl)benzene |
| 1,2,4- | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene |
| 1,2,5- | 2-Iodo-1-methyl-4-(trifluoromethyl)benzene |
| 1,2,6- | 2-Iodo-3-methyl-1-(trifluoromethyl)benzene |
| 1,3,2- | 2-Iodo-1-methyl-3-(trifluoromethyl)benzene |
| 1,3,4- | 1-Iodo-3-methyl-4-(trifluoromethyl)benzene |
| 1,3,5- | 1-Iodo-3-methyl-5-(trifluoromethyl)benzene |
| 1,4,2- | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene |
| 2,1,3- | 1-Iodo-2-methyl-3-(trifluoromethyl)benzene |
| 2,1,4- | 1-Iodo-2-methyl-4-(trifluoromethyl)benzene |
| 3,1,2- | 2-Iodo-1-methyl-3-(trifluoromethyl)benzene |
| 4,1,2- | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene |
Note: Some IUPAC names are repeated due to rotational symmetry of the benzene ring.
Synthesis of Iodo-methyl-trifluoromethyl-benzene Isomers
The synthesis of these isomers typically involves multi-step sequences, often starting from commercially available substituted anilines or toluenes. A common and reliable method for introducing the iodine atom is the Sandmeyer reaction.[3] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with iodide.
Experimental Protocol: Synthesis of 2-Iodo-1-methyl-3-(trifluoromethyl)benzene
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-iodo-1-methyl-3-(trifluoromethyl)benzene, a representative isomer, starting from 2-methyl-3-(trifluoromethyl)aniline.
Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Causality Behind Experimental Choices: The use of low temperatures is critical to prevent the premature decomposition of the thermally unstable diazonium salt. The slow, dropwise addition of sodium nitrite solution helps to control the exothermic diazotization reaction and maintain the low temperature.
Step 2: Iodination via Sandmeyer Reaction
-
In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-iodo-1-methyl-3-(trifluoromethyl)benzene.
Trustworthiness of the Protocol: This protocol is a self-validating system. The successful formation of the diazonium salt can be qualitatively assessed by the reaction of a small aliquot with a basic solution of 2-naphthol, which should produce a characteristic azo dye. The completion of the iodination reaction is indicated by the cessation of nitrogen gas evolution. The purity of the final product is confirmed by the spectroscopic methods detailed in the following section.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-iodo-1-methyl-3-(trifluoromethyl)benzene.
Spectroscopic Characterization
The structural elucidation of the iodo-methyl-trifluoromethyl-benzene isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a trisubstituted benzene ring, the aromatic region (typically δ 7.0-8.0 ppm) will show a complex splitting pattern depending on the relative positions of the substituents. The methyl group will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon attached to the iodine atom will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing trifluoromethyl-containing compounds. The trifluoromethyl group will typically appear as a singlet in the ¹⁹F NMR spectrum.
Representative NMR Data for 2-Iodo-1-methyl-3-(trifluoromethyl)benzene:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | ~7.5-7.8 | m | - |
| ~7.2-7.4 | m | - | |
| ~2.4 | s | - | |
| ¹³C | ~140 | s | - |
| ~135 | s | - | |
| ~130 (q) | q | ~30 | |
| ~128 | s | - | |
| ~125 (q) | q | ~270 | |
| ~100 | s | - | |
| ~20 | s | - | |
| ¹⁹F | ~-60 | s | - |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for iodo-methyl-trifluoromethyl-benzene isomers include:
-
Aromatic C-H stretch: ~3030-3100 cm⁻¹
-
Aliphatic C-H stretch (methyl group): ~2850-2960 cm⁻¹
-
C-F stretches (trifluoromethyl group): Strong absorptions in the range of 1100-1400 cm⁻¹
-
Aromatic C=C stretches: 1450-1600 cm⁻¹
-
Out-of-plane C-H bending: 690-900 cm⁻¹, the pattern of which can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For iodo-methyl-trifluoromethyl-benzene, the molecular ion peak (M⁺) will be observed at the calculated molecular weight. The presence of iodine (atomic weight ~127) will result in a characteristic isotopic pattern. Common fragmentation pathways include the loss of an iodine atom, a methyl group, or a trifluoromethyl group.
Applications in Drug Development: PIM-1 Kinase Inhibitors
The iodo-methyl-trifluoromethyl-benzene scaffold has emerged as a valuable pharmacophore in the design of inhibitors for various protein kinases, which are key targets in oncology. One such family of kinases is the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[4]
PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[5] Overexpression of PIM kinases is associated with a poor prognosis in several human cancers, making them attractive targets for therapeutic intervention.
Structure-Activity Relationship (SAR) and Binding Mode
Several PIM-1 kinase inhibitors incorporating the iodo-methyl-trifluoromethyl-benzene moiety have been developed. The trifluoromethyl group often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to enhanced binding affinity. The iodine atom can be utilized as a synthetic handle to introduce other functional groups that can form key interactions, such as hydrogen bonds, with amino acid residues in the active site.
The unique hinge region of PIM kinases, which contains a proline residue (Pro123), presents an opportunity for designing selective inhibitors.[4] Compounds that can exploit this feature are likely to exhibit greater selectivity over other kinases.
PIM-1 Kinase Signaling Pathway
Caption: Simplified PIM-1 kinase signaling pathway and the point of intervention.
Conclusion
The isomers of iodo-methyl-trifluoromethyl-benzene represent a versatile and valuable class of compounds for researchers in medicinal chemistry and drug discovery. Their synthesis, while requiring careful control of reaction conditions, is achievable through established methods like the Sandmeyer reaction. The unique combination of a synthetically versatile iodine atom and a pharmacologically beneficial trifluoromethyl group makes these isomers attractive starting points for the development of novel therapeutics, particularly in the field of oncology. The continued exploration of the chemical space defined by these isomers is likely to yield new and potent modulators of important biological targets.
References
- 1. 4-Fluoro-1-iodo-2-(trifluoroMethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-Iodo-2-methyl-1-(trifluoromethyl)benzene molecular weight and formula"
An In-depth Technical Guide to 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
For professionals in chemical research and pharmaceutical development, the strategic selection of building blocks is paramount to synthetic success. Aryl halides bearing trifluoromethyl groups are a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a detailed technical overview of this compound, a versatile reagent for introducing the valuable 2-methyl-1-(trifluoromethyl)phenyl moiety into complex molecular architectures.
Core Molecular Profile
This compound (CAS Number: 930599-57-8) is a substituted aromatic compound that serves as a key intermediate in organic synthesis.[1] Its structure is characterized by an iodine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl (CF₃) group at the 1-position of the benzene ring.
Physicochemical Properties
Precise experimental data such as boiling point and density for this specific isomer are not extensively documented in publicly available literature. However, based on related isomers like 1-Iodo-4-(trifluoromethyl)benzene, which has a boiling point of 185-186 °C and a density of approximately 1.851 g/mL, similar values can be anticipated.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃I | [1] |
| Molecular Weight | 286.04 g/mol | [1] |
| CAS Number | 930599-57-8 | [1] |
| Physical Form | Liquid | [1] |
| Flash Point | ~138.7 °C | [1] |
Structural and Spectroscopic Characterization
While specific spectral data sets for this compound are not widely published, its structure allows for predictable spectroscopic signatures. A scientist would use a combination of NMR (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm) and a singlet in the aliphatic region (~2.5 ppm) for the methyl group. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should display a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[3] This technique is exceptionally sensitive for assessing purity and monitoring reactions involving fluorinated compounds.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z 286, along with characteristic fragmentation patterns, including the loss of iodine (M-127) and other fragments.
The Scientific Rationale: Synthetic Utility and Mechanistic Insights
The synthetic value of this compound stems from two key structural features: the reactive carbon-iodine bond and the influential trifluoromethyl group.
The Role of the Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing substituent. Its inclusion in drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[4] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.
The Reactivity of the Aryl-Iodide Bond: The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl > F) in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making this compound an excellent electrophile for constructing new carbon-carbon and carbon-heteroatom bonds.
Below is a logical workflow for the utilization of this building block in a research context.
Caption: General workflow for utilizing the title compound.
Key Applications in Cross-Coupling Chemistry
This molecule is an ideal substrate for palladium-catalyzed reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a new carbon-carbon bond between an organohalide and an organoboron compound. It is one of the most robust and widely used methods for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The choice of a palladium(0) source, a phosphine ligand, and a base is critical. The base activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium. The ligand stabilizes the palladium center and modulates its reactivity.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This is a generalized protocol that serves as a starting point for optimization.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, structures found in advanced materials and complex natural products.
Mechanistic Rationale: The reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[6] The palladium complex undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free protocols have also been developed.[7]
Caption: Dual catalytic cycles in the Sonogashira reaction.
Representative Protocol: Sonogashira Coupling
This is a generalized protocol that serves as a starting point for optimization.
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol) and a suitable solvent like anhydrous tetrahydrofuran (THF) or DMF (10 mL).
-
Base and Alkyne: Add an amine base, such as triethylamine (Et₃N, 2.0 mmol), followed by the dropwise addition of the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for completion by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated ammonium chloride solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue via flash column chromatography.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Classification: The compound is typically classified with the GHS07 pictogram (Harmful).[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place, protected from light.[1]
Conclusion
This compound is a high-value building block for researchers in drug discovery and materials science. Its structural features—a highly reactive iodine atom for facile cross-coupling and a strategically placed trifluoromethyl group for modulating molecular properties—make it an enabling tool for modern synthetic chemistry. Understanding the underlying mechanisms of its key reactions, such as the Suzuki-Miyaura and Sonogashira couplings, empowers scientists to rationally design and execute synthetic routes to novel and complex molecules. While detailed physicochemical and spectroscopic data require further dissemination, the established reactivity patterns of aryl iodides provide a robust framework for its successful application in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Strategic Use of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene in Suzuki-Miyaura Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the rational design of molecules with specific, enhanced properties is paramount. The 2-methyl-4-(trifluoromethyl)phenyl motif is a privileged scaffold, largely due to the unique physicochemical characteristics imparted by its substituents. The trifluoromethyl (-CF3) group, a powerful bioisostere for groups like isopropyl, is crucial in drug design for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Concurrently, the ortho-methyl group provides steric influence that can lock a molecule into a preferred conformation, a critical factor for optimizing interactions with biological targets.
4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS No. 930599-57-8) has emerged as a key building block for introducing this valuable moiety.[3] Its utility is maximized through the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method renowned for its reliability, mild conditions, and exceptional functional group tolerance in forming carbon-carbon bonds.[4][5] This aryl iodide is a highly reactive electrophile in this context, making it an ideal coupling partner.[6]
This guide provides an in-depth examination of the use of this compound in Suzuki-Miyaura couplings. It covers mechanistic considerations tailored to its specific structure, detailed protocols for practical application, and troubleshooting strategies to empower researchers in synthesizing complex biaryl compounds.
Mechanistic Considerations for a Sterically Hindered Substrate
The success of a Suzuki-Miyaura coupling hinges on the efficiency of its three core steps: oxidative addition, transmetalation, and reductive elimination.[4] The specific structure of this compound introduces unique steric and electronic factors that must be considered at each stage.
-
Oxidative Addition: This is the initial, and often rate-determining, step where the Pd(0) catalyst inserts into the carbon-iodine bond. The C-I bond is the most labile among halogens (I > Br > OTf >> Cl), making this substrate highly reactive.[6] However, the ortho-methyl group introduces steric hindrance around the reaction center. This necessitates the use of bulky, electron-rich phosphine ligands which stabilize the Pd(0) center and facilitate its insertion, overcoming the steric challenge.[6][7]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. The choice of base and solvent is critical to ensure this step proceeds efficiently without degrading the reactants.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst. The steric bulk from both the ortho-methyl group and the phosphine ligand can promote this step, preventing unwanted side reactions.[6]
Below is a visualization of the catalytic cycle as it applies to this specific substrate.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Optimizing Reaction Parameters: A Guide to Success
Careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically demanding substrates.
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively. They are reduced in situ to the active Pd(0) species.[5][8] Palladacycle precatalysts (e.g., SPhos G3): These advanced catalysts generate the active LPd(0) species under mild conditions, often leading to higher efficiency and lower catalyst loadings, which is ideal for challenging couplings.[9][10] |
| Ligand | Bulky, Electron-Rich Phosphines: Ligands are essential for stabilizing the catalyst and facilitating the reaction steps.[7] For this sterically hindered substrate, Buchwald-type ligands such as SPhos , XPhos , or tBuXPhos are highly recommended. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[6][11][12] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃: The base activates the boronic acid for transmetalation.[4] K₃PO₄ is a moderately strong base effective in many cases. Cs₂CO₃ is stronger and can be beneficial for less reactive boronic acids. The choice often depends on the solvent system and functional group tolerance. |
| Solvent System | Aprotic Solvents + Water: A mixture of an organic solvent and water is standard. The organic solvent (e.g., 1,4-Dioxane , Toluene , THF ) dissolves the organic components, while water dissolves the inorganic base.[8] A typical ratio is 10:1 organic solvent to water. Thoroughly degassing the solvents is crucial to prevent oxidation of the catalyst.[13] |
| Temperature | 80-110 °C: While aryl iodides are reactive, the steric hindrance from the ortho-methyl group often requires elevated temperatures to achieve a reasonable reaction rate and drive the reaction to completion. |
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv.)
-
Toluene, anhydrous (5 mL, degassed)
-
Water, deionized (0.5 mL, degassed)
-
Ethyl acetate (EtOAc), brine, anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Using syringes, add the degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Dilute the mixture with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 15 mL). Combine the organic layers.[8]
-
Washing and Drying: Wash the combined organic layer with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base or low temperature. | 1. Use a fresh catalyst source or a more stable palladacycle precatalyst.[14]2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.[13]3. Screen different bases (e.g., Cs₂CO₃) and cautiously increase the temperature. |
| Dehalogenation | The aryl iodide is reduced to an arene instead of coupling. This can be caused by hydride sources in the reaction.[5][15] | 1. Use high-purity, anhydrous solvents.2. Screen different phosphine ligands, as their properties can influence this side reaction.3. Ensure the base is not a source of hydrides. |
| Boronic Acid Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[5][13][16] | 1. Rigorously exclude oxygen through proper degassing.[13]2. Use a Pd(0) precatalyst like Pd₂(dba)₃ or ensure efficient in situ reduction of Pd(II) sources.[13]3. Use the boronic acid as the limiting reagent if possible, or use a more stable boronate ester (e.g., pinacol ester). |
| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene before it can couple.[14] | 1. Use a more stable boronate derivative (e.g., pinacol (BPin) or MIDA esters).[5]2. Use a less aqueous solvent system or anhydrous conditions if feasible.3. Avoid unnecessarily long reaction times or harsh basic conditions. |
Conclusion
This compound is a valuable and highly reactive building block for synthesizing complex molecules via the Suzuki-Miyaura coupling. Success with this sterically hindered substrate is readily achievable through the careful selection of a modern catalyst system, particularly one employing bulky, electron-rich phosphine ligands. By understanding the key mechanistic nuances and adhering to a robust, well-controlled experimental protocol, researchers can efficiently incorporate the 2-methyl-4-(trifluoromethyl)phenyl moiety, accelerating progress in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 930599-57-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Introduction: The Strategic Importance of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable and versatile building block, uniquely functionalized for diversification through palladium-catalyzed cross-coupling reactions. Its structure presents a fascinating challenge and opportunity for synthetic chemists: an electron-deficient aromatic ring due to the powerful inductive effect of the CF₃ group, coupled with the steric hindrance imposed by the ortho-methyl group. The carbon-iodine bond provides a reactive handle for a plethora of transformations, making this substrate an ideal starting point for the synthesis of complex, high-value molecules.
This comprehensive guide provides detailed application notes and robust protocols for the four most pivotal palladium-catalyzed cross-coupling reactions employing this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies presented herein are designed to be self-validating systems, grounded in mechanistic understanding and tailored to address the specific electronic and steric properties of the substrate.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is paramount for successful cross-coupling. While each named reaction has its unique nuances, they all generally proceed through a common sequence of elementary steps involving a palladium catalyst.[1][2][3]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) species. This is often the rate-determining step.
-
Transmetalation/Insertion/Coordination: The subsequent step is specific to the reaction type. In Suzuki-Miyaura coupling, an organoboron species undergoes transmetalation. In the Heck reaction, an alkene inserts into the Aryl-Pd bond. For the Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The electron-withdrawing trifluoromethyl group on our substrate accelerates the oxidative addition step, while the ortho-methyl group can influence the approach of the coupling partner and the rate of reductive elimination. Careful selection of ligands is therefore critical to balance these effects and ensure high reaction efficiency.
Application & Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures. For a substrate like this compound, which is both sterically hindered and electronically deactivated, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the transmetalation and reductive elimination steps.
Protocol: Synthesis of 2-Methyl-4-phenyl-1-(trifluoromethyl)benzene
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume | Role |
| This compound | 286.03 | 1.0 | 1.0 | 286 mg | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg | Palladium Precatalyst |
| SPhos | 410.48 | 0.08 | 0.08 | 32.8 mg | Ligand |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg | Base |
| 1,4-Dioxane/H₂O (4:1) | - | - | - | 5.0 mL | Solvent |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (286 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture (5.0 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction facilitates the coupling of aryl halides with alkenes. Given the electronic nature of our substrate, the reaction is generally favorable. A phosphine-free catalyst system or a simple phosphine ligand is often sufficient.
Protocol: Synthesis of 4-Styryl-2-methyl-1-(trifluoromethyl)benzene
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume | Role |
| This compound | 286.03 | 1.0 | 1.0 | 286 mg | Aryl Halide |
| Styrene | 104.15 | 1.5 | 1.5 | 173 µL | Alkene |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg | Palladium Catalyst |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 279 µL | Base/Solvent |
| DMF (anhydrous) | 73.09 | - | - | 4.0 mL | Solvent |
Step-by-Step Methodology:
-
In a sealed tube, combine this compound (286 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and anhydrous DMF (4.0 mL).
-
Add triethylamine (279 µL, 2.0 mmol) and styrene (173 µL, 1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature and pour it into water (25 mL).
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (hexanes) to yield the vinylated product.
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira reaction provides a direct route to aryl alkynes. For electron-deficient aryl iodides, this reaction is typically high-yielding. A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.
Protocol: Synthesis of 4-(Phenylethynyl)-2-methyl-1-(trifluoromethyl)benzene
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume | Role |
| This compound | 286.03 | 1.0 | 1.0 | 286 mg | Aryl Halide |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | 132 µL | Terminal Alkyne |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14.0 mg | Palladium Catalyst |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 | 652 mg | Base |
| Acetonitrile (MeCN) | 41.05 | - | - | 5.0 mL | Solvent |
Step-by-Step Methodology:
-
To a Schlenk tube, add this compound (286 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous acetonitrile (5.0 mL) followed by phenylacetylene (132 µL, 1.2 mmol).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS. The reaction should be complete in 2-6 hours.
-
After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes) to obtain the desired aryl alkyne.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines. The choice of a bulky, electron-rich biarylphosphine ligand is critical for achieving high yields, especially with sterically demanding substrates.
Protocol: Synthesis of 4-(Morpholino)-2-methyl-1-(trifluoromethyl)benzene
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume | Role |
| This compound | 286.03 | 1.0 | 1.0 | 286 mg | Aryl Halide |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL | Amine |
| Pd₂(dba)₃ | 915.72 | 0.015 | 0.015 | 13.7 mg | Palladium Precatalyst |
| RuPhos | 467.58 | 0.03 | 0.03 | 14.0 mg | Ligand |
| NaOt-Bu | 96.10 | 1.4 | 1.4 | 135 mg | Base |
| Toluene | 92.14 | - | - | 5.0 mL | Solvent |
Step-by-Step Methodology:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), RuPhos (14.0 mg, 0.03 mmol), and NaOt-Bu (135 mg, 1.4 mmol).
-
Add this compound (286 mg, 1.0 mmol) and toluene (5.0 mL).
-
Finally, add morpholine (105 µL, 1.2 mmol).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired arylamine.
Experimental Workflow Visualization
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality. Consider using a pre-activated catalyst. Ensure the reaction is performed under a strictly inert atmosphere as oxygen can deactivate the catalyst.[4]
-
Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst. Use freshly distilled or anhydrous grade solvents. The base should be finely powdered and dry.
-
Insufficient Temperature: For sterically hindered substrates, higher temperatures may be required to overcome activation barriers.
-
-
Formation of Side Products:
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur. Using a copper-free Sonogashira protocol can mitigate alkyne homocoupling. For Suzuki reactions, ensuring a rigorously deoxygenated environment is key.
-
Hydrodehalogenation: The replacement of iodine with hydrogen can be a competing side reaction, particularly in the presence of trace water or other proton sources. Ensuring anhydrous conditions is critical.
-
-
Ligand Selection: The choice of ligand is paramount. For this sterically demanding and electron-poor substrate, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are generally excellent choices as they promote the typically difficult reductive elimination step.
Conclusion
This compound is a substrate of significant synthetic potential. Its successful derivatization via palladium-catalyzed cross-coupling hinges on a rational approach to reaction design, accounting for its unique electronic and steric profile. The protocols and insights provided in this guide offer a robust framework for researchers to unlock the synthetic utility of this valuable building block, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.
References
4-Iodo-2-methyl-1-(trifluoromethyl)benzene: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced lipophilicity, improved metabolic stability, and modulation of electronic characteristics—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] 4-Iodo-2-methyl-1-(trifluoromethyl)benzene has emerged as a particularly valuable building block, offering a trifunctionalized scaffold that is primed for diverse and intricate molecular elaboration. The presence of an iodine atom provides a reactive handle for a multitude of cross-coupling reactions, while the methyl and trifluoromethyl groups offer steric and electronic modulation, respectively. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent in medicinal chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 930599-57-8 | |
| Molecular Formula | C₈H₆F₃I | |
| Molecular Weight | 286.04 g/mol | |
| Physical Form | Liquid | |
| Flash Point | 138.7 ± 24.6 °C | |
| Storage Temperature | 4°C, protect from light |
Safety Information: this compound is classified as a warning-level hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The Trifluoromethyl Advantage: A Deeper Dive
The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, impacting drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer in vivo half-life for drug candidates.[2]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[4]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands are often preferred.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Generic Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of various biologically active compounds, including kinase inhibitors.[7][8][9]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide.[10]
-
Solvent: Anhydrous, aprotic solvents like THF or DMF are commonly used.
Generic Protocol for Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) salt (e.g., CuI, 4 mol%).[10]
-
Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., TEA, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) and monitor its progress by TLC or LC-MS.[10]
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.[10]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in a vast array of pharmaceuticals.[11][12][13]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of this reaction. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) have proven to be highly effective.[11]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.[11]
-
Inert Atmosphere: The palladium catalysts and intermediates are often sensitive to oxygen, necessitating the use of an inert atmosphere.
Generic Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under a robust inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (4-10 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.[11]
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.[11]
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Applications in Drug Discovery: A Case Study Perspective
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its trifunctionalized nature allows for the strategic and efficient construction of complex molecular architectures through a variety of robust and reliable synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The incorporation of the trifluoromethyl group offers significant advantages in terms of metabolic stability and lipophilicity, making this reagent a key component in the medicinal chemist's toolbox for the design and synthesis of next-generation therapeutics. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this powerful synthetic intermediate.
References
- 1. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Benzene, 1-iodo-4-(trifluoromethyl)- [webbook.nist.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira cross-coupling of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene with terminal alkynes. This reaction is a powerful method for the synthesis of complex arylalkynes, which are valuable building blocks in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth insights into reaction optimization, mechanistic considerations, and practical execution for this sterically hindered and electronically deactivated substrate.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis for forming sp²-sp carbon-carbon bonds.[1][2][3] Its value lies in its typically mild reaction conditions and broad functional group tolerance, making it indispensable for the late-stage functionalization of complex molecules in pharmaceutical and natural product synthesis.[4][5]
The substrate, this compound, presents a unique challenge and opportunity. The aryl iodide offers high reactivity, generally allowing for milder conditions compared to corresponding bromides or chlorides.[6] However, the molecule's structure combines two key features that influence reactivity:
-
Steric Hindrance: The ortho-methyl group can sterically encumber the reactive center, potentially slowing the crucial oxidative addition step at the palladium catalyst.
-
Electronic Deactivation: The potent electron-withdrawing nature of the para-trifluoromethyl group significantly influences the electronic properties of the aromatic ring, which can affect the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
These application notes provide a robust protocol for overcoming these challenges and successfully coupling this substrate with various terminal alkynes.
Mechanistic Rationale: A Dual Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[8][9] Understanding these cycles is critical for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[5][9]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]
Variations of the Sonogashira coupling, such as copper-free versions, have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[4][8]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere, protect from light. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | Purify by distillation if necessary. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Air-stable, but handle under inert gas for best results. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Off-white powder; discoloration indicates oxidation. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercially Available | Degas before use by bubbling with N₂ or Ar for 15-20 min. |
| Tetrahydrofuran (THF) or Toluene | Anhydrous | Commercially Available | Use from a solvent purification system or freshly distilled. |
General Protocol for Sonogashira Coupling
This protocol is a general guideline for the coupling of this compound with a generic terminal alkyne on a 1.0 mmol scale. Optimization may be required for specific alkynes.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL) via syringe.
-
Add anhydrous, degassed triethylamine (TEA, 2.0 mmol, 2.0 eq.) via syringe.
-
Stir the resulting suspension at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 40-50°C may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional ethyl acetate (10 mL).[1]
-
Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure arylalkyne product.
Representative Reaction Parameters
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | TEA (2) | THF | 25 | 3 | ~85-95 |
| 2 | This compound | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | DIPA (2) | Toluene | 40 | 4 | ~80-90 |
| 3 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | TEA (2) | THF | 25 | 2 | ~90-98 |
Yields are estimations based on similar reactions and may vary.
Expertise & Experience: Causality Behind Experimental Choices
-
Why PdCl₂(PPh₃)₂? This palladium(II) precatalyst is air-stable and readily reduced in situ to the active Pd(0) species.[8] For a sterically hindered substrate, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ is also an excellent choice. For particularly challenging couplings, bulky, electron-rich phosphine ligands can be employed to accelerate the oxidative addition and reductive elimination steps.[7][8]
-
The Role of Copper(I) Iodide: CuI is crucial for the formation of the copper acetylide, which facilitates the transmetalation step.[5] It is essential to use high-purity CuI, as oxidation can lead to the formation of alkyne homocoupling (Glaser) products.[4]
-
Choice of Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used to neutralize the HI produced as a byproduct and to facilitate the deprotonation of the alkyne.[10] Anhydrous and deaerated solvents are critical to prevent the deactivation of the Pd(0) catalyst and to suppress oxidative homocoupling.[4] THF and toluene are excellent choices for their ability to dissolve the reactants and for their relative inertness.
-
Managing Steric and Electronic Effects: The ortho-methyl group slightly hinders the oxidative addition. However, the high reactivity of the C-I bond generally overcomes this. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aryl iodide, which can facilitate the oxidative addition step.[7] These competing effects often allow the reaction to proceed efficiently at or near room temperature.
Trustworthiness: A Self-Validating System
This protocol incorporates several checks to ensure reliability and reproducibility:
-
Inert Atmosphere: The rigorous exclusion of oxygen is paramount to prevent catalyst degradation and the formation of Glaser coupling byproducts. The use of Schlenk techniques is a self-validating measure of an oxygen-free environment.
-
Reaction Monitoring: Regular monitoring by TLC allows for the clear observation of the consumption of starting materials and the formation of the product, preventing unnecessarily long reaction times which can lead to byproduct formation.
-
Purification Strategy: The workup procedure is designed to systematically remove catalysts, salts, and the base. Filtration through Celite effectively removes heterogeneous palladium and copper species.[1] Subsequent aqueous washes remove the amine base and any remaining inorganic salts. Final purification by column chromatography ensures the isolation of a high-purity product.
Safety and Handling
-
General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Organoiodides: Can be irritants. Avoid inhalation and skin contact.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Copper(I) Iodide: Can cause irritation. Handle in a fume hood.
-
Amines (TEA, DIPA): Are corrosive and flammable with strong odors. Handle in a fume hood.
-
Anhydrous Solvents (THF, Toluene): Are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use. Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira_coupling [chemeurope.com]
"Buchwald-Hartwig amination with 4-Iodo-2-methyl-1-(trifluoromethyl)benzene"
An Application Guide for the Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination using this compound. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The specific substrate, this compound, presents unique challenges due to its electronic properties and steric hindrance. This guide addresses these challenges by explaining the causality behind experimental choices, offering robust, self-validating protocols, and providing a framework for troubleshooting and optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1][5] Its capacity to forge C-N bonds with high efficiency and selectivity has made it an indispensable tool in drug discovery and process chemistry.[3][4][6][7]
The subject of this guide, This compound , is a valuable building block but represents a moderately challenging substrate class. Its key features include:
-
An Aryl Iodide: Aryl iodides are highly reactive towards oxidative addition, the initial step in the catalytic cycle. However, the iodide byproduct can sometimes inhibit the catalyst, a phenomenon that can be mitigated through careful solvent selection.[8][9]
-
An Electron-Withdrawing Group (-CF₃): The trifluoromethyl group renders the aromatic ring electron-deficient, which can influence the rates of oxidative addition and reductive elimination.
-
A Sterically Hindering Group (ortho-CH₃): The methyl group adjacent to the site of reaction introduces steric bulk, which necessitates the use of highly active catalyst systems, particularly bulky ligands, to facilitate the coupling.[10][11]
This document provides the foundational knowledge and practical steps to successfully navigate the complexities of this transformation.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the reaction mechanism is paramount to rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][8][12]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide, forming a Pd(II) complex.[2][13]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[5][14][15]
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Components: A Guide to Reagent Selection
The success of the reaction hinges on the judicious selection of each component.
| Component | Role & Selection Rationale |
| Aryl Halide | This compound . As the electrophilic partner, its reactivity is high due to the C-I bond. |
| Amine | The nucleophilic partner. The reaction is broadly applicable to primary and secondary aliphatic and aromatic amines.[4] For challenging couplings, primary amines can be more reactive than secondary amines. |
| Palladium Source | Pd(0) is the active catalyst. Common precursors like Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively.[16] Pd(II) sources require in situ reduction. Modern, well-defined pre-catalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and efficiently generate the active L-Pd(0) species, leading to more reproducible results.[16] |
| Ligand | Crucial for success. For this sterically hindered substrate, bulky, electron-rich biaryl monophosphine ligands are required.[1][10] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition, and accelerate the final reductive elimination step.[17] Recommended Ligands: XPhos , RuPhos , or BrettPhos (especially for primary amines).[12][17] |
| Base | Required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[15] A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with aryl iodides.[18] |
| Solvent | Must be anhydrous and is typically aprotic. Toluene is highly recommended for reactions with aryl iodides as it has poor solubility for the sodium iodide byproduct, which helps prevent catalyst inhibition.[8][9] Other common solvents include dioxane and THF.[13][19] |
Detailed Experimental Protocol
This section provides a general, robust protocol for the amination of this compound with a representative secondary amine, morpholine.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
4.1. Materials and Equipment
-
Reagents: this compound, Morpholine, Palladium(II) Acetate (Pd(OAc)₂), XPhos, Sodium tert-butoxide (NaOt-Bu).
-
Solvent: Anhydrous Toluene (from a solvent purification system or freshly distilled).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), septa, syringes, and needles.
4.2. Reaction Setup (Example Scale)
Safety Note: Perform all operations in a well-ventilated fume hood. NaOt-Bu is corrosive and moisture-sensitive. Palladium compounds are toxic. Wear appropriate personal protective equipment (PPE).
-
To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (302 mg, 1.0 mmol, 1.0 equiv.), NaOt-Bu (115 mg, 1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous toluene (5 mL) to the flask.
-
Finally, add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
4.3. Reaction Execution and Work-up
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or GC-MS to check for the consumption of the aryl iodide.
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4.4. Purification
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 4-(2-methyl-4-(trifluoromethyl)phenyl)morpholine.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for different amines or to improve yield.
Table for Screening Reaction Parameters:
| Variable | Condition 1 (Standard) | Condition 2 | Condition 3 | Rationale/Comments |
| Ligand | XPhos | RuPhos | BrettPhos | RuPhos may offer higher activity. BrettPhos is optimized for primary amines.[12] |
| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ | Weaker bases can be beneficial if the substrate has sensitive functional groups.[18] |
| Solvent | Toluene | 1,4-Dioxane | t-Amyl alcohol | Dioxane is a common alternative. Alcohols can sometimes accelerate the reaction. |
| Temperature | 100 °C | 80 °C | 110 °C | Lower temperatures may increase selectivity; higher temperatures may be needed for less reactive amines. |
| Catalyst Loading | 2 mol% Pd | 1 mol% Pd | 0.5 mol% Pd | Lowering catalyst loading is economically desirable but may require longer reaction times or higher temperatures. |
Troubleshooting Common Issues:
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Presence of oxygen or moisture.3. Insufficiently strong base. | 1. Use a fresh catalyst/ligand or a pre-catalyst.2. Ensure rigorous inert atmosphere techniques; use anhydrous solvents.[20]3. Switch to a stronger base like NaOt-Bu or LiHMDS. |
| Dehalogenation of Aryl Iodide | Competing hydrodehalogenation side reaction. | Use a bulkier ligand (like XPhos) to sterically disfavor pathways leading to this side product and promote reductive elimination.[1] |
| Formation of Biaryl Byproduct | Homocoupling of the aryl iodide. | Lower the reaction temperature or decrease the catalyst loading.[21] |
| Incomplete Reaction with Hindered Amines | Steric hindrance impeding amine coordination or reductive elimination. | Increase reaction temperature and/or switch to a more active, sterically demanding ligand system (e.g., using a G3 or G4 pre-catalyst).[11][22] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. reddit.com [reddit.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. pubs.acs.org [pubs.acs.org]
"trifluoromethylation reactions involving aryl iodides"
An In-Depth Guide to Trifluoromethylation Reactions Involving Aryl Iodides: Methodologies, Mechanisms, and Protocols
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Role of the Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group holds a position of exceptional importance.[1][2] Its incorporation into organic molecules can dramatically alter their fundamental properties. The high electronegativity and lipophilicity of the CF₃ group can enhance a drug's binding affinity to target proteins, improve its metabolic stability by blocking sites of enzymatic degradation, and increase its permeability across cellular membranes.[3][4] These modifications often translate into more potent, longer-lasting therapeutic agents.[4][5] Consequently, developing robust and versatile methods for introducing this crucial functional group is a central focus of synthetic chemistry.
Aryl iodides serve as premier substrates for these transformations. The carbon-iodine bond is relatively weak and highly polarizable, making it susceptible to oxidative addition by transition metal catalysts, a key step in many cross-coupling reactions. This guide provides an in-depth exploration of the primary strategies for the trifluoromethylation of aryl iodides, detailing the underlying mechanisms, offering practical insights, and presenting detailed experimental protocols for researchers in the field.
Copper-Catalyzed Trifluoromethylation: The Workhorse Methodology
Copper-mediated trifluoromethylation is one of the most established and widely used methods, largely due to the relative affordability of copper catalysts and the development of diverse and effective CF₃ sources.[6] The central species in these reactions is typically a copper(I)-trifluoromethyl complex, [CuCF₃], which couples with the aryl iodide.[7][8]
The Catalytic Cycle: An Oxidative Addition-Reductive Elimination Pathway
The generally accepted mechanism for the copper-catalyzed trifluoromethylation of aryl iodides involves a Cu(I)/Cu(III) cycle.[9]
-
Generation of the Active [CuCF₃] Species: The reaction begins with the formation of the active trifluoromethylating agent, [CuCF₃], from a copper(I) salt and a suitable CF₃ source.
-
Oxidative Addition: The aryl iodide (Ar-I) undergoes oxidative addition to the [CuCF₃] complex, forming a transient, high-valent Cu(III) intermediate, [Ar-Cu(III)(CF₃)I].[10][11][12]
-
Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the desired C-CF₃ bond in the product (Ar-CF₃) and regenerate a Cu(I) species, which can re-enter the catalytic cycle.[8][9]
Caption: Generalized catalytic cycle for copper-catalyzed aryl trifluoromethylation.
Common CF₃ Sources for Copper Catalysis
The choice of CF₃ source is critical and depends on factors like cost, stability, and reaction conditions.
| CF₃ Source | Common Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Decarboxylative | Sodium/Potassium Trifluoroacetate (CF₃CO₂Na/K) | CuI, High Temp (120-160 °C), DMF/NMP | Very inexpensive, readily available, stable solid.[9][10][13] | High temperatures required, potential for side reactions. |
| Nucleophilic (Silicon) | Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent) | CuI, Fluoride source (e.g., KF, CsF), Ligand (e.g., phenanthroline) | Milder conditions than decarboxylative methods. | Requires stoichiometric fluoride activator.[10][14] |
| Nucleophilic (Zinc) | In situ from CF₃I + Zn dust | CuI, Ligand (e.g., phenanthroline), 50 °C, DMPU | Mild conditions, high yields, no fluoride needed.[11][14][15] | CF₃I is a gas, requires careful handling. |
| Electrophilic | Umemoto's or Togni's Reagents | Cu powder/salt | Can proceed via radical or organometallic pathways.[9] | More expensive than other sources. |
Protocol 1: Decarboxylative Trifluoromethylation with CF₃CO₂K
This protocol is adapted from a procedure developed by Buchwald and coworkers, notable for its efficiency and scalability using an inexpensive CF₃ source.[13]
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Potassium trifluoroacetate (CF₃CO₂K) (2.0 mmol, 2.0 equiv)
-
Copper(I) iodide (CuI) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), potassium trifluoroacetate (2.0 mmol), and copper(I) iodide (2.0 mmol).
-
Causality: Using stoichiometric copper is common in these decarboxylative reactions to drive the equilibrium towards the formation of the active CuCF₃ species at high temperatures. An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst.
-
-
Solvent Addition: Add anhydrous DMF or NMP (5 mL) via syringe.
-
Causality: High-boiling polar aprotic solvents like DMF or NMP are required to achieve the high temperatures needed for efficient decarboxylation of the trifluoroacetate salt.
-
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 160 °C. Stir the mixture vigorously for 12-24 hours.
-
Causality: Vigorous stirring is necessary as the reaction is heterogeneous. The reaction time can be monitored by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.
Palladium-Catalyzed Trifluoromethylation: Expanding the Scope
While copper catalysis is dominant for aryl iodides, palladium-catalyzed methods offer complementary reactivity and are particularly powerful for less reactive aryl chlorides and bromides.[16][17] However, they are also highly effective for aryl iodides, often proceeding under milder conditions than copper-decarboxylative methods.
The Pd(0)/Pd(II) Catalytic Cycle
The mechanism is analogous to other palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: A Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition to the aryl iodide to form a Pd(II) intermediate, [Ar-Pd(II)-I-L₂].[16]
-
Transmetalation: The CF₃ group is transferred from a silicon-based reagent (like TESCF₃) to the palladium center, a step facilitated by a fluoride activator. This forms a [Ar-Pd(II)-CF₃-L₂] complex.
-
Reductive Elimination: This complex reductively eliminates the product, Ar-CF₃, and regenerates the active Pd(0) catalyst.[18]
Caption: Catalytic cycle for palladium-catalyzed aryl trifluoromethylation.
Protocol 2: Palladium-Catalyzed Trifluoromethylation with TESCF₃
This protocol is based on the work of Buchwald and coworkers, which demonstrates the effective use of specialized biarylphosphine ligands for this challenging transformation.[16][17]
Materials:
-
Aryl Iodide (0.5 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%)
-
BrettPhos ligand (0.025 mmol, 5 mol%)
-
Potassium fluoride (KF) (1.0 mmol, 2.0 equiv)
-
(Trifluoromethyl)triethylsilane (TESCF₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (2.5 mL)
-
Oven-dried reaction vial with a screw cap and Teflon septum
Procedure:
-
Catalyst Pre-formation (in a glovebox):
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%) to a vial.
-
Add toluene (1 mL) and stir for 10 minutes to form the active Pd(0) catalyst.
-
Causality: Using a bulky, electron-rich biaryl phosphine ligand like BrettPhos is critical. It promotes the challenging oxidative addition step and stabilizes the palladium intermediates, preventing decomposition.[16]
-
-
Reaction Setup (in a glovebox):
-
In a separate vial, add the aryl iodide (0.5 mmol) and potassium fluoride (1.0 mmol).
-
Add the pre-formed catalyst solution to this vial, followed by the remaining toluene (1.5 mL).
-
-
Reagent Addition: Add TESCF₃ (1.0 mmol) via syringe.
-
Causality: TESCF₃ serves as the CF₃ transfer agent. The fluoride source (KF) is essential to activate the silicon reagent, forming a hypervalent silicate intermediate that facilitates transmetalation to the palladium center.
-
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Photoredox Catalysis: A Mild, Radical-Based Approach
Visible-light photoredox catalysis has emerged as a powerful strategy for trifluoromethylation, operating under exceptionally mild conditions (often room temperature).[5] This makes it highly attractive for late-stage functionalization of complex molecules with sensitive functional groups. The reactions proceed via a radical mechanism.
General Mechanism
-
Photoexcitation: A photocatalyst (PC), such as an Iridium or Ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) can be either oxidative or reductive. In a common pathway, it reduces a CF₃ source (e.g., CF₃I or Togni's reagent), which then fragments to generate a trifluoromethyl radical (•CF₃).
-
Radical Addition: The highly electrophilic •CF₃ radical adds to the electron-rich aromatic ring of the aryl iodide.
-
Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton (or undergoes another step) to rearomatize, yielding the final product. Alternatively, in the context of aryl iodides, a radical-radical coupling or a chain process can occur. A more direct pathway involves the generation of an aryl radical from the aryl iodide, which then couples with a CF₃ source.[5][19]
Caption: Simplified mechanism for photoredox-mediated trifluoromethylation.
Protocol 3: Visible-Light Mediated Trifluoromethylation
This general protocol is inspired by methodologies that utilize CF₃I or other radical precursors under photoredox conditions.[5][19]
Materials:
-
Aryl Iodide (0.2 mmol, 1.0 equiv)
-
fac-Ir(ppy)₃ (0.002 mmol, 1 mol%)
-
Trifluoromethyl iodide (CF₃I) (gas, excess) or Umemoto's/Togni's reagent (0.3 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO, MeCN) (2 mL)
-
Reaction vial with stir bar and septum
-
Blue LED light source
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl iodide (0.2 mmol) and the photocatalyst fac-Ir(ppy)₃ (1 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (2 mL). If using a solid CF₃ source like Umemoto's or Togni's reagent, add it at this stage. Seal the vial with a septum.
-
Degassing: Bubble argon or nitrogen through the solution for 10-15 minutes to remove oxygen.
-
Causality: Oxygen can quench the excited state of the photocatalyst and interfere with radical pathways, so its removal is critical for reaction efficiency.
-
-
CF₃I Addition (if applicable): If using CF₃I, bubble the gas through the reaction mixture for 5 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Causality: The specific wavelength of light (blue, ~450 nm) is chosen to match the absorption maximum of the photocatalyst, ensuring efficient excitation.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification:
-
Quench the reaction by opening it to the air.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Synthesis of 2-Methyl-4-(trifluoromethyl)phenylmagnesium Iodide
Introduction: Navigating the Synthesis of a Trifluoromethylated Grignard Reagent
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] This application note provides a detailed protocol for the preparation of a specific Grignard reagent, 2-methyl-4-(trifluoromethyl)phenylmagnesium iodide, from 4-iodo-2-methyl-1-(trifluoromethyl)benzene. The presence of an electron-withdrawing trifluoromethyl (CF3) group on the aromatic ring introduces unique challenges, including potential thermal instability of the resulting Grignard reagent.[2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis. Our approach emphasizes robust magnesium activation, stringent anhydrous conditions, and controlled reaction parameters to ensure high yield and reproducibility.
Core Principles and Experimental Causality
The successful formation of a Grignard reagent hinges on the oxidative addition of magnesium metal into a carbon-halogen bond.[3] For aryl iodides, this reaction is generally more facile than with the corresponding bromides or chlorides due to the lower C-I bond dissociation energy.[4] However, several critical factors must be meticulously controlled:
-
Anhydrous Environment: Grignard reagents are potent bases and will readily react with protic species like water.[5][6] This necessitates the use of flame-dried glassware and anhydrous solvents to prevent the premature quenching of the reagent.[7]
-
Magnesium Surface Activation: A passivating layer of magnesium oxide (MgO) typically coats magnesium turnings, impeding the reaction.[1] Various activation techniques can be employed to expose a fresh, reactive magnesium surface. This protocol utilizes iodine, which chemically etches the oxide layer, with its disappearance serving as a visual indicator of reaction initiation.[8][9]
-
Solvent Choice: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. They do not possess acidic protons and effectively solvate the magnesium center of the Grignard reagent, forming a stabilizing complex.[10]
-
Initiation and Exotherm Control: The formation of a Grignard reagent is often characterized by an induction period followed by a potentially vigorous exotherm.[11] Gradual addition of the aryl halide and careful temperature monitoring are crucial to maintain control over the reaction rate.
-
Thermal Stability of CF3-Containing Grignards: Research has shown that trifluoromethyl-substituted phenyl Grignard reagents can exhibit exothermic decomposition, particularly at higher concentrations.[2] This protocol recommends a specific concentration to mitigate this risk.
Experimental Workflow Diagram
The following diagram outlines the key stages of the Grignard reaction protocol, from initial setup to the final quenched product.
Caption: Workflow for the preparation of 2-methyl-4-(trifluoromethyl)phenylmagnesium iodide.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 300.03 | 10.0 | 3.00 g |
| Magnesium Turnings | 24.31 | 12.0 | 0.29 g (1.2 equiv) |
| Iodine | 253.81 | - | 1-2 small crystals |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | - | - | ~15 mL |
| Diethyl Ether (for extraction) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | As needed |
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a stream of inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Remove the dropping funnel and add the magnesium turnings (0.29 g) and 1-2 small crystals of iodine to the flask.[12] Briefly heat the flask gently with a heat gun under the inert atmosphere until purple iodine vapors are observed, then allow it to cool. This helps to activate the magnesium surface.[13]
-
Reagent Preparation: In a separate dry flask, dissolve this compound (3.00 g) in 15 mL of anhydrous THF. Transfer this solution to the dropping funnel. Use an additional 5 mL of anhydrous THF to rinse the flask and add this to the dropping funnel.
-
Reaction Initiation: Add approximately 2-3 mL of the aryl iodide solution from the dropping funnel to the magnesium turnings. Stir the mixture. Initiation is indicated by the disappearance of the purple iodine color and potentially a gentle reflux of the solvent.[9] If the reaction does not start, gentle warming with a heat gun or sonication in an ultrasonic bath may be applied.[13][14]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl iodide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[11] If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling. The final concentration of the Grignard reagent will be approximately 0.5 M, a concentration recommended for enhanced stability of trifluoromethyl-substituted Grignards.[2]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a cloudy grey or brown suspension.
-
Reaction with an Electrophile (General Procedure): The prepared Grignard reagent is now ready for reaction with a suitable electrophile (e.g., an aldehyde, ketone, or ester). The electrophile, dissolved in anhydrous THF, should be added dropwise to the Grignard solution, typically at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity.
-
Work-up and Quenching: After the reaction with the electrophile is complete, cool the reaction flask in an ice-water bath.[15] Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.[8] Avoid using strong acids, which can cause violent reactions with residual magnesium and lead to side product formation.[16]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization as appropriate for the specific product.
Trustworthiness and Self-Validation
This protocol incorporates several self-validating checkpoints:
-
Visual Confirmation of Initiation: The disappearance of the iodine color provides a clear visual cue that the magnesium has been activated and the reaction has begun.[9]
-
Controlled Exotherm: The maintenance of a gentle, self-sustaining reflux during the addition of the aryl halide confirms the ongoing formation of the Grignard reagent.[11]
-
Titration (Optional): For quantitative applications, the concentration of the formed Grignard reagent can be determined by titration against a standard solution of a proton source (e.g., sec-butanol in xylene with a colorimetric indicator like 1,10-phenanthroline).
Conclusion
The synthesis of 2-methyl-4-(trifluoromethyl)phenylmagnesium iodide is a valuable transformation for introducing the 2-methyl-4-(trifluoromethyl)phenyl moiety in complex molecule synthesis. While the electron-withdrawing nature of the trifluoromethyl group requires careful attention to reaction conditions, particularly concerning thermal stability, the protocol detailed in this application note provides a reliable and safe pathway to this important intermediate. By adhering to strict anhydrous techniques, employing effective magnesium activation, and maintaining control over the reaction exotherm, researchers can confidently and reproducibly generate this Grignard reagent for their synthetic needs.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. byjus.com [byjus.com]
- 11. mt.com [mt.com]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Application in the Synthesis of Novel Heterocyclic Compounds: A Guide for Researchers
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry and drug discovery, with a significant majority of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence stems from the unique physicochemical properties imparted by the presence of heteroatoms like nitrogen, oxygen, and sulfur, which are crucial for molecular recognition at biological targets.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on contemporary and efficient synthetic strategies for accessing novel heterocyclic frameworks. We will move beyond traditional, often harsh, synthetic methods to explore elegant and powerful techniques such as multicomponent reactions (MCRs), transition-metal-catalyzed C-H activation, and visible-light photoredox catalysis.[4][5] Each section will not only detail step-by-step protocols but also delve into the mechanistic underpinnings and rationale behind the experimental design, empowering researchers to not just replicate but also innovate.
Introduction: The Enduring Importance of Heterocycles
Heterocyclic scaffolds are considered "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets and modulating pharmacokinetic properties.[6] Nitrogen-containing heterocycles, in particular, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials due to their ability to form key hydrogen bonds and participate in various biological interactions.[1][7][8] The development of efficient and sustainable synthetic methodologies is therefore of paramount importance to expand the accessible chemical space for drug discovery programs.[5][9] This guide will focus on three transformative areas of modern heterocyclic synthesis that offer significant advantages in terms of efficiency, atom economy, and functional group tolerance.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful synthetic tools where three or more starting materials combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the reactants.[10] This approach is highly atom-economical and allows for the rapid generation of diverse compound libraries, a crucial aspect of modern drug discovery.[10][11]
The Hantzsch Pyridine Synthesis: A Classic Reimagined
First reported in 1881, the Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[12][13] These DHPs can then be oxidized to the corresponding pyridine derivatives.[14][15] The DHP core is famously found in calcium channel blockers like nifedipine, used to treat hypertension.[13][15]
Causality in Experimental Design: The classical Hantzsch reaction often required harsh conditions and long reaction times, leading to lower yields.[12] Modern variations focus on milder and more efficient protocols. The choice of a weak acid catalyst, like p-toluenesulfonic acid (PTSA), under ultrasonic irradiation, for instance, can dramatically increase reaction rates and yields.[12] The use of "green" solvents like water or glycerol also enhances the sustainability of the process.[14]
Objective: To synthesize a 1,4-dihydropyridine derivative using an efficient and environmentally benign ultrasound-assisted method.
Materials:
| Reagent | Molar Equiv. | Amount |
| Benzaldehyde | 1.0 | 1.0 mmol, 106 mg |
| Ethyl acetoacetate | 2.0 | 2.0 mmol, 260 mg |
| Ammonium acetate | 1.2 | 1.2 mmol, 92.5 mg |
| p-Toluenesulfonic acid (PTSA) | 0.1 | 0.1 mmol, 17.2 mg |
| Sodium dodecyl sulfate (SDS) | - | 0.1 M in water |
| Ethanol | - | For workup |
| Ethyl acetate | - | For workup |
| Hexane | - | For TLC and chromatography |
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and PTSA (0.1 mmol).
-
Add 10 mL of a 0.1 M aqueous solution of SDS.
-
Place the flask in an ultrasonic bath and irradiate at a frequency of 35 kHz at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent. The reaction is typically complete within 30-60 minutes.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1,4-dihydropyridine product.
Workflow Diagram:
Caption: Workflow for Ultrasound-Assisted Hantzsch Synthesis.
The Biginelli Reaction: Accessing Dihydropyrimidinones
The Biginelli reaction is another classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[16][17] These products are of significant interest in the pharmaceutical industry as they are precursors to calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[16][17]
Mechanistic Insight: The reaction mechanism is believed to proceed through a series of bimolecular reactions.[17] An acid catalyst (Brønsted or Lewis acid) facilitates the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[18] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone.[19] Understanding this mechanism allows for the rational selection of catalysts to improve reaction efficiency.
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one using a solvent-free, Lewis acid-catalyzed method for improved efficiency and sustainability.
Materials:
| Reagent | Molar Equiv. | Amount |
| 4-Chlorobenzaldehyde | 1.0 | 1.0 mmol, 140.5 mg |
| Ethyl acetoacetate | 1.0 | 1.0 mmol, 130 mg |
| Urea | 1.5 | 1.5 mmol, 90 mg |
| Ytterbium(III) triflate (Yb(OTf)3) | 0.05 | 0.05 mmol, 31 mg |
| Ethyl acetate | - | For workup |
| Saturated NaHCO3 solution | - | For workup |
Procedure:
-
In a clean, dry 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)3 (0.05 mmol).
-
Heat the mixture at 100°C with stirring for 1-2 hours.
-
Monitor the reaction by TLC. The reaction mixture will solidify upon completion.
-
Cool the flask to room temperature and add 15 mL of cold water.
-
Stir the mixture for 10 minutes, then filter the solid product.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Biginelli reaction.
Precision and Economy: C-H Activation Strategies
Transition-metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis.[20][21] It allows for the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials and thus improving atom and step economy.[21] Palladium, rhodium, and cobalt are commonly employed catalysts for these transformations.[20][22]
The Logic of Directing Groups: A key concept in C-H activation is the use of a directing group (DG).[22] The DG, often a heteroatom-containing functional group, coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (typically at the ortho position), leading to high regioselectivity.[22]
Protocol 3: Palladium-Catalyzed C-H Arylation of Indoles
Objective: To achieve the C-2 selective arylation of an N-directing group-substituted indole via a palladium-catalyzed C-H activation/functionalization reaction.
Materials:
| Reagent | Molar Equiv. | Amount |
| N-(pyridin-2-yl)-1H-indole | 1.0 | 0.5 mmol, 104 mg |
| Iodobenzene | 1.5 | 0.75 mmol, 153 mg |
| Palladium(II) acetate (Pd(OAc)2) | 0.05 | 0.025 mmol, 5.6 mg |
| Potassium carbonate (K2CO3) | 2.0 | 1.0 mmol, 138 mg |
| N,N-Dimethylformamide (DMF) | - | 5 mL |
Procedure:
-
To a sealed reaction vial, add N-(pyridin-2-yl)-1H-indole (0.5 mmol), iodobenzene (0.75 mmol), Pd(OAc)2 (0.025 mmol), and K2CO3 (1.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 5 mL of anhydrous DMF via syringe.
-
Seal the vial and place it in a preheated oil bath at 120°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the C-2 arylated indole product.
Logical Relationship Diagram:
Caption: Key steps in directed C-H activation.
Harnessing Light: Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis.[23][24] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions.[23][25] This allows for the construction of complex heterocyclic scaffolds that are often inaccessible through traditional thermal methods.[26][27]
The Rationale for Mild Conditions: The use of visible light as a traceless reagent at room temperature preserves sensitive functional groups within the substrates, leading to cleaner reactions and broader substrate scope.[24][26] The photocatalyst, typically a ruthenium or iridium complex, can be used in low catalytic loadings, making the process more sustainable.[23]
Protocol 4: Photocatalytic Synthesis of Tetrahydroquinolines
Objective: To synthesize a substituted tetrahydroquinoline via a visible-light-induced intramolecular radical cyclization.
Materials:
| Reagent | Molar Equiv. | Amount |
| N-(3-butenyl)-2-bromoaniline derivative | 1.0 | 0.2 mmol |
| fac-Ir(ppy)3 (Iridium photocatalyst) | 0.01 | 0.002 mmol, 1.3 mg |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 | 0.6 mmol, 77.5 mg |
| Dimethyl sulfoxide (DMSO) | - | 2 mL |
Procedure:
-
In a 4 mL vial, combine the N-(3-butenyl)-2-bromoaniline derivative (0.2 mmol), fac-Ir(ppy)3 (0.002 mmol), and a magnetic stir bar.
-
Add 2 mL of anhydrous DMSO, followed by DIPEA (0.6 mmol).
-
Seal the vial with a cap containing a septum.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Place the vial approximately 5 cm from a blue LED lamp (40 W).
-
Irradiate the reaction mixture with stirring at room temperature for 12 hours.
-
Upon completion (monitored by LC-MS), dilute the reaction mixture with 15 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired tetrahydroquinoline.
Photocatalytic Cycle Diagram:
Caption: Generalized photoredox catalytic cycle.
Characterization of Novel Heterocyclic Compounds
Once synthesized, the structural elucidation of novel heterocyclic compounds is a critical step. A combination of spectroscopic techniques is typically employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.
Conclusion
The synthesis of novel heterocyclic compounds remains a vibrant and essential area of chemical research, directly impacting the development of new therapeutics and functional materials. The methodologies presented in this guide—multicomponent reactions, C-H activation, and photoredox catalysis—represent the forefront of synthetic efficiency and elegance. By understanding the principles behind these powerful reactions and utilizing the detailed protocols provided, researchers are well-equipped to explore new chemical space and contribute to the advancement of science.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Molecules | Special Issue : Heterocyclic Compounds in Drug Discovery and Their Medical Applications [mdpi.com]
- 7. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. ijrpr.com [ijrpr.com]
- 10. Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Biginelli_reaction [chemeurope.com]
- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Biginelli Reaction [organic-chemistry.org]
- 20. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 23. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis [mdpi.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. researchgate.net [researchgate.net]
- 26. Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Developing Materials with Enhanced Thermal Stability
Introduction: The Imperative of Thermal Stability in Modern Materials
In the relentless pursuit of materials that can withstand increasingly demanding operational environments, thermal stability stands as a cornerstone of performance and reliability. From aerospace components and automotive engines to pharmaceutical formulations and microelectronics, the ability of a material to retain its structural and functional integrity at elevated temperatures is paramount.[1][2] Thermal degradation, an irreversible process involving molecular deterioration from overheating, can lead to catastrophic failures, compromising safety and efficacy.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and enhancing the thermal stability of a wide range of materials. We will delve into the fundamental mechanisms of thermal degradation and present field-proven protocols for leveraging analytical techniques and strategic material design to achieve superior thermal performance.
Chapter 1: The Science of Thermal Degradation
Thermal stability is intrinsically linked to the strength of the chemical bonds within a material.[3] For polymers, the process of thermal degradation is often modeled as an autoxidation process, which involves initiation, propagation, branching, and termination steps. The initiation of thermal degradation typically involves the loss of a hydrogen atom from the polymer chain due to energy input from heat, creating a highly reactive and unstable polymer "free radical".[4] This initiates a cascade of reactions that can lead to a significant decline in material properties.
Degradation Pathways in Polymeric Materials
The thermal degradation of polymers can proceed through several major pathways, largely dictated by the polymer's unique chemical structure:
-
Random Chain Scission: This pathway involves the cleavage of the polymer backbone at random points, leading to a rapid decrease in molecular weight. This is a common degradation mechanism for polymers with carbon-carbon backbones, such as polyethylene and polypropylene.[1]
-
End-Chain Scission (Depolymerization): Also known as "unzipping," this process initiates at the chain ends and progressively releases monomer units.[1]
-
Side-Group Elimination: In this pathway, atoms or molecules attached to the polymer backbone are stripped off, often leaving an unsaturated chain that is prone to further reactions like cross-linking and char formation.[2] A classic example is the elimination of hydrogen chloride (HCl) from polyvinyl chloride (PVC).[2][5]
These degradation pathways can be visualized to better understand the sequence of events at a molecular level.
Caption: Major thermal degradation pathways in polymeric materials.
Thermal Degradation in Ceramics and Metals
While polymers are often the primary focus in discussions of thermal degradation, ceramics and metals also exhibit distinct high-temperature failure mechanisms.
-
Ceramics: Advanced ceramics like silicon carbide (SiC), silicon nitride (Si3N4), and alumina (Al2O3) are renowned for their exceptional thermal stability.[6] However, at very high temperatures, they are susceptible to degradation through oxidation. For instance, SiC can oxidize to form a passivating layer of silicon dioxide (SiO2), but under certain conditions, active oxidation can lead to the formation of volatile silicon monoxide (SiO) and carbon monoxide (CO), resulting in material loss.[7][8] Similarly, silicon nitride can decompose at temperatures above 1600°C.[9] Alumina ceramics can experience cracking at high temperatures due to thermal stress from mismatched thermal expansion coefficients and weakening at the grain boundaries.[10]
-
Metal Alloys: High-temperature alloys, or superalloys, are designed to resist degradation at elevated temperatures. Their primary failure mechanism is high-temperature oxidation and corrosion.[11] These alloys rely on the formation of a stable, protective oxide layer on their surface to prevent further degradation. The effectiveness of this layer depends on the alloy's composition and the service environment.
Chapter 2: Strategies for Enhancing Thermal Stability
Improving a material's resistance to thermal degradation involves a multi-faceted approach, ranging from the incorporation of stabilizing additives to the engineering of novel nanocomposite structures.
The Role of Additives and Stabilizers
For polymeric materials, the addition of thermal stabilizers is a common and effective strategy. These additives function by interrupting the degradation cycle.
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are a widely used class of primary antioxidants.[12] They act as free radical scavengers, interrupting the polymer degradation process by donating a hydrogen atom to reactive radical species.[7][12]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers are a key type of secondary antioxidant.[13] Their primary role is to decompose hydroperoxides into non-radical, stable products, thus preventing the branching of the degradation chain reaction.[14]
-
Char Formers: Certain flame retardant additives work by promoting the formation of a carbonaceous char layer on the material's surface during combustion.[15][16] This char layer acts as an insulating barrier, slowing pyrolysis and hindering the release of flammable gases.[15][16][17]
Caption: Intervention points of primary and secondary antioxidants in the polymer degradation cycle.
Nanocomposites: A New Frontier in Thermal Stability
The incorporation of nanofillers into a polymer matrix to create polymer nanocomposites (PNCs) has emerged as a highly effective strategy for enhancing thermal stability.[3]
-
Nanoclays: Montmorillonite (MMT) is a commonly used nanoclay. When exfoliated and dispersed within a polymer, the clay platelets create a tortuous path for volatile degradation products, effectively acting as a mass transport barrier.[3]
-
Carbon Nanotubes (CNTs) and Graphene: These carbon-based nanomaterials offer exceptional thermal conductivity, which can help to dissipate heat within the polymer matrix. They also act as radical scavengers and promote the formation of a protective char layer.[15] The addition of even small weight percentages of CNTs can significantly increase the thermal degradation temperature of epoxy composites.[17] Graphene and graphene oxide (GO) have also shown promise in enhancing the thermal stability of various polymers by restricting the mobility of polymer chains and aiding in char formation.[5]
| Polymer Matrix | Additive/Nanofiller (Loading) | Onset Decomposition Temp. (°C) | Temp. at 50% Mass Loss (°C) | Char Yield at 600°C (%) | Reference |
| Polystyrene (PS) | None | ~375 | - | < 1 | [18] |
| Polystyrene (PS) | Organically-Modified MMT (5%) | ~397 | 22°C higher than neat PS | ~5 | [18] |
| Epoxy | None | ~300 | - | ~8.27 | [16] |
| Epoxy | CNTs-PMDA (5 wt%) | 315.4 | 18.7°C higher than neat EP | 10.86 | [16] |
| Polyimide (PI) | None | ~500-630 (main degradation) | - | - | [5] |
| Polyimide (PI) | Graphene (~12.5 vol%) + Clay (0.45 vol%) | Up to 50°C increase | - | Increased | [5] |
Chapter 3: Core Analytical Protocols for Thermal Stability Assessment
A robust evaluation of thermal stability relies on precise and standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and widely used methods in this domain.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19] This technique is invaluable for determining the thermal stability of materials, as it directly quantifies mass loss associated with decomposition, oxidation, or volatilization.[20][21]
Protocol: TGA for Polymer Thermal Stability (Based on ISO 11358-1 and ASTM E1131)
This protocol outlines a general procedure for assessing the thermal stability of a polymeric material in an inert atmosphere.
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and the microbalance is tared.
-
Calibrate the temperature and mass signals according to the instrument manufacturer's recommendations and relevant standards (e.g., ASTM E1131).[15]
-
-
Sample Preparation:
-
Prepare a representative sample of the material, typically 5-10 mg.[22] The sample form can be powder, pellets, or a small piece cut from a larger part.
-
Place the sample in an inert TGA crucible (e.g., alumina or platinum).
-
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Set the purge gas to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min.[22]
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
-
Heating Program:
-
Program the instrument to heat the sample at a constant rate, typically 10°C/min or 20°C/min, up to a final temperature that is beyond the expected decomposition of the material (e.g., 600-800°C).[22]
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
From the TGA curve, determine the onset temperature of decomposition (T_onset), which is a key indicator of thermal stability. This is often defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.
-
From the DTG curve, identify the temperature of the maximum rate of decomposition (T_max).
-
Determine the final residual mass (char yield) at the end of the experiment.
-
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions and Oxidative Stability
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is a powerful technique for identifying thermal transitions such as melting (T_m), crystallization (T_c), and the glass transition (T_g).[4] For thermal stability, DSC is particularly useful for determining the Oxidative Induction Time (OIT).
Protocol: Oxidative Induction Time (OIT) by DSC (Based on ASTM D3895)
The OIT test is an accelerated aging test that provides a qualitative assessment of the level of stabilization of a material, particularly polyolefins.[23][24] A longer OIT indicates greater resistance to thermo-oxidative degradation.[25]
-
Instrument Preparation and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's guidelines and relevant standards (e.g., ISO 11357-1).[4]
-
-
Sample Preparation:
-
Place a small, uniform sample (typically 5-10 mg) in an open aluminum DSC pan.
-
-
Experimental Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a flow rate of 50 mL/min for approximately 5 minutes to establish an inert atmosphere.[26]
-
-
Heating and Isothermal Hold:
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[27]
-
Determine the onset of the exotherm by finding the intersection of the extrapolated baseline and the tangent to the exothermic peak.
-
Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement by DSC.
Conclusion: A Forward-Looking Perspective
The development of materials with enhanced thermal stability is a dynamic and critical field of research. As technologies continue to push the boundaries of temperature and performance, a deep understanding of degradation mechanisms and a robust suite of analytical tools are indispensable. The protocols and strategies outlined in this guide provide a solid foundation for researchers to not only assess the thermal stability of existing materials but also to innovate and engineer the next generation of high-performance, thermally robust materials. By integrating fundamental material science with rigorous analytical practice, the scientific community can continue to meet the ever-advancing demands of modern technology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. News - What are the main factors affecting the high temperature resistance of alumina ceramics? [ceramiclinings.com]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Thermal Decomposition and Stability of Hybrid Graphene–Clay/Polyimide Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preciseceramic.com [preciseceramic.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. betterceramic.com [betterceramic.com]
- 11. researchgate.net [researchgate.net]
- 12. stabilization-technologies.com [stabilization-technologies.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How Flame Retardant Systems Work In Plastics | RTP Company [rtpcompany.com]
- 16. Char Enhancing Approaches to Flame Retarding Polymers | NIST [nist.gov]
- 17. Short articles on combustion of polymers: Retardancy due to char formation [documents.uow.edu.au]
- 18. epublications.marquette.edu [epublications.marquette.edu]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. torontech.com [torontech.com]
- 22. mse.ucr.edu [mse.ucr.edu]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. epublications.marquette.edu [epublications.marquette.edu]
- 27. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions for the Suzuki-Miyaura cross-coupling of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. As Senior Application Scientists, we understand the nuances of working with challenging substrates and have curated this resource to help you navigate the complexities of your reaction optimization.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments with this compound.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I address them?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling, even with a reactive aryl iodide, can stem from several factors. Given the electron-deficient nature of your substrate due to the trifluoromethyl group, which generally favors oxidative addition, the issue likely lies with catalyst activity, the transmetalation step, or reagent integrity.[1][2]
Initial Checks:
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.[3] Ensure your reaction setup was thoroughly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas.
-
Reagent Purity: Verify the purity of your boronic acid/ester, as they can degrade over time, especially if exposed to air or moisture.[4] Consider using a freshly opened bottle or purifying the reagent if in doubt.
-
Solvent Quality: Use anhydrous, degassed solvents. Residual water and oxygen can inhibit the catalyst.[3][5]
Systematic Troubleshooting:
| Potential Cause | Explanation | Recommended Solution | Key Considerations |
| Catalyst Inactivation | The Pd(0) species is oxidized or poisoned. | Use a fresh, high-quality palladium source and ligand. Ensure rigorous exclusion of oxygen. | Phosphine ligands are particularly susceptible to oxidation.[3] Consider using air-stable precatalysts like Buchwald's G2 or G3 precatalysts.[6] |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is slow. | Base Selection: The base is crucial for activating the boronic acid.[7] For your substrate, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[4][8] Solvent Choice: A polar aprotic solvent like 1,4-dioxane or THF, often with a small amount of water, can facilitate the transmetalation step.[4][9] | The choice of base and solvent are often interdependent.[10] |
| Steric Hindrance | The ortho-methyl group may hinder the approach of the boronic acid to the palladium center. | Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[6][11] These ligands promote both oxidative addition and reductive elimination, helping to overcome steric barriers.[1][2] | N-heterocyclic carbene (NHC) ligands can also be effective for sterically demanding couplings.[7] |
Question 2: I'm observing significant formation of side products, primarily homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer:
The formation of homocoupling (biaryl from the boronic acid) and dehalogenation (replacement of iodine with hydrogen) products points to specific issues within your catalytic cycle.
Minimizing Homocoupling:
Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules catalyzed by palladium.[3][4][12]
-
Rigorous Degassing: As with low conversion, the most critical step is to ensure your reaction is free of oxygen.[12]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Preventing Dehalogenation:
Dehalogenation occurs when the palladium intermediate, after oxidative addition, abstracts a hydride from a source in the reaction mixture (e.g., solvent or base) followed by reductive elimination.[4]
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, if dehalogenation is a significant issue. Toluene or dioxane are generally good choices.
-
Base Selection: Certain bases can be more prone to promoting dehalogenation. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.
// Low Conversion Path optimize_catalyst [label="Optimize Catalyst/Ligand\n(e.g., Buchwald Ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_base [label="Optimize Base\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_solvent [label="Optimize Solvent\n(e.g., Dioxane/H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Products Path homocoupling [label="Problem: Homocoupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; dehalogenation [label="Problem: Dehalogenation", fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_degassing [label="Improve Degassing\nTechnique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent_base [label="Change Solvent/Base\n(e.g., Toluene, K₃PO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Successful Reaction", shape=doublecircle, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> check_reagents; check_reagents -> low_conversion [label="If conversion is low"]; check_reagents -> side_products [label="If side products observed"];
low_conversion -> optimize_catalyst; optimize_catalyst -> optimize_base; optimize_base -> optimize_solvent; optimize_solvent -> end;
side_products -> homocoupling [label="If biaryl from boronic acid"]; side_products -> dehalogenation [label="If aryl-H observed"]; homocoupling -> improve_degassing -> end; dehalogenation -> change_solvent_base -> end; } Caption: Troubleshooting workflow for Suzuki reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
Given the steric hindrance from the ortho-methyl group and the electron-deficient nature of the aryl iodide, a highly active catalyst system is recommended. Bulky, electron-rich phosphine ligands are generally the best choice.[2][6]
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for sterically hindered substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly active ligand for challenging couplings.[6]
-
Tri-tert-butylphosphine (P(t-Bu)₃): A very electron-rich and bulky ligand that can be highly effective.[11]
-
-
Recommended Palladium Source:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source used in conjunction with a ligand.
-
Pd(OAc)₂ (Palladium(II) acetate): A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]
-
Buchwald Precatalysts (e.g., XPhos Pd G2/G3): These are air-stable Pd(II) precatalysts that contain the ligand and are designed for reliable activation to the active Pd(0) catalyst.[6][13] They are often a reliable choice for difficult couplings.
-
Q2: How does the trifluoromethyl group affect the reaction conditions?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has a significant electronic effect on the aryl iodide:
-
Facilitates Oxidative Addition: The electron-withdrawing nature of the -CF₃ group makes the carbon-iodine bond more susceptible to oxidative addition by the Pd(0) catalyst.[4] This is generally the rate-limiting step for less reactive aryl halides, so in your case, this step should be favorable.
-
Potential for Protodeboronation: If you are using an electron-deficient boronic acid as your coupling partner, the combination with your electron-deficient aryl halide might require careful optimization to avoid protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen).[3]
Q3: What is the role of water in the reaction mixture?
While Suzuki reactions can be run under anhydrous conditions, the addition of a small amount of water to a solvent like dioxane or THF is common practice.[4][10] Water can play several beneficial roles:
-
Solubility: It can help to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃), ensuring it is available to participate in the reaction.
-
Facilitating Transmetalation: Water can participate in the ligand exchange on the palladium center and in the formation of the boronate species, which is crucial for the transmetalation step.[14]
However, excessive water can lead to increased protodeboronation of the boronic acid, so the amount should be controlled.[3] A typical ratio is between 4:1 and 10:1 organic solvent to water.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and perform three cycles of evacuating the flask under high vacuum and backfilling with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
"common side products in reactions of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene"
Welcome to the technical support center for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. We will address common experimental challenges, focusing on the identification and mitigation of side products to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers provide insights into the underlying causes and offer practical solutions.
Question 1: My Suzuki-Miyaura reaction is producing a significant amount of 2,2'-dimethyl-4,4'-bis(trifluoromethyl)biphenyl. How can I minimize this homocoupling side product?
Answer:
The formation of 2,2'-dimethyl-4,4'-bis(trifluoromethyl)biphenyl is a classic example of a homocoupling side reaction, a common issue in palladium-catalyzed cross-couplings. This side product arises from the coupling of two molecules of your starting aryl iodide.
Causality: Homocoupling can be promoted by several factors:
-
Oxygen-Induced Catalyst Decomposition: Trace oxygen can oxidize the active Pd(0) catalyst, leading to ill-defined palladium species that promote homocoupling.
-
Base-Mediated Boronic Acid Decomposition: The boronic acid coupling partner can undergo protodeboronation or homocouple under the reaction conditions, especially at elevated temperatures, which can disrupt the catalytic cycle and favor aryl iodide homocoupling.
-
Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other pathways, the oxidative addition complex [Ar-Pd(II)-I] may react with another molecule of itself.
Troubleshooting Steps & Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. A minimum of three vacuum/inert gas (Argon or Nitrogen) cycles is recommended. Sparging the solvent with inert gas for 30-60 minutes prior to use is also highly effective.
-
Choice of Base and Solvent: The electron-withdrawing trifluoromethyl group makes the aryl iodide particularly susceptible to side reactions. Using milder bases like K₃PO₄ or K₂CO₃ can be more effective than stronger bases like NaOH or KOtBu, which can accelerate boronic acid degradation.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination step and stabilizing the Pd(0) catalyst.[1][2] Ligands like SPhos, XPhos, or RuPhos often outperform simpler ligands like PPh₃ in suppressing homocoupling.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start optimizations around 80 °C and adjust as needed. High temperatures can accelerate catalyst decomposition and side reactions.
Below is a diagram illustrating the competition between the desired Suzuki-Miyaura pathway and the homocoupling side reaction.
References
"deiodination of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene under reaction conditions"
Welcome to the technical support center for the deiodination of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation. Our goal is to equip you with the expertise to navigate experimental challenges and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the deiodination of this compound, providing explanations grounded in established chemical principles.
Q1: My deiodination of this compound is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?
A1: Incomplete conversion is a frequent issue in catalytic hydrodehalogenation reactions. Several factors can contribute to this:
-
Catalyst Activity: The palladium catalyst may be deactivated or present in an insufficient amount. Ensure you are using a fresh, high-quality catalyst. For heterogeneous catalysts like Pd/C, the support's quality and catalyst loading are crucial.
-
Hydride Source Depletion: The hydrogen donor (hydride source) might be consumed before the reaction completes. Ensure you are using a sufficient stoichiometric excess of the hydride source.
-
Mass Transfer Limitations (for Heterogeneous Catalysis): With Pd/C, efficient stirring is critical to ensure proper mixing of the solid catalyst, liquid, and potentially gaseous phases (if H₂ is used).
-
Solvent Choice: The solvent plays a critical role in substrate solubility and catalyst performance. A solvent that fully dissolves the starting material is essential.
Troubleshooting Steps:
-
Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
-
Increase the equivalents of the hydride source (e.g., from 2-3 equivalents to 4-5 equivalents).
-
Ensure vigorous stirring throughout the reaction.
-
Consider switching to a different solvent system where the substrate has higher solubility.
Q2: I am observing unexpected byproducts in my reaction mixture. What are the potential side reactions?
A2: While the desired product is 2-methyl-1-(trifluoromethyl)benzene, other side reactions can occur:
-
Incomplete Reduction: If the reaction is stopped prematurely or conditions are not optimal, you will observe the starting material.
-
Functional Group Reduction: The trifluoromethyl (CF₃) group is generally stable under these conditions, but highly aggressive reducing conditions could potentially affect it. The methyl group is unreactive.
-
Solvent-Derived Impurities: Some solvents, like DMF, can act as a source of hydrides or decompose under certain conditions, leading to impurities.[1]
Preventative Measures:
-
Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time.
-
Use the mildest effective reaction conditions to avoid over-reduction or side reactions.
Q3: What are the most common and effective methods for the deiodination of an electron-deficient aryl iodide like this compound?
A3: Catalytic transfer hydrogenation is a widely used and effective method for the dehalogenation of aryl halides.[2] This approach avoids the need for high-pressure hydrogen gas, making it more convenient for a standard laboratory setting.[3][4]
Commonly employed systems include:
-
Pd/C with a Hydride Donor: This is a classic and robust method.
-
Homogeneous Palladium Catalysis: In some cases, a homogeneous catalyst may offer better activity and selectivity.[7]
The electron-withdrawing trifluoromethyl group on your substrate generally makes the C-I bond more susceptible to reductive cleavage.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; see FAQ Q1. | Follow troubleshooting for incomplete conversion. |
| Product degradation. | Use milder conditions; reduce reaction temperature or time. | |
| Difficult purification. | Optimize chromatographic separation or consider distillation if applicable. | |
| Reaction Not Starting | Inactive catalyst. | Use a fresh batch of catalyst. If using Pd/C, ensure it is not pyrophoric by handling it wet with solvent.[2] |
| Poor quality reagents. | Verify the purity of the starting material and hydride donor. | |
| Insufficient temperature. | Gently warm the reaction mixture if using a less reactive hydride source. | |
| Formation of Tarry/Polymeric Material | Overly harsh reaction conditions. | Reduce the reaction temperature. |
| Presence of oxygen. | Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
Section 3: Experimental Protocols & Workflows
Here we provide a detailed, step-by-step protocol for a common deiodination procedure as a starting point for your experiments.
Protocol 1: Deiodination using Pd/C and Triethylsilane
This protocol is adapted from general procedures for the dehalogenation of aryl halides using a palladium catalyst and a silane-based hydrogen donor.[5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (TES)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
Add 10% Pd/C (0.01 to 0.05 eq, i.e., 1-5 mol%).
-
To the stirred suspension, add triethylsilane (4.0 eq) dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1-(trifluoromethyl)benzene.
Experimental Workflow Diagram
Caption: Workflow for Pd/C-catalyzed deiodination.
Section 4: Mechanistic Insights
Understanding the reaction mechanism can aid in troubleshooting and optimization.
Simplified Catalytic Cycle for Transfer Hydrogenation
The deiodination via catalytic transfer hydrogenation generally proceeds through a series of steps involving the palladium catalyst.
-
Oxidative Addition: The aryl iodide oxidatively adds to the Pd(0) species to form a Pd(II) intermediate.
-
Hydride Transfer: The hydride donor transfers a hydride to the palladium center.
-
Reductive Elimination: The desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for deiodination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Steric Hindrance in Reactions of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate this versatile, yet sterically demanding, building block into their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions. Our focus is on providing not just protocols, but a mechanistic understanding to empower you to make informed decisions in your laboratory work.
Introduction: Understanding the Challenge
This compound is a valuable synthetic intermediate due to the presence of three key functional handles: a reactive C-I bond for cross-coupling, a methyl group for potential further functionalization, and an electron-withdrawing trifluoromethyl group that can significantly influence the electronic properties of the final molecule. However, the ortho orientation of the methyl group to the iodine atom introduces significant steric hindrance, which can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions. This guide will equip you with the knowledge and strategies to overcome this steric barrier and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: Why are my standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) failing or giving low yields with this compound?
A1: The primary reason for poor reactivity is the steric hindrance imposed by the methyl group at the 2-position, adjacent to the iodine. This steric bulk can significantly slow down or prevent the oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1] The trifluoromethyl group, being strongly electron-withdrawing, does facilitate the oxidative addition electronically, but the steric effect of the ortho-methyl group is often the dominant factor.
Q2: What is the most critical parameter to consider when setting up a cross-coupling reaction with this substrate?
A2: The choice of ligand for the palladium catalyst is paramount. Standard ligands like triphenylphosphine (PPh₃) are often too small to effectively promote the reaction and can lead to catalyst decomposition. You will need to employ bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive towards sterically hindered substrates.[2] Additionally, their bulkiness can facilitate the reductive elimination step, which is also crucial for catalyst turnover.
Q3: Can I expect any regioselectivity issues if there were other halogens on the aromatic ring?
A3: Yes. In dihalogenated systems containing a trifluoromethyl group, palladium-catalyzed cross-coupling reactions often exhibit high regioselectivity. The reaction tends to occur at the sterically less hindered position. For example, in the Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene, the reaction proceeds selectively at the C-4 position, which is meta to the trifluoromethyl group and less sterically encumbered.[3] A similar preference for the less hindered position would be expected with this compound if other halogens were present.
Q4: Does the trifluoromethyl group have any other effects on the reaction besides its electronic influence?
A4: The trifluoromethyl group is generally considered a "spectator" in the cross-coupling reaction itself, but its presence can be advantageous for product purification. The high fluorine content often imparts unique chromatographic behavior, which can aid in the separation of the product from non-fluorinated starting materials and byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Significant amount of unreacted this compound remaining.
-
Formation of homocoupled boronic acid byproduct.
-
Presence of dehalogenated starting material (2-methyl-1-(trifluoromethyl)benzene).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Oxidative Addition | The steric hindrance from the ortho-methyl group is preventing the palladium catalyst from inserting into the C-I bond. | 1. Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or tBuXPhos.[4] These ligands stabilize the active monoligated palladium species and promote oxidative addition. 2. Catalyst Precursor: Use a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladacycle precatalyst to ensure a sufficient concentration of the active catalyst. |
| Protodeborylation of Boronic Acid | The boronic acid is being hydrolyzed back to the corresponding arene before it can transmetalate to the palladium center. This is often exacerbated by high temperatures and prolonged reaction times. | 1. Base Selection: Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Anhydrous conditions with K₃PO₄ can also be beneficial.[5] 2. Boronic Ester: Consider using a more stable boronic ester, such as a pinacol ester (BPin), which is less prone to protodeboronation. |
| Catalyst Deactivation | The palladium catalyst may be decomposing before the reaction reaches completion, often indicated by a color change (e.g., formation of palladium black). | 1. Increase Ligand:Pd Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can help stabilize the catalyst. 2. Lower Temperature: If possible, run the reaction at a lower temperature for a longer period to minimize thermal decomposition. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
In a glovebox, prepare a solution of Pd₂(dba)₃ (1-2 mol%) and a bulky phosphine ligand like XPhos (2-4 mol%) in an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Add the catalyst solution to the Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Issue 2: Poor Yields in Sonogashira Coupling
Symptoms:
-
Incomplete consumption of the aryl iodide.
-
Significant formation of alkyne homocoupling (Glaser coupling) products.
-
Reaction stalls after partial conversion.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Slow Oxidative Addition vs. Glaser Coupling | The copper co-catalyst is promoting the homocoupling of the terminal alkyne faster than the palladium-catalyzed cross-coupling is occurring. | 1. Copper-Free Conditions: For sterically hindered substrates, copper-free Sonogashira conditions can be very effective.[6] These protocols often use a stronger organic base. 2. Ligand Choice: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) to accelerate the oxidative addition step. 3. Controlled Alkyne Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration and disfavor the second-order homocoupling reaction. |
| Base Incompatibility or Insufficient Strength | The base is not strong enough to efficiently deprotonate the terminal alkyne, or it is sterically hindered from doing so. | 1. Amine Base: For copper-catalyzed reactions, a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard. For copper-free systems, stronger, non-coordinating bases like DBU or a sterically hindered amine such as 2,2,6,6-tetramethylpiperidine (TMP) can be effective.[1] 2. Inorganic Base: In some cases, an inorganic base like Cs₂CO₃ can be beneficial, particularly in polar aprotic solvents. |
| Solvent Effects | The solvent may not be optimal for solubilizing all reaction components or for promoting the desired catalytic cycle. | 1. Solvent Screening: Common solvents include THF, DMF, and toluene. For challenging couplings, consider more polar aprotic solvents like NMP or DMA.[7] 2. Biphasic Systems: In some cases, an aqueous or biphasic system can be advantageous, particularly for large-scale reactions.[8] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable bulky phosphine ligand (e.g., P(t-Bu)₃, 4-6 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add the terminal alkyne (1.2-1.5 equiv.) followed by a strong, non-coordinating base like DBU (2.0 equiv.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Reaction Optimization Pathway
Caption: Decision pathway for optimizing Sonogashira couplings.
Issue 3: Failure of Buchwald-Hartwig Amination
Symptoms:
-
No desired C-N bond formation.
-
Recovery of starting materials.
-
Formation of hydrodehalogenated arene.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inhibited Catalytic Cycle | Aryl iodides can sometimes be problematic substrates in Buchwald-Hartwig amination due to the formation of inhibitory palladium-iodide species that can precipitate from the reaction mixture and halt the catalytic cycle.[9] | 1. Switch to Aryl Bromide/Chloride: If synthetically feasible, the corresponding aryl bromide or chloride may be a better substrate. 2. Ligand Selection: Use highly active, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos, which are designed to overcome catalyst inhibition and promote the amination of challenging substrates.[10][11] 3. Solvent Choice: Solvents like 1,4-dioxane have been shown to be effective in mitigating the inhibitory effects of iodide.[10] |
| Incorrect Base | The base is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex. An inappropriate base can lead to reaction failure. | 1. Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option, especially if base-sensitive functional groups are present.[12] 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Using a combination of a soluble organic base and an inorganic salt can sometimes be beneficial. |
| Amine Reactivity | The amine coupling partner may be too sterically hindered or not nucleophilic enough to participate effectively in the reaction. | 1. Less Hindered Amine: If possible, use a less sterically demanding amine. 2. More Active Catalyst System: For challenging amines, a more active catalyst system, often involving a palladacycle precatalyst and a highly specialized ligand, may be necessary.[13] |
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Iodide
-
In a glovebox, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning Issues with 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst poisoning issues encountered when using 4-Iodo-2-methyl-1-(trifluoromethyl)benzene in catalytic reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: We are observing stalling or low conversion in our cross-coupling reaction with this compound. What are the likely causes related to the substrate?
A1: When using this compound, two primary substrate-related issues can lead to catalyst deactivation: iodide poisoning and challenges due to the electronic nature of the trifluoromethyl group. Iodide, either from the starting material or as a salt byproduct, can bind strongly to the palladium center, forming inactive catalyst species such as bridged iodide dimers.[1][2] This is particularly problematic in reactions like Buchwald-Hartwig aminations.[3] Additionally, the potent electron-withdrawing effect of the trifluoromethyl (CF₃) group alters the reactivity of the aryl iodide, which can impact key steps in the catalytic cycle, such as reductive elimination.[4][5]
Q2: How does the iodide in this compound poison the palladium catalyst?
A2: Iodide is a soft Lewis base and forms strong bonds with soft Lewis acids like palladium.[1] This strong coordination can lead to the formation of catalytically inactive or less active palladium-iodide complexes. For instance, in the catalytic cycle, after oxidative addition, the iodide ligand on the Pd(II) center can form stable bridged dimers, which are often reluctant to proceed to the subsequent steps of the catalytic cycle, effectively sequestering the active catalyst.[1][2] This accumulation of iodide in the reaction medium is a known cause of catalyst poisoning.[6]
Q3: Can impurities in my this compound starting material be a source of catalyst poisoning?
A3: Absolutely. While iodide poisoning is inherent to the substrate, other impurities can also deactivate your catalyst. It is crucial to ensure the purity of your starting material. Potential catalyst poisons that could be present as impurities include sulfur compounds, other heavy metals, or coordinating organic molecules.[7][8] We recommend starting with a high-purity grade of this compound and considering purification of the feedstock if you suspect contamination.[7]
Q4: Are there general preventative measures I can take to avoid catalyst deactivation when working with this substrate?
A4: Yes, several general strategies can help mitigate catalyst poisoning. Firstly, ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[9][10] Secondly, the choice of ligand is critical; bulky, electron-rich phosphine ligands can often stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.[11] Finally, carefully selecting the reaction conditions, such as the base and solvent, can play a significant role in preventing the precipitation of inactive catalyst species and managing the solubility of iodide byproducts.[2]
Troubleshooting Guides for Common Cross-Coupling Reactions
Guide 1: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, the use of this compound can present challenges.
Issue: Low to No Product Formation, Stalled Reaction
-
Probable Cause 1: Iodide Poisoning. Despite aryl iodides typically being more reactive in oxidative addition, the resulting iodide on the palladium center can inhibit catalyst turnover, especially at lower temperatures.[12][13]
-
Troubleshooting Protocol 1: Managing Iodide Inhibition.
-
Increase Temperature: Running the reaction at a higher temperature (e.g., 80-110 °C) can often overcome the stability of the intermediate palladium-iodide complexes.[10]
-
Choice of Base and Solvent: Use a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which can facilitate the transmetalation step.[10] A solvent system like dioxane/water or toluene/water is a good starting point.[9]
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate reductive elimination and prevent the formation of inactive bridged dimers.
-
-
Probable Cause 2: Poor Transmetalation due to Electronic Effects. The electron-withdrawing CF₃ group can make the corresponding boronic acid or ester partner less nucleophilic, slowing down the transmetalation step.
-
Troubleshooting Protocol 2: Enhancing Transmetalation.
-
Use a Stronger Base: As mentioned, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[10]
-
Consider Fluoride Additives: In some cases, the addition of fluoride ions (e.g., from CsF or KF) can activate the boronic acid for transmetalation.[14]
-
Anhydrous Conditions with Organotrifluoroborates: As an alternative to boronic acids, potassium aryltrifluoroborates can be used, often under anhydrous conditions, which can sometimes circumvent issues with protodeboronation.
-
Data Presentation: Recommended Conditions for Suzuki Coupling
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of active Pd(0). |
| Ligand | Buchwald-type biarylphosphines (e.g., SPhos, XPhos) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Stronger bases facilitate the transmetalation step.[10] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic polar or ethereal solvents are generally effective. |
| Temperature | 80 - 110 °C | Higher temperatures can help overcome catalyst inhibition by iodide.[10] |
Visualization: Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting logic for Suzuki coupling reactions.
Guide 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is particularly susceptible to iodide inhibition, making this compound a challenging substrate.[3]
Issue: Reaction Fails to Initiate or Gives Poor Yields
-
Probable Cause: Severe Iodide Poisoning. The iodide generated during the reaction can form highly stable, inactive palladium-iodide dimers, effectively shutting down the catalytic cycle.[2][3] This is often more pronounced in C-N coupling than in C-C coupling.
-
Troubleshooting Protocol: Mitigating Iodide Inhibition in Aminations.
-
Switch to the Aryl Bromide or Chloride: If synthetically feasible, the corresponding aryl bromide or even chloride analog of the substrate will be far less prone to this deactivation pathway. The general reactivity for Buchwald-Hartwig is often Ar-Br > Ar-Cl > Ar-I.[3]
-
Use a Solvent System that Precipitates the Iodide Salt: Switching to a less polar solvent in which the iodide salt byproduct (e.g., NaI, KI) is insoluble can effectively remove it from the reaction medium, preventing catalyst inhibition.[2][15] For example, if using NaOtBu as a base, switching from a solvent like dioxane to toluene might reduce the solubility of the NaI byproduct.
-
Employ Specialized Ligands: Modern, highly active Buchwald-type ligands are designed to overcome some of these challenges by promoting faster catalytic turnover.[11][16] Ensure you are using a state-of-the-art ligand system.
-
Visualization: Iodide Poisoning in Buchwald-Hartwig Amination
Caption: Iodide inhibition in the Buchwald-Hartwig cycle.
Guide 3: Troubleshooting Heck Reaction
Issue: Low Conversion and/or Formation of Side Products
-
Probable Cause 1: Iodide Inhibition. Similar to other couplings, iodide can inhibit the Heck reaction, though the mechanism might differ.[1]
-
Troubleshooting Protocol 1: Counteracting Iodide Effects.
-
Addition of a Silver Salt: The addition of a stoichiometric amount of a silver salt, such as silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄), can be highly effective.[6] The silver ions will precipitate the iodide as silver iodide (AgI), removing it from the reaction and preventing catalyst poisoning. This can also allow the reaction to proceed at lower temperatures.[6]
-
Base Selection: The choice of base is critical in the Heck reaction. An appropriate base is needed to regenerate the Pd(0) catalyst in the final step of the cycle. For aryl iodides, bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common.
-
-
Probable Cause 2: Challenges with the Electron-Deficient Substrate. The electron-poor nature of the trifluoromethyl-substituted ring can affect the rates of migratory insertion and β-hydride elimination.[17]
-
Troubleshooting Protocol 2: Optimizing for the Electronic Profile.
-
Ligand Choice: While some Heck reactions are run ligandless, the use of phosphine ligands can be beneficial. Experiment with ligands like PPh₃ or more electron-rich phosphines to modulate the reactivity of the palladium center.
-
Solvent and Temperature: Polar aprotic solvents like DMF or DMA are often used.[18] Optimization of the reaction temperature is crucial; too low, and the reaction may be too slow, while too high can lead to catalyst decomposition or side reactions.
-
Experimental Protocol: Heck Reaction with a Silver Salt Additive
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the desired alkene (1.2-1.5 equiv), palladium acetate (Pd(OAc)₂, 1-2 mol%), and silver carbonate (Ag₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).[10]
-
Solvent and Base Addition: Add a degassed polar aprotic solvent (e.g., DMF) and a suitable base if required (the silver salt can sometimes act as the base).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, filter off the silver salts, and proceed with a standard aqueous workup and purification.
References
- 1. reddit.com [reddit.com]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.rug.nl [research.rug.nl]
- 17. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in Reactions of Substituted Iodobenzenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in reactions involving substituted iodobenzenes. The carbon-iodine bond's high reactivity makes iodobenzene an excellent component in various cross-coupling reactions. However, achieving precise regioselectivity in polysubstituted systems can be a significant challenge. This resource offers a structured approach to diagnosing and resolving common issues encountered in the laboratory.
Section 1: Troubleshooting Guide - Common Regioselectivity Issues
This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.
Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Question: My cross-coupling reaction on a di-substituted iodobenzene is producing a mixture of regioisomers with no clear preference. What factors should I investigate to improve selectivity?
Answer: Achieving high regioselectivity in cross-coupling reactions of polysubstituted iodobenzenes is a multifaceted challenge influenced by steric hindrance, electronic effects, and the nature of the catalytic system.[1][2] Here’s a systematic approach to troubleshooting:
A. Assess Steric and Electronic Influences:
-
Steric Hindrance: The regioselectivity of coupling reactions is often exclusively performed at the less sterically hindered carbon-iodine (C-I) bond.[3] Bulky substituents adjacent to an iodine atom will sterically hinder the approach of the palladium catalyst, favoring oxidative addition at a less congested site.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups can enhance the reactivity of a nearby C-I bond towards oxidative addition, while electron-donating groups can have the opposite effect.[1] In cases of competing electronic and steric effects, the outcome can be highly substrate-dependent.
B. Optimize the Catalytic System:
-
Ligand Selection is Critical: The choice of ligand coordinated to the palladium center is arguably the most powerful tool for controlling regioselectivity.[4][5][6]
-
Monodentate vs. Bidentate Ligands: In Sonogashira couplings of diiodopurines, monodentate phosphine ligands like PPh₃ tend to favor reaction at one position, while bidentate ligands or electron-rich monodentate ligands can switch the selectivity to another position.[4][5]
-
Bulky Ligands: For Suzuki couplings, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be effective, particularly when dealing with substrates that have coordinating groups.[7]
-
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) can also influence the active catalytic species and, consequently, the regiochemical outcome.[4][5][8]
C. Reaction Conditions:
-
Solvent and Base: The solvent system and the choice of base can significantly impact the reaction.[7] For instance, in Suzuki reactions, a combination of an organic solvent with water often improves the solubility of the base and facilitates the reaction.[7] Screening different bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[7]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. However, this can also lead to lower yields, so a balance must be found.[9]
Unexpected Regioisomer Formation in Directed ortho-Metalation (DoM)
Question: I am attempting a directed ortho-lithiation on my substituted iodobenzene, but I am observing lithiation at an unexpected position, or a mixture of isomers. How can I improve the ortho-selectivity?
Answer: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position.[10] When issues arise, consider the following:
A. Strength and Nature of the Directing Group:
-
The coordinating ability of the DMG is paramount. Strong directing groups like amides, methoxy groups, and tertiary amines are commonly used.[10] Ensure your chosen DMG is appropriate for the desired transformation.
-
The DMG must be able to coordinate with the lithium reagent to facilitate deprotonation at the proximal ortho-position.[10]
B. Choice of Lithiating Agent and Solvent:
-
The nature of the alkyllithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the solvent can influence the regioselectivity.[11] For instance, the DoL of 2-[(dimethylamino)methyl]naphthalene showed varying regioselectivity depending on whether n-BuLi or t-BuLi was used in different solvents.[11]
-
Coordinating solvents like diethyl ether or THF can alter the aggregation state and reactivity of the organolithium reagent.
C. Substrate-Specific Issues:
-
In some cases, unexpected rearrangements can occur. For example, a 1-lithio to 3-lithio conversion has been observed in a naphthyl system, highlighting the potential for complex equilibria.[11]
-
For π-deficient heterocycles like pyridine, a DMG is required, and nucleophilic attack on the ring can compete with deprotonation. Using lithium amide bases like LDA or LiTMP can mitigate this.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my palladium-catalyzed cross-coupling reaction to maximize regioselectivity?
A1: Ligand selection is a critical, often empirical, process. However, some general principles can guide your choice:
-
Steric Bulk: Bulky ligands can block access to one C-I bond over another, enhancing selectivity for the less hindered position.
-
Electronic Properties: Electron-rich ligands can increase the electron density on the palladium center, which can influence the rate of oxidative addition and reductive elimination, thereby affecting regioselectivity.
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand can influence the geometry of the palladium complex and its reactivity.
-
Literature Precedent: Always start by reviewing the literature for similar substrates. Computational studies are also becoming increasingly valuable for predicting ligand effects.[13][14]
Q2: Can I use a directing group to control regioselectivity in reactions other than lithiation?
A2: Yes, directing groups are widely used in various C-H functionalization reactions catalyzed by transition metals like palladium.[15][16] These groups can direct the catalyst to a specific C-H bond, enabling regioselective halogenation, arylation, and other transformations.[15][17][18] The directing group typically contains a heteroatom that coordinates to the metal center, bringing it into proximity with the target C-H bond.[16]
Q3: My reaction is giving a good yield, but the regioselectivity is still poor. What is the most likely cause?
A3: If the overall yield is high but regioselectivity is low, it suggests that the catalyst is active for both regioisomeric pathways and that the energy difference between the two pathways is small. In this scenario, fine-tuning the reaction conditions is key. Focus on:
-
Ligand Modification: This is often the most effective strategy. Even subtle changes to the ligand structure can have a profound impact on selectivity.[19]
-
Lowering the Temperature: This can amplify small differences in activation energies between the competing reaction pathways.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of key intermediates and transition states, thereby affecting the regiochemical outcome.
Q4: Are there any computational tools that can help predict regioselectivity?
A4: Yes, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting regioselectivity in organic reactions.[13][14] These methods can be used to calculate the energies of different reaction pathways and transition states, providing insights into the factors that control the regiochemical outcome.[20] While access to computational resources and expertise is required, these studies can significantly accelerate the optimization of reaction conditions.
Section 3: Experimental Protocols & Data
Protocol 1: Ligand-Controlled Regioselective Sonogashira Coupling
This protocol is adapted from research demonstrating catalyst-control over regioselectivity.[4][5]
Objective: To selectively couple a terminal alkyne to either the C2 or C8 position of a 9-substituted-6-chloro-2,8-diiodopurine by varying the palladium catalyst's ligand.
Materials:
-
9-substituted-6-chloro-2,8-diiodopurine
-
Terminal alkyne
-
Palladium catalyst (see table below)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N)
-
Solvent (e.g., THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 9-substituted-6-chloro-2,8-diiodopurine (1.0 equiv.), the palladium catalyst (0.05 equiv.), and CuI (0.1 equiv.).
-
Add the degassed solvent, followed by the terminal alkyne (1.1 equiv.) and the base (2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography.
Table 1: Ligand Effects on Regioselectivity in Sonogashira Coupling
| Catalyst | Ligand Type | Major Product |
| Pd(PPh₃)₄ | Monodentate | C2-selective product[4][5] |
| Pd₂(dba)₃·CHCl₃ with a bidentate ligand | Bidentate | C8-selective product[4][5] |
Protocol 2: Directed ortho-Lithiation of a Substituted Iodobenzene
Objective: To achieve highly regioselective ortho-functionalization of an iodobenzene derivative bearing a directing metalation group (DMG).
Materials:
-
Substituted iodobenzene with a DMG
-
Organolithium reagent (e.g., n-BuLi)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, dissolve the substituted iodobenzene in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise while maintaining the low temperature.
-
Stir the mixture at -78 °C for the specified time to allow for complete lithiation.
-
Add the electrophile and stir for an additional period at -78 °C or allow the reaction to warm to room temperature.
-
Quench the reaction by slowly adding the quenching solution.
-
Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Section 4: Visualizing Reaction Control
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic workflow for troubleshooting poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 16. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Grignard Formation with 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Welcome to the technical support center for troubleshooting Grignard reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group presents unique difficulties in the formation of the corresponding Grignard reagent. This resource provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter.
Overview of Challenges
The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis.[1] However, the reactivity of the halide is significantly influenced by the electronic nature of the aromatic ring. The substrate this compound is particularly challenging for two primary reasons:
-
Electronic Effects : The -CF₃ group is a powerful electron-withdrawing group, which decreases the electron density of the aromatic ring. This can make the initial single-electron transfer (SET) from the magnesium metal to the aryl iodide more difficult, thus hindering the reaction's initiation.[2]
-
Reagent Stability : Trifluoromethyl-substituted aryl Grignard reagents have been reported to be thermally unstable and can undergo highly exothermic decomposition, posing a significant safety risk, especially at higher concentrations.[3][4]
This guide will help you navigate these challenges to achieve a successful and safe reaction.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the most common causes and how can I fix them?
Answer: Failure to initiate is the most common problem and almost always traces back to two key areas: inactive magnesium surfaces and the presence of moisture.
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[5] This layer must be removed or broken to expose fresh, reactive magnesium.
-
Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water or other protic sources.[6][7][8]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried overnight and cooled under an inert atmosphere (Argon or Nitrogen).[7][8] Solvents like Tetrahydrofuran (THF) or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[9][10]
-
Activate the Magnesium: This is the most critical step. If your reaction does not start, you must activate the magnesium surface. Several methods can be employed, with varying levels of effectiveness. See the Magnesium Activation Methods table and Protocol 2 below for detailed instructions.[11]
Q2: What is the best method to activate the magnesium turnings for this specific substrate?
Answer: For difficult Grignard formations, chemical activation is often necessary. The choice of activator can significantly impact the success rate.
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Reagent/Procedure | Mechanism | Pros | Cons & Cautions |
| Iodine | Add a single small crystal of I₂ to the Mg turnings.[12] | Iodine is thought to etch the MgO layer, exposing fresh Mg.[11] The disappearance of the purple iodine vapor indicates initiation.[13] | Simple, common, and provides a visual cue for initiation.[11][13] | Can sometimes lead to the formation of iodinated byproducts.[11] |
| 1,2-Dibromoethane (DBE) | Add a small amount (a few drops) of DBE to the Mg suspension.[6] | DBE reacts with Mg to form MgBr₂ and ethene gas, which cleans the metal surface.[14] | Highly effective for stubborn reactions. The evolution of ethene gas is a clear sign of activation.[15] | Introduces another halide into the system. Must be used in small, catalytic amounts. |
| Mechanical Activation | Vigorous stirring of the dry magnesium turnings under an inert atmosphere for several hours.[15] | Physically breaks the MgO layer, exposing the reactive metal surface. | Avoids the use of chemical activators that could lead to byproducts.[11] | May not be sufficient for highly unreactive halides and can be difficult to implement without specialized equipment. |
| Diisobutylaluminium Hydride (DIBAL-H) | Add a catalytic amount of DIBAL-H to the magnesium suspension.[16] | Acts as both an activator and a drying agent, allowing for initiation at lower temperatures.[11][16] | Very effective for difficult substrates and allows for better temperature control.[16] | Pyrophoric and requires careful handling. Over-addition can lead to side reactions. |
For this compound, starting with Iodine is a good first choice. If that fails, 1,2-Dibromoethane is a more aggressive and reliable alternative.
Q3: I'm observing a dark brown or black color during the reaction, and my yield is low. What's happening?
Answer: A dark coloration often indicates the formation of side products or decomposition.[7] With your substrate, the primary side reaction to consider is Wurtz Coupling .
-
Wurtz Coupling: The formed Grignard reagent (R-MgI) can act as a nucleophile and react with unreacted starting material (R-I) to form a homocoupled biphenyl product (R-R).[17][18] This is favored at higher concentrations of the aryl iodide and at elevated temperatures.
Minimization Strategies:
-
Slow Addition: Add the solution of this compound in your ether solvent dropwise to the magnesium suspension. This maintains a low concentration of the aryl iodide, favoring the reaction with magnesium over the coupling side reaction.[17]
-
Temperature Control: Maintain a gentle reflux. Excessive heating can accelerate side reactions. The reaction is exothermic, so initial heating may be required for initiation, but the heat should be removed once the reaction is self-sustaining.[19]
Q4: Are there any specific safety concerns with preparing trifluoromethyl-substituted Grignard reagents?
Answer: Yes, absolutely. There are documented cases of severe exothermic decomposition and explosions during the preparation of trifluoromethyl-substituted aryl Grignard reagents.[3] This is thought to be due to the instability of the C-CF₃ bond in the Grignard reagent, potentially leading to the formation of highly stable magnesium fluoride (MgF₂), which releases a large amount of energy.[3][4]
Essential Safety Precautions:
-
Work at Dilute Concentrations: Do not exceed a concentration of 0.5 M for your Grignard reagent. Higher concentrations have been shown to have a much higher risk of thermal runaway.[3][4]
-
Maintain Low Temperatures: Prepare and handle the reagent at the lowest practical temperature. The addition of the aryl iodide should be controlled to maintain a gentle reflux, and the prepared reagent should be cooled before use or storage.
-
Use a Safety Shield: Always perform the reaction behind a blast shield.
-
Never Leave Unattended: Do not leave the reaction unattended, especially during the initiation and addition phases.
Visual Guides and Logical Workflows
Grignard Formation Mechanism
References
- 1. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 2. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Scale-Up Synthesis with 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthesis involving 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of this reagent at scale is critical for success.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
Troubleshooting Guide: From Bench to Bulk
This section addresses common problems observed during the scale-up of reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Issue 1: My Suzuki-Miyaura coupling reaction yield has dropped significantly upon scale-up.
Possible Causes & Solutions:
-
Inefficient Mixing & Mass Transfer: At larger volumes, ensuring uniform mixing and heat distribution is challenging. Localized overheating can lead to catalyst decomposition and side reactions.
-
Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade or anchor) to ensure homogeneity. Monitor the internal reaction temperature with a probe and adjust heating mantle/reactor jacket settings accordingly.
-
-
Catalyst Deactivation: While aryl iodides are highly reactive, the choice of ligand and the presence of impurities can become critical at scale.
-
Solution: For this sterically hindered substrate, consider using bulky, electron-rich phosphine ligands like SPhos or P(tBu)₃ which can stabilize the palladium catalyst and accelerate the reaction.[4] Ensure starting materials and solvents are rigorously deoxygenated, as oxygen can poison the Pd(0) catalyst.
-
-
Slower Transmetalation with Iodide: Surprisingly, while the oxidative addition to aryl iodides is fast, the subsequent transmetalation step can be slower compared to aryl bromides under certain conditions, potentially leading to incomplete conversion at lower temperatures.[4][5][6]
-
Solution: A modest increase in reaction temperature (e.g., from 80°C to 100°C) can often overcome this kinetic barrier. However, monitor for thermal degradation of your product.[7]
-
-
Base Inefficiency: The solubility and particle size of inorganic bases (e.g., K₃PO₄, K₂CO₃) can be a major issue in large reactors.
-
Solution: Grind the base to a fine, consistent powder before use to maximize surface area. For anhydrous couplings with K₃PO₄, adding a small amount of water (e.g., 5 equivalents relative to the substrate) can be beneficial.[8]
-
Issue 2: During a Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (replacement of Iodine with Hydrogen).
Possible Causes & Solutions:
-
β-Hydride Elimination: This side reaction can compete with reductive elimination, especially if the amine substrate has β-hydrogens.[9]
-
Solution: The choice of ligand is critical. Bulky biarylphosphine ligands (e.g., Xantphos, RuPhos) often favor the desired reductive elimination pathway.[10]
-
-
Reaction Temperature Too High: Elevated temperatures can promote side reactions.
-
Solution: Optimize the temperature. While heat is needed for activation, running the reaction at the minimum temperature required for a reasonable rate can suppress hydrodehalogenation. Perform a temperature screen at the lab scale before proceeding to pilot scale.
-
Issue 3: My final product is contaminated with high levels of residual palladium, and crystallization is not removing it effectively.
Possible Causes & Solutions:
-
Strong Product-Palladium Coordination: The final product may act as a ligand for palladium, making its removal by simple physical methods difficult. This is a common issue in pharmaceutical synthesis.[11]
| Scavenger Type | Mechanism | Typical Use Case | Considerations |
| Thiol-Functionalized Silica | Covalent bonding with Pd | Effective for a wide range of Pd species | Can sometimes require elevated temperatures for optimal performance. |
| Amine-Functionalized Silica | Coordination | Good for specific Pd complexes | Performance varies based on the product and solvent system. |
| Activated Carbon | Adsorption | General-purpose, cost-effective | Can lead to product loss due to non-specific adsorption. Requires careful screening of different grades.[13] |
| Organic Solvent Nanofiltration (OSN) | Size exclusion | Retains larger catalyst complexes while allowing the smaller product to pass through.[14] | Requires specialized equipment but can be highly efficient and allows for catalyst recycling.[14] |
Protocol: Palladium Scavenging at Scale
-
Screening: Test a panel of scavengers (e.g., 3-5 different types) at the lab scale to identify the most effective one for your specific product and solvent system.
-
Dilution: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., Toluene, 2-MeTHF) to reduce viscosity.
-
Scavenger Addition: Add the selected scavenger (typically 5-10 wt% relative to the product) to the solution.
-
Agitation & Heating: Stir the mixture at a predetermined temperature (e.g., 40-60°C) for 2-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger and adsorbed palladium.
-
Analysis: Analyze the filtrate for palladium content using ICP-MS to confirm it meets regulatory requirements (e.g., ICH Q3D guidelines).[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at the kilogram scale? A1: At scale, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment (PPE). It is classified as a skin and eye irritant and may cause respiratory irritation.[15]
-
Handling: Use in a well-ventilated area, preferably within a fume hood or a ventilated enclosure.[16][17] Avoid creating dust or aerosols.[16]
-
PPE: Wear chemical-resistant gloves, a lab coat or chemical suit, and safety glasses with a face shield.[16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.
Q2: How does the trifluoromethyl (-CF₃) group impact the reactivity in cross-coupling reactions? A2: The -CF₃ group is strongly electron-withdrawing.[3] This has two main effects:
-
It makes the aromatic ring electron-deficient, which generally accelerates the initial oxidative addition step of the palladium catalyst to the C-I bond.[8]
-
This electronic effect can influence the subsequent steps of the catalytic cycle and the stability of intermediates. The presence of a -CF₃ group is a common motif in many modern pharmaceuticals due to its ability to modulate properties like metabolic stability and lipophilicity.[2]
Q3: Can I substitute 4-Bromo-2-methyl-1-(trifluoromethyl)benzene for the iodo-analogue to save costs at scale? A3: Yes, this is a common cost-saving strategy in process development. However, the reaction conditions will likely need to be re-optimized. Aryl bromides are less reactive towards oxidative addition than aryl iodides. This typically requires more active catalyst systems (e.g., palladium pre-catalysts with more specialized ligands), higher catalyst loadings, or higher reaction temperatures to achieve similar reaction rates.[18]
Q4: What is the best way to monitor the reaction progress at a large scale? A4: For large-scale reactions, taking frequent samples for analysis can be impractical.
-
Initial Phase: During the initial scale-up (kilo-lab), use HPLC or GC to monitor the disappearance of the starting material and the appearance of the product. This helps build a reliable reaction profile.
-
Production Scale: Once the reaction kinetics are well-understood, you can often rely on monitoring physical parameters like temperature and pressure. For many reactions, a specific exotherm profile indicates the reaction is proceeding as expected. In-situ monitoring with probes (e.g., IR spectroscopy) is also becoming more common in modern manufacturing.
Visualizations & Workflows
General Scale-Up Workflow
The following diagram illustrates a logical workflow for scaling up a cross-coupling reaction using this compound.
Caption: A phased approach to scaling up synthesis.
Troubleshooting Low Yield
This decision tree can help diagnose the root cause of poor reaction yields during scale-up.
Caption: Decision tree for diagnosing low-yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 14. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shift of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Introduction: The Unique Power of ¹⁹F NMR in Modern Chemistry
In the landscape of analytical techniques available to researchers in drug development and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. While ¹H and ¹³C NMR are ubiquitous, Fluorine-19 (¹⁹F) NMR offers a unique and powerful lens for molecular investigation. With a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus is the third most receptive NMR nucleus after tritium and protium, providing exceptional sensitivity.[1]
What truly sets ¹⁹F NMR apart is its vast chemical shift range—spanning over 800 ppm—which dramatically reduces the probability of signal overlap, a common challenge in proton NMR.[1][2] This sensitivity is not just to the immediate covalent structure but also to the broader molecular environment, including solvent, temperature, and subtle conformational changes.[3][4] Consequently, the ¹⁹F nucleus, particularly in a trifluoromethyl (-CF₃) group, serves as a highly sensitive "reporter" or "spy" for probing molecular interactions, reaction mechanisms, and metabolic pathways, making it an invaluable tool in modern research.[5][6]
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, comparing it with structurally related analogues. We will explore the underlying electronic principles governing its chemical shift, provide a robust experimental protocol for its measurement, and offer insights into interpreting the resulting data.
Understanding the Chemical Shift: A Comparison of Substituted Trifluoromethylbenzenes
The ¹⁹F NMR chemical shift (δ) is determined by the local electronic environment surrounding the fluorine nuclei. Electron-withdrawing groups decrease the electron density (deshielding), causing the signal to shift downfield (less negative ppm values), while electron-donating groups increase electron density (shielding), leading to an upfield shift (more negative ppm values).[7]
Table 1: Comparative ¹⁹F NMR Chemical Shifts of Substituted Trifluoromethylbenzenes
| Compound | Structure | Substituents | ¹⁹F Chemical Shift (δ) in CDCl₃ | Reference |
| Trifluorotoluene | C₆H₅CF₃ | None | -63.72 ppm | [8] |
| 1-Methyl-2-(trifluoromethyl)benzene | ortho-CH₃ | Weakly Electron-Donating | -61.79 ppm | [9] |
| 1-Methyl-3-(trifluoromethyl)benzene | meta-CH₃ | Weakly Electron-Donating | -62.73 ppm | [9] |
| 1-Nitro-4-(trifluoromethyl)benzene | para-NO₂ | Strongly Electron-Withdrawing | -63.18 ppm | [9] |
| This compound | para-I, ortho-CH₃ | Opposing Effects | ~ -62 to -63 ppm (Predicted) | N/A |
Analysis of Substituent Effects:
-
Reference - Trifluorotoluene (δ = -63.72 ppm): This is our baseline. The fluorine nuclei in the -CF₃ group are shielded to a certain extent by the aromatic ring currents.
-
The ortho-Methyl Effect: In 1-methyl-2-(trifluoromethyl)benzene, the chemical shift is -61.79 ppm.[9] The methyl group is weakly electron-donating through induction and hyperconjugation. This donation increases electron density on the ring, which in turn slightly deshields the attached -CF₃ group, causing a downfield shift relative to trifluorotoluene.
-
The para-Nitro Effect: In 1-nitro-4-(trifluoromethyl)benzene, the shift is -63.18 ppm.[9] The nitro group is a very strong electron-withdrawing group (Hammett constant σₚ = +0.778).[10] It withdraws electron density from the ring, which might be expected to further deshield the -CF₃ group. However, the observed shift is only slightly downfield from trifluorotoluene. This highlights the complexity of predicting ¹⁹F shifts, where resonance and inductive effects can have non-intuitive outcomes on the -CF₃ reporter.[1]
-
Predicted Shift for this compound:
-
Methyl Group (ortho to -CF₃): As seen with 1-methyl-2-(trifluoromethyl)benzene, this group is expected to cause a downfield shift (deshielding).
-
Iodo Group (para to -CF₃): Iodine is an interesting case. It is electronegative and withdraws electron density via the inductive effect (Hammett constant σₚ = +0.276).[10] However, it can also donate electron density into the ring via resonance. For halogens, the inductive effect typically dominates. This withdrawal of electron density from the ring would be expected to deshield the -CF₃ group, shifting it downfield.
-
Combining these effects, both the ortho-methyl and the para-iodo groups are expected to cause a downfield shift relative to the parent trifluorotoluene. The methyl group's effect appears to be around +1.9 ppm. The iodo group's effect will also be deshielding. Therefore, a reasonable prediction for the chemical shift of this compound would be in the range of -62 to -63 ppm . This prediction underscores the necessity of experimental verification, as subtle electronic interplay can lead to unexpected results.
Caption: Electronic effects influencing the ¹⁹F chemical shift.
A Validated Protocol for Acquiring a High-Quality ¹⁹F NMR Spectrum
This section provides a step-by-step methodology for obtaining a reliable ¹⁹F NMR spectrum. The protocol is designed to be self-validating by incorporating checks and best practices that ensure data accuracy and reproducibility.
Experimental Workflow
Caption: Workflow for ¹⁹F NMR spectrum acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common and effective choice for many organic molecules. The solvent can influence the chemical shift, so consistency is key for comparative studies.[1]
-
Internal Standard: Add a small amount (<1% v/v) of an internal reference standard. Trifluorotoluene (PhCF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are excellent choices.[8][11] Using an internal standard is crucial for accurate and reproducible referencing, as it is subject to the exact same sample conditions (temperature, solvent) as the analyte.[12] Avoid reactive standards like trifluoroacetic acid (TFA) unless your compound is inert to acidic conditions.[12]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Locking: Establish a deuterium lock using the signal from the deuterated solvent. This ensures the stability of the magnetic field during acquisition.
-
Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample. Good shimming is critical for achieving sharp, symmetrical peaks and high resolution, which is a self-validating check on data quality.
-
-
Probe Tuning:
-
Tune the NMR probe to the ¹⁹F Larmor frequency. This step ensures maximum energy transfer to and from the sample, which is essential for obtaining optimal signal sensitivity.
-
-
Acquisition Parameter Setup & Initial Scan:
-
Causality: The ¹⁹F chemical shift range is extremely wide.[13] To avoid peaks folding back into the spectrum (aliasing), the first experiment should be a quick scan with a very large spectral width (e.g., ~200-250 ppm or ~100,000 Hz on a 400 MHz spectrometer).
-
Set a small number of scans (e.g., nt=4) for this initial survey spectrum.[13]
-
Once the approximate chemical shift of your compound is located, you can significantly narrow the spectral width to include only the region of interest. This focuses the instrument's power on the relevant signals and improves digital resolution.
-
-
Optimized Data Acquisition:
-
Pulse Width (pw): Use a calibrated 90° pulse width for quantitative measurements to ensure all nuclei are equally excited.
-
Relaxation Delay (d1): The time between pulses is critical. For accurate integration (quantification), the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei being studied.[14] A typical starting value for routine spectra is 1-2 seconds, but for quantitative work, a longer delay of 10 seconds or more may be necessary.[15]
-
Number of Scans (ns): ¹⁹F is a sensitive nucleus, so fewer scans are often needed compared to ¹³C NMR. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Decoupling: For a simple spectrum showing only the fluorine signals, use proton decoupling (¹H-decoupled). If you need to see ¹H-¹⁹F coupling information, acquire a coupled spectrum.[1]
-
-
Data Processing and Referencing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the spectrum by setting the chemical shift of your internal standard (e.g., PhCF₃) to its known value. This step provides the authoritative grounding for your chemical shift measurement.
-
By following this detailed protocol, researchers can confidently acquire and interpret high-quality ¹⁹F NMR data, ensuring that the results are both accurate and comparable across different experiments and laboratories.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. colorado.edu [colorado.edu]
- 9. rsc.org [rsc.org]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. physicsforums.com [physicsforums.com]
- 13. F19 detection [nmr.chem.ucsb.edu]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene and Its Key Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Differentiation
Substituted iodo-trifluoromethyl-benzenes are pivotal building blocks in modern synthetic chemistry, serving as versatile precursors for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethyl (-CF₃) group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity, while the iodo-substituent provides a reactive handle for a wide array of cross-coupling reactions.
This guide focuses on 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS 930599-57-8) , a specific isomer with significant potential. However, comprehensive characterization data for this compound is not extensively documented in publicly available literature. Therefore, this guide adopts a comparative methodology. By analyzing the well-documented physicochemical and spectroscopic properties of its close structural isomers, we can establish a robust analytical framework. This approach not only allows us to predict the expected characteristics of the target compound but also highlights the subtle yet critical differences that arise from positional isomerism, a crucial consideration in drug development and process chemistry.
We will compare the target compound with three key isomers to understand the influence of substituent placement on analytical signatures:
-
Isomer A: 1-Iodo-4-(trifluoromethyl)benzene (para-substituted, no methyl group)
-
Isomer B: 1-Iodo-2-(trifluoromethyl)benzene (ortho-substituted, no methyl group)
-
Isomer C: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene (ortho-iodo, para-CF₃)
Caption: Structural relationships between the target compound and its comparator isomers.
Part 1: Physicochemical Properties - A Comparative Overview
The physical properties of a compound, such as its boiling and melting points, are dictated by intermolecular forces, which are in turn influenced by molecular symmetry, polarity, and size. The introduction of a methyl group and the rearrangement of substituents are expected to alter these properties significantly.
| Property | This compound | Isomer A: 1-Iodo-4-(trifluoromethyl)benzene | Isomer B: 1-Iodo-2-(trifluoromethyl)benzene | Isomer C: 2-Iodo-1-methyl-4-(trifluoromethyl)benzene |
| CAS Number | 930599-57-8[3] | 455-13-0[1][2][4] | 444-29-1[5][6] | 13055-62-4[7] |
| Molecular Formula | C₈H₆F₃I | C₇H₄F₃I | C₇H₄F₃I | C₈H₆F₃I |
| Molecular Weight | 286.03 g/mol [3] | 272.01 g/mol [2][4] | 272.01 g/mol [5][6] | 286.03 g/mol [7] |
| Physical Form | Liquid (presumed) | Clear, pale yellow to red liquid[1][2] | Liquid | Liquid (presumed) |
| Boiling Point | Data not available | 185-186 °C @ 745 mmHg[1][2] | Data not available | Data not available |
| Melting Point | Data not available | -8.33 °C[1] | Data not available | Data not available |
| Density | Data not available | ~1.851 g/mL at 25 °C[1] | Data not available | Data not available |
Part 2: Spectroscopic Analysis and Interpretation
Spectroscopic analysis provides a "fingerprint" of a molecule. The precise arrangement of atoms in each isomer creates a unique spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) provide detailed information about the electronic environment and connectivity of nuclei.
Causality & Expertise:
-
¹H NMR: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The -CF₃ group is strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The -CH₃ group is weakly electron-donating, causing a slight shielding effect (upfield shift). Iodine exhibits a complex effect, with inductive withdrawal and halogen-anisotropy effects.
-
¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to its electronic environment on the aromatic ring. This makes ¹⁹F NMR an excellent tool for confirming substitution patterns and detecting impurities.[8]
-
¹³C NMR: The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon attached to iodine will be significantly shielded compared to other aromatic carbons.
Comparative NMR Data & Predictive Analysis
| Spectrum | Isomer A (para) | Isomer B (ortho) | Predictive Analysis for This compound |
| ¹H NMR | Two doublets, characteristic of a 1,4-disubstituted ring. | A complex multiplet pattern for the four aromatic protons.[5] | Expected: Three distinct aromatic signals and one singlet for the methyl group. A doublet around 7.8-8.0 ppm (H adjacent to I), a doublet around 7.5-7.7 ppm (H between I and CH₃), and a singlet-like signal around 7.3-7.5 ppm (H adjacent to CF₃). The methyl singlet should appear around 2.4-2.6 ppm. |
| ¹⁹F NMR | A singlet, typically around -61 to -63 ppm (relative to CFCl₃).[9] | A singlet, typically around -59 to -60 ppm.[9] | Expected: A singlet around -60 to -62 ppm. The ortho-methyl group may induce a slight shift compared to the unsubstituted isomers. |
| ¹³C NMR | Shows 4 distinct aromatic carbon signals plus the quartet for the CF₃ carbon. | Shows 6 distinct aromatic carbon signals plus the quartet for the CF₃ carbon.[5] | Expected: 8 distinct carbon signals: 6 for the aromatic ring, one for the methyl group, and the quartet for the CF₃ carbon. The carbon attached to iodine will be significantly upfield (around 90-100 ppm). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, providing separation and identification simultaneously.
Causality & Expertise: The primary fragmentation pathways for these iodo-aromatic compounds involve the loss of the iodine atom (M-127) and the trifluoromethyl group (M-69). The relative abundance of these fragments can sometimes provide clues about the stability of the resulting carbocations, which is influenced by the substitution pattern. The molecular ion peak (M⁺) should be clearly visible at m/z 286 for the target compound and Isomer C, and at m/z 272 for Isomers A and B.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of liquid or solid samples with minimal preparation.[10][11]
Causality & Expertise:
-
C-F Vibrations: All isomers will show very strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the -CF₃ group.
-
Aromatic C-H Bending: The pattern of weak absorptions in the 900-650 cm⁻¹ region (out-of-plane bending) is highly diagnostic of the aromatic substitution pattern. A 1,2,4-trisubstituted ring, as in the target compound, will have a distinct pattern compared to the 1,4- or 1,2-disubstituted rings of the isomers.
Part 3: Recommended Analytical Protocols
The following protocols provide a validated starting point for the characterization of this compound. All protocols emphasize self-validation and accuracy.
Caption: A generalized workflow for the complete characterization of the target compound.
Protocol 1: NMR Analysis (¹H, ¹³C, ¹⁹F)
Rationale: This multi-nuclear approach provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence and environment of the fluorine atoms. Using a single, well-prepared sample ensures consistency across experiments.[12]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common choice for non-polar compounds). Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and shim the probe for the prepared sample.
-
¹H NMR Acquisition:
-
Pulse Program: A standard 30-degree pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered at ~6 ppm.
-
Acquisition Time: 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, this should be at least 5 times the longest T1 relaxation time.[13]
-
Number of Scans: 8-16, increase for higher signal-to-noise if the sample is dilute.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm, centered at ~125 ppm.
-
Relaxation Delay (d1): 2 seconds (can be increased for better quantification of quaternary carbons).
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment.
-
Spectral Width: ~100 ppm, centered appropriately based on literature values for similar compounds (e.g., -60 ppm).
-
Number of Scans: 16-64.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or TMS. Integrate signals and analyze chemical shifts and coupling patterns.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: This protocol is designed to confirm molecular weight and assess the purity of the volatile liquid sample. A standard non-polar column is effective for separating aromatic isomers.[14][15]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C. Use a split ratio of 50:1 to avoid column overloading.
-
Column: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion peak (m/z 286) and key fragment ions (e.g., m/z 217 [M-CF₃]⁺ and m/z 159 [M-I]⁺). Assess purity by integrating the peak area relative to any impurities.
Protocol 3: Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Rationale: ATR-IR is a rapid, non-destructive technique that requires virtually no sample preparation for liquids, making it ideal for quick functional group identification and fingerprint comparison.[16][17]
-
Instrument Setup: Ensure the ATR crystal (a monolithic diamond crystal is robust and chemically inert) is clean by taking a background spectrum of the empty crystal.[18] The spectrum should show a flat line with no significant peaks.
-
Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic peaks, paying close attention to the strong C-F stretches (1350-1100 cm⁻¹) and the aromatic substitution pattern in the fingerprint region (900-650 cm⁻¹).
-
Cleanup: Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
Part 4: Safety and Handling
Proper handling of halogenated organic compounds is essential. The available safety data for the isomers provides a strong basis for the handling procedures for the target compound.
| Compound | GHS Pictogram(s) | Hazard Statements |
| Target Compound & Isomers A, B, C | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
General Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 930599-57-8 [chemicalbook.com]
- 4. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chemscene.com [chemscene.com]
- 8. omicsonline.org [omicsonline.org]
- 9. rsc.org [rsc.org]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. tdi-bi.com [tdi-bi.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. s4science.at [s4science.at]
- 18. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
"comparing reactivity of 4-Iodo vs 4-Bromo-2-methyl-1-(trifluoromethyl)benzene"
An In-Depth Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-2-methyl-1-(trifluoromethyl)benzene in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two closely related yet distinct synthons: 4-Iodo-2-methyl-1-(trifluoromethyl)benzene and 4-Bromo-2-methyl-1-(trifluoromethyl)benzene. We will dissect the fundamental principles governing their reactivity and provide practical, data-driven insights into their performance in key transformations.
The Core Principle: The Carbon-Halogen Bond Dictates Reactivity
The primary determinant of reactivity in these compounds is the inherent strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][2] This step involves the cleavage of the C-X bond.
A weaker C-X bond results in a lower activation energy for oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions. The bond dissociation energies (BDEs) for aryl halides follow a clear trend: C-I < C-Br < C-Cl < C-F .[3][4]
| Bond | Representative Bond Dissociation Energy (kcal/mol) | Implication |
| Phenyl-Iodine (Ph-I) | ~67.0 | Weakest bond, most reactive in oxidative addition.[3] |
| Phenyl-Bromine (Ph-Br) | ~84.0 | Stronger than C-I, less reactive.[3] |
| Phenyl-Chlorine (Ph-Cl) | ~97.1 | Stronger still, requires more forcing conditions.[3] |
This fundamental difference is the cornerstone of the reactivity comparison between our two target molecules. The electron-withdrawing trifluoromethyl (-CF3) group increases the electrophilicity of the aromatic ring, which can facilitate the oxidative addition for both halides, but the intrinsic difference in C-X bond strength remains the dominant factor.[5][6]
Head-to-Head in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. The general reactivity trend holds true here: aryl iodides are more reactive than aryl bromides.[7][8] This allows couplings involving this compound to proceed under milder conditions, often at lower temperatures and with lower catalyst loadings.
However, a notable nuance exists. With traditional phosphine ligands like PPh₃, aryl iodides can sometimes exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts.[9] This has been attributed to the unexpectedly poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[9] Despite this, for most modern, highly active catalyst systems, the iodo-substrate remains the more reactive partner.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
To a dried Schlenk flask under an inert argon atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added. The mixture is stirred at the specified temperature and monitored by TLC or GC-MS.
Expected Comparative Performance Data
| Substrate | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | 70 | 4 | >95% |
| 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | 90 | 12 | ~90% |
Note: Data is representative and based on general reactivity principles.
Head-to-Head in Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl halide. In this reaction, the reactivity difference is particularly pronounced. The order of reactivity is unequivocally Aryl Iodide > Aryl Bromide.[10][11] Couplings with this compound can frequently be performed at or near room temperature, whereas the bromo analogue typically requires heating to achieve comparable reaction rates and yields.[12]
A common side reaction, the Glaser-Hay homocoupling of the terminal alkyne, can be more prevalent under the more forcing conditions required for aryl bromides. Therefore, using the iodo-substrate can lead to a cleaner reaction profile.
Illustrative Experimental Protocol: Sonogashira Coupling
To a dried Schlenk flask under an inert argon atmosphere, add the aryl halide (1.0 mmol), terminal alkyne (e.g., phenylacetylene, 1.1 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1 mol%), and copper(I) iodide (CuI, 2 mol%). Degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol) are added. The mixture is stirred at the specified temperature.
Expected Comparative Performance Data
| Substrate | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | 25 (Room Temp) | 6 | >95% |
| 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | 65 | 16 | ~88% |
Note: Data is representative and based on general reactivity principles.
Head-to-Head in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination creates a C-N bond between an aryl halide and an amine. While the oxidative addition step still favors the aryl iodide (Ar-I > Ar-Br), the overall efficiency can be more complex.[13] The iodide anion (I⁻) generated during the reaction can sometimes act as an inhibitor by forming unreactive palladium iodide dimers, effectively taking the catalyst out of the cycle.[13][14]
Because of this potential for catalyst inhibition, aryl bromides are often preferred and can lead to more consistent and higher-yielding reactions, despite their slower initial oxidative addition. Modern, sophisticated ligand systems have been developed to mitigate this iodide inhibition, but it remains a key consideration.[15][16]
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
To a dried Schlenk flask under an inert argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2.5 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol), amine (e.g., morpholine, 1.2 mmol), and solvent (e.g., toluene, 4 mL) are added. The mixture is heated to the specified temperature.
Expected Comparative Performance Data
| Substrate | Temperature (°C) | Time (h) | Expected Yield (%) | Comments |
| This compound | 100 | 12 | ~75-85% | Potential for catalyst inhibition by iodide.[13] |
| 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | 100 | 12 | >95% | Generally more reliable and less prone to inhibition. |
Note: Data is representative and based on general reactivity principles.
Summary and Practical Recommendations
The choice between 4-iodo- and 4-bromo-2-methyl-1-(trifluoromethyl)benzene is not merely a question of reactivity but one of strategic optimization.
| Feature | This compound | 4-Bromo-2-methyl-1-(trifluoromethyl)benzene |
| Reactivity | Higher. Due to weaker C-I bond.[3] | Lower. Due to stronger C-Br bond.[3] |
| Reaction Conditions | Generally milder (lower temp, shorter time). | Often requires more forcing conditions (higher temp). |
| Suzuki Coupling | Excellent, very fast under optimal conditions. | Very good, reliable, may be better at low temp with PPh₃.[9] |
| Sonogashira Coupling | Superior, often works at room temperature.[10] | Good, but typically requires heating. |
| Buchwald-Hartwig | Good, but can suffer from iodide inhibition.[13][14] | Excellent, often the more reliable and higher-yielding choice. |
| Cost & Availability | Generally more expensive. | Typically more cost-effective and widely available. |
Recommendations for Selection:
-
Choose this compound when:
-
Speed and high reactivity are paramount.
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Performing Sonogashira couplings, where its reactivity advantage is most significant.
-
-
Choose 4-Bromo-2-methyl-1-(trifluoromethyl)benzene when:
-
Cost is a primary consideration for scale-up.
-
Performing Buchwald-Hartwig aminations, where it often provides more reliable and higher yields.
-
The downstream molecule is robust enough to tolerate slightly higher reaction temperatures.
-
Ultimately, both molecules are powerful tools in the synthetic chemist's arsenal. Understanding the fundamental principles of their reactivity allows for an informed, rational choice that can save time, improve yields, and streamline the path to the target molecule.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene in Synthesis
For researchers and professionals in drug development and materials science, the strategic incorporation of the 2-methyl-1-(trifluoromethyl)benzene motif is a key approach to fine-tuning the physicochemical and biological properties of target molecules. 4-Iodo-2-methyl-1-(trifluoromethyl)benzene has traditionally served as a reliable building block for this purpose, particularly in palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards more cost-effective, efficient, and versatile reagents. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategies.
We will explore the relative performance of the corresponding bromo, chloro, and boronic acid/ester analogues in cornerstone cross-coupling reactions, providing a framework for selecting the optimal reagent for your specific application.
The Landscape of Reagents: A Comparative Overview
The choice of an arylating agent in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and functional group tolerance. The reactivity of aryl halides generally follows the trend I > Br > Cl, a direct consequence of bond dissociation energies. While aryl iodides are often the most reactive, they are also typically the most expensive and least stable. Conversely, aryl chlorides are economically attractive but often require more specialized and sensitive catalytic systems to achieve comparable reactivity. Arylboronic acids and their esters present a mechanistically distinct alternative, participating in the transmetalation step of the catalytic cycle.
This guide will focus on the following key reagents as alternatives to this compound:
-
4-Bromo-2-methyl-1-(trifluoromethyl)benzene: A common and often more cost-effective alternative to the iodo analogue.
-
4-Chloro-2-methyl-1-(trifluoromethyl)benzene: The most economical halide, but its reactivity can be challenging.
-
2-Methyl-4-(trifluoromethyl)phenylboronic Acid and its Esters: Offer a different reactivity profile and are crucial for Suzuki-Miyaura couplings.
Below is a logical workflow for selecting an appropriate reagent based on key synthetic considerations.
Caption: A decision-making workflow for selecting the optimal reagent.
Head-to-Head Performance in Key Cross-Coupling Reactions
The true measure of a reagent's utility lies in its performance in common synthetic transformations. This section provides a comparative analysis of our subject compounds in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reactivity of the aryl halide is a key parameter influencing reaction efficiency.[1]
| Aryl Halide/Boronic Ester | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 | Fictionalized Data |
| 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90 | Fictionalized Data |
| 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~85 | Fictionalized Data |
| 2-Methyl-4-(trifluoromethyl)phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~92 | Fictionalized Data |
Analysis: As expected, the aryl iodide demonstrates the highest reactivity, often allowing for milder conditions and shorter reaction times. The aryl bromide offers a good balance of reactivity and cost-effectiveness. The aryl chloride requires a more specialized ligand (e.g., a biarylphosphine like XPhos) and more forcing conditions to achieve high yields. The boronic acid derivative provides an excellent alternative, particularly when the coupling partner is a readily available aryl halide.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds.[2][3][4] The choice of halide can significantly impact the catalyst system and reaction conditions required.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 | 8 | ~92 | Fictionalized Data |
| 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | ~88 | Fictionalized Data |
| 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | ~80 | Fictionalized Data |
Analysis: Similar to the Suzuki coupling, the aryl iodide is the most reactive substrate, allowing for the use of standard ligands like BINAP under relatively mild conditions. The aryl bromide requires a more specialized ligand such as Xantphos to achieve high efficiency. The less reactive aryl chloride necessitates the use of highly active, sterically hindered biarylphosphine ligands like RuPhos and higher temperatures.
Sonogashira Coupling: Constructing Aryl Alkynes
The Sonogashira coupling provides a direct route to valuable arylalkyne building blocks.[5] The reactivity of the aryl halide plays a crucial role in this copper and palladium co-catalyzed process.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | 6 | ~94 | Fictionalized Data |
| 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄ (3 mol%) / CuI (6 mol%) | i-Pr₂NH | DMF | 80 | 12 | ~85 | Fictionalized Data |
Analysis: The higher reactivity of the C-I bond allows for milder reaction conditions and lower catalyst loadings in the Sonogashira coupling. The corresponding aryl bromide requires higher temperatures and often a stronger amine base to achieve comparable yields.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[2]
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Styrene | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 100 | 8 | ~90 | Fictionalized Data |
| 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%) | K₂CO₃ | DMA | 120 | 16 | ~82 | Fictionalized Data |
Analysis: The aryl iodide readily participates in the Heck reaction under standard phosphine-free conditions. The aryl bromide, being less reactive, often benefits from the addition of a phosphine ligand and requires higher temperatures to achieve good conversion.
Alternative Synthetic Pathways: Beyond Halides
The use of arylboronic acids and their esters offers a fundamentally different approach to introducing the 2-methyl-4-(trifluoromethyl)phenyl motif.
Synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid
A common route to this key intermediate involves the lithiation of 4-bromo-2-methyl-1-(trifluoromethyl)benzene followed by quenching with a trialkyl borate.
Caption: A typical synthetic route to the boronic acid alternative.
Experimental Protocols
The following are generalized protocols for key reactions. Optimization for specific substrates is recommended.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq.)
-
Toluene/Water (4:1)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1-(trifluoromethyl)benzene
Materials:
-
4-Bromo-2-methyl-1-(trifluoromethyl)benzene (1.0 eq.)
-
Aniline (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 eq.)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add 4-Bromo-2-methyl-1-(trifluoromethyl)benzene, aniline, and anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
While this compound remains a highly effective reagent due to its superior reactivity, its bromo and chloro counterparts, as well as the corresponding boronic acid, offer compelling alternatives. The choice of reagent should be guided by a careful consideration of factors including the specific cross-coupling reaction, desired reaction conditions, cost constraints, and the presence of other functional groups. For reactions where high reactivity is paramount and cost is less of a concern, the iodo derivative is an excellent choice. For many applications, 4-bromo-2-methyl-1-(trifluoromethyl)benzene provides a good compromise between reactivity and cost. When cost is a primary driver and the synthetic chemist is equipped to handle more challenging coupling conditions, the chloro derivative becomes a viable option. Finally, 2-methyl-4-(trifluoromethyl)phenylboronic acid is an indispensable tool for Suzuki-Miyaura couplings, especially when the desired product architecture is more readily accessed by coupling with an aryl halide. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in their synthetic endeavors.
References
The Architectural Influence of Iodo, Methyl, and Trifluoromethyl Groups on Benzene Derivatives: A Comparative Crystallographic Guide
Introduction: The precise arrangement of molecules in the solid state dictates a substance's macroscopic properties, from its melting point and solubility to its efficacy as a pharmaceutical agent. For researchers in materials science and drug development, understanding and controlling crystal packing is paramount. Substituted benzene rings are fundamental building blocks in these fields, and the interplay of different functional groups can lead to vastly different supramolecular architectures. This guide provides a comparative analysis of the crystallographic structures of benzene derivatives featuring iodo, methyl, and trifluoromethyl groups. While the crystal structure of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene itself is not publicly available, we can infer its likely solid-state behavior by examining the known structures of closely related compounds. By dissecting the roles of these individual substituents, we can build a predictive framework for the design of new molecular solids with desired properties.
The Role of Key Substituents in Crystal Engineering
The iodo, methyl, and trifluoromethyl groups each bring a unique set of properties to a molecule that profoundly influences how it interacts with its neighbors in a crystal lattice.
-
Iodine: As a large, polarizable halogen, iodine is a powerful tool in crystal engineering. It is a strong halogen bond donor, an interaction where the electropositive region on the halogen (the σ-hole) is attracted to a nucleophile.[1][2] This directional and robust interaction is increasingly used to construct complex and predictable supramolecular assemblies.[1]
-
Methyl Group: The methyl group is a simple, non-polar substituent. Its primary influence on crystal packing is through steric effects and weak van der Waals interactions. It can affect the overall shape of the molecule and how efficiently molecules can pack together.
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and highly lipophilic. The fluorine atoms can participate in weak hydrogen bonds (C-H···F), and the group's overall size and shape are significant factors in determining crystal packing.[3]
The combination of these three groups on a single benzene ring creates a fascinating case study in competing and cooperating intermolecular forces.
Comparative Analysis of Related Crystal Structures
To build our understanding, we will examine the crystal structures of benzene derivatives that contain combinations of these key functional groups.
Iodo-Methyl Substituted Benzenes
The crystal structures of bis(iodomethyl)benzene derivatives offer valuable insights into the interactions driven by iodine in the presence of methyl groups (in this case, as part of the iodomethyl substituent). A study of 1,2-bis(iodomethyl)benzene and 1,3-bis(iodomethyl)benzene reveals the significant role of C-H···I hydrogen bonds in their crystal packing.[4][5] In the 1,3-isomer, a prominent I···I halogen bond is also observed, demonstrating the capacity for iodine to engage in multiple types of stabilizing interactions.[4][5]
| Compound | Key Intermolecular Interactions | Reference |
| 1,2-bis(iodomethyl)benzene | C-H···I hydrogen bonds, weak π–π stacking | [4][5] |
| 1,3-bis(iodomethyl)benzene | C-H···I hydrogen bonds, Type II I···I halogen bonds, C-H···π contacts | [4][5] |
Trifluoromethyl Substituted Benzenes
The crystal structure of (trifluoromethyl)benzene has been determined and provides a baseline for understanding the packing of this substituent in the absence of stronger interacting groups.[6] The packing is largely governed by van der Waals forces, with the trifluoromethyl groups influencing the overall molecular arrangement. In more complex molecules, such as 1,3,5-tris(trifluoromethyl)benzene, the interplay of these groups can lead to specific and ordered packing motifs.[7]
Iodo-Trifluoromethyl Substituted Benzenes
Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure, such as that of a derivative of this compound, follows a well-established experimental pipeline.
Step-by-Step Methodology:
-
Synthesis and Purification: The target derivative is first synthesized, often through multi-step organic reactions.[8] Purity is critical for obtaining high-quality crystals, so rigorous purification, for example by column chromatography or recrystallization, is performed.
-
Single Crystal Growth: This is often the most challenging step. A variety of techniques are employed, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A systematic screening of different solvents and conditions is typically necessary.
-
X-ray Data Collection: A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to determine the electron density distribution in the crystal, which allows for the positions of the atoms to be determined. This initial model is then refined to best fit the experimental data.
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. The geometric parameters (bond lengths, angles) and intermolecular interactions are then analyzed to understand the crystal packing.
Predicted Crystal Packing of this compound Derivatives
Based on the analysis of related structures, we can hypothesize the key intermolecular interactions that would likely govern the crystal packing of derivatives of this compound.
It is highly probable that halogen bonding involving the iodine atom would be a dominant directional force, especially if the derivative contains a halogen bond acceptor group (e.g., a carbonyl or nitro group). The presence of the electron-withdrawing trifluoromethyl group would enhance the halogen bonding capability of the iodine. Additionally, C-H···F hydrogen bonds , C-H···π interactions , and π-π stacking of the benzene rings would likely contribute to the overall stability of the crystal lattice. The steric bulk of the methyl and trifluoromethyl groups would also play a crucial role in dictating the possible packing arrangements.
Conclusion
While the definitive crystal structure of this compound derivatives remains to be elucidated, a comparative analysis of related compounds provides a robust framework for predicting their solid-state behavior. The interplay between the strong, directional halogen bonding of the iodine, the steric influence of the methyl group, and the weak hydrogen bonding capabilities of the trifluoromethyl group creates a complex energetic landscape. For researchers in drug development and materials science, a thorough understanding of these fundamental interactions is essential for the rational design of new crystalline materials with tailored properties. The experimental determination of these structures would be a valuable contribution to the field of crystal engineering.
References
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-iodo-4-methylbenzene [stenutz.eu]
- 4. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of polysubstituted iodobenzene derivatives from alkynylsilanes and 1,3-dienes via diels-alder/oxidation/iodination reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Aryl Halide Selection: A Cost-Benefit Analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Aryl halides are pivotal precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, but the choice of the halogen—iodine, bromine, or chlorine—is often a subject of debate. This guide provides an in-depth cost-benefit analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, objectively comparing its performance with its bromo- and chloro-analogues, supported by experimental insights and strategic recommendations.
The Fundamental Trade-Off: Reactivity vs. Cost in Cross-Coupling Reactions
The central dilemma when choosing between an aryl iodide, bromide, or chloride lies in the inherent trade-off between chemical reactivity and economic cost. This relationship is dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is the weakest and most easily cleaved, followed by the C-Br bond, and then the much stronger C-Cl bond.[1] This bond strength directly influences the rate-determining oxidative addition step in many crucial transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2]
The general reactivity trend for aryl halides in these transformations is well-established: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[2] This superior reactivity of aryl iodides like this compound often translates to significant practical advantages:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures.
-
Lower Catalyst Loadings: Less of the expensive palladium or other transition metal catalyst is required.
-
Faster Reaction Times: Increased reaction rates lead to higher throughput.
However, this enhanced performance typically comes at a significantly higher procurement cost.[1] The challenge for the synthetic chemist is to balance these factors to select the optimal reagent for the specific context of their work, whether it be rapid library synthesis in early-stage discovery or cost-effective process development for scale-up.
Comparative Analysis: The 2-Methyl-1-(trifluoromethyl)benzene Halide Series
To contextualize this trade-off, let's compare this compound with its direct chemical alternatives.
| Feature | This compound | 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene |
| Structure |
|
|
|
| CAS Number | 930599-57-8[3] | 54978-37-9 (Isomer) | 50825-33-7 (Isomer) |
| Molecular Weight | 286.04 g/mol | 239.04 g/mol | 194.59 g/mol |
| Relative Reactivity | Highest. Ideal for challenging couplings, rapid analogue synthesis, and establishing proof-of-concept.[1][2] | Intermediate. Offers a good balance of reactivity and cost for many applications.[4] | Lowest. Most economical but often requires specialized, highly active catalysts and more forcing conditions.[4][5] |
| Relative Cost | Highest. The cost premium can be a significant factor, especially at a larger scale. | Moderate. Often represents the most practical compromise between cost and performance.[1] | Lowest. The most cost-effective option, making it highly desirable for large-scale manufacturing if reactivity challenges can be overcome.[5][6] |
| Typical Use Case | Early-stage drug discovery, medicinal chemistry, synthesis of complex targets where yield and speed are prioritized over cost. | Lead optimization, route scouting, and initial scale-up activities. | Process development, large-scale manufacturing where cost of goods is a primary driver. |
| Safety Profile | Warning: Causes skin and serious eye irritation; may cause respiratory irritation. | Warning: Similar irritation profile to the iodo-analogue. | Warning: Similar irritation profile to the iodo- and bromo-analogues. |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical implications of aryl halide choice, we present a comparative protocol for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forming biaryl structures.[1] This protocol is adapted from established procedures for aryl halide couplings.[4][7][8]
Objective: To compare the performance of 4-Iodo-, 4-Bromo-, and 4-Chloro-2-methyl-1-(trifluoromethyl)benzene in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Caption: Experimental workflow for the comparative Suzuki coupling.
Materials:
-
Aryl Halide (4-Iodo-, 4-Bromo-, or 4-Chloro-2-methyl-1-(trifluoromethyl)benzene) (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene and Water (e.g., 10:1 mixture)
Procedure:
-
Reaction Setup: In three separate oven-dried Schlenk tubes, charge the respective aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the catalyst system. For the Ar-I and Ar-Br reactions, a lower catalyst loading (e.g., 1 mol% Pd(OAc)₂, 2 mol% SPhos) is a good starting point. For the Ar-Cl reaction, a higher loading (e.g., 2-3 mol% Pd(OAc)₂, 4-6 mol% SPhos) will likely be necessary.
-
Catalyst Addition: Add the appropriate amount of catalyst/ligand to each Schlenk tube.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of Toluene/H₂O 10:1) to each tube.
-
Degassing: Subject each sealed tube to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Reaction: Place the tubes in a preheated oil bath (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reactions by TLC or GC-MS at regular intervals (e.g., every hour).
-
Workup: Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Anticipated Results & Discussion:
The results of this comparative experiment are expected to align with the established reactivity trend.
| Aryl Halide Substrate | Catalyst Loading | Reaction Time | Typical Yield | Causality & Rationale |
| Ar-I | Low (e.g., 1 mol%) | Fast (e.g., 1-3 h) | Excellent (>90%) | The weak C-I bond undergoes rapid oxidative addition to the Pd(0) center, initiating the catalytic cycle efficiently even under mild conditions.[1][2] |
| Ar-Br | Low to Medium (e.g., 1-2 mol%) | Moderate (e.g., 4-8 h) | Good to Excellent (80-95%) | The stronger C-Br bond requires slightly more energy for oxidative addition, leading to a slower reaction compared to the iodide, but still highly effective.[9] |
| Ar-Cl | Higher (e.g., 2-3 mol%) | Slow (e.g., 12-24 h) | Moderate to Good (60-85%) | The very strong C-Cl bond makes oxidative addition the significant kinetic bottleneck, necessitating a higher catalyst loading, more electron-rich ligands (like SPhos), and longer reaction times to achieve acceptable conversion.[5][10] |
Strategic Decision-Making Framework
The choice of aryl halide is not merely a technical decision but a strategic one, heavily dependent on the goals of the project.
Caption: Decision workflow for selecting an aryl halide in drug development.
-
Early-Stage Discovery: In medicinal chemistry, the goal is to rapidly synthesize a diverse library of analogues to explore the structure-activity relationship (SAR). Here, time and reliability are paramount. The high reactivity of This compound is a distinct advantage, ensuring that reactions proceed to completion quickly and with high yields, even with challenging coupling partners.[1] The higher material cost is justified by the speed at which critical project decisions can be made.
-
Process Development and Scale-Up: As a drug candidate progresses, the focus shifts dramatically to developing a safe, scalable, and economically viable manufacturing process. The high cost of aryl iodides becomes prohibitive.[1] Chemists will invest significant effort to replace the iodide with the cheaper 4-bromo- or, ideally, the 4-chloro-analogue . This often requires extensive process optimization, including screening different catalysts, ligands, bases, and solvents to achieve comparable efficiency to the iodide-based route.[5][6]
Conclusion
This compound is a highly effective, albeit expensive, building block for organic synthesis. Its high reactivity makes it the reagent of choice for early-stage research and development where speed and success rates are the primary drivers. However, for applications where cost is a major consideration, particularly in process development and large-scale manufacturing, a thorough evaluation of its more economical counterparts, 4-bromo- and 4-chloro-2-methyl-1-(trifluoromethyl)benzene, is essential. A sound cost-benefit analysis, guided by the specific goals of the synthetic campaign, will ultimately lead to the most logical and efficient choice of starting material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 930599-57-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Tale of Two Substituents: Unpacking the Electronic Effects of Trifluoromethyl vs. Methyl Groups in Aryl Iodides
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of molecular design and synthesis, the subtle alchemy of substituent effects can dramatically alter the properties and reactivity of a molecule. Among the most frequently employed substituents, the humble methyl (-CH3) group and its fluorinated counterpart, the trifluoromethyl (-CF3) group, represent a fascinating dichotomy. While structurally similar, their electronic influences are worlds apart, a difference that becomes particularly salient when they are appended to aryl iodides—a scaffold of immense importance in pharmaceuticals and materials science.[1]
This guide, designed for the practicing researcher, scientist, and drug development professional, moves beyond simple definitions to provide an in-depth, experimentally grounded comparison of the electronic effects of these two critical groups. We will explore the fundamental principles governing their behavior, present comparative data, and provide detailed protocols for key experiments that can be used to probe these effects in your own work.
Part 1: The Electronic Tug-of-War: Induction vs. Hyperconjugation
The divergent behaviors of the methyl and trifluoromethyl groups stem from their fundamentally different ways of interacting with the aromatic π-system. This interaction is a balance of two primary phenomena: the inductive effect and resonance (or hyperconjugation).
The Inductive Effect (I) is the polarization of a σ-bond due to the electronegativity difference between the atoms involved. The highly electronegative fluorine atoms in the -CF3 group exert a powerful pull on the electrons of the C-C bond, making the -CF3 group a potent electron-withdrawing group through induction (-I effect).[2] Conversely, the methyl group is slightly electron-releasing through induction (+I effect) relative to hydrogen.
Hyperconjugation , often called "no-bond resonance," is a stabilizing interaction that involves the delocalization of σ-electrons from a C-H bond into an adjacent empty or partially filled p-orbital or a π-orbital.[3][4] The methyl group, with its three C-H σ-bonds, can effectively donate electron density into the aromatic ring, making it an electron-donating group by this resonance-like mechanism.[3] The -CF3 group, lacking C-H bonds, cannot participate in this type of electron donation.
The net electronic effect of a substituent is often quantified by Hammett constants (σ) , which provide a measure of the electron-withdrawing or electron-donating ability of a substituent at the meta (σm) and para (σp) positions.[5] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σp) |
| -CH₃ | Weakly Donating (+I) | Donating (Hyperconjugation) | -0.17[4] |
| -CF₃ | Strongly Withdrawing (-I) | None | +0.54[4] |
| Table 1. Comparison of the electronic properties of methyl and trifluoromethyl substituents. |
The stark contrast in their Hammett constants underscores their opposing electronic natures. The methyl group enriches the aromatic ring with electron density, while the trifluoromethyl group depletes it.
Diagram 1. Opposing electronic effects of -CH₃ and -CF₃ groups on an aryl ring.
Part 2: Experimental Manifestations in Aryl Iodides
These fundamental electronic differences have profound and measurable consequences on the physical and chemical properties of aryl iodides. We will now examine these through the lens of spectroscopic data, acidity measurements, and reactivity in cross-coupling reactions.
Spectroscopic Fingerprints: A Comparative NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. In an electron-rich environment, a nucleus is said to be "shielded" and resonates at a lower chemical shift (upfield). Conversely, in an electron-poor environment, a nucleus is "deshielded" and resonates at a higher chemical shift (downfield).[6]
Comparing the ¹H and ¹³C NMR spectra of p-iodotoluene and p-(trifluoromethyl)iodobenzene reveals the tangible impact of the -CH₃ and -CF₃ groups.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| H (ortho to I) | H (meta to I) | |
| p-iodotoluene | ~7.5 (d)[7][8][9] | ~6.9 (d)[7][8][9] |
| ** p-(trifluoromethyl)iodobenzene** | ~7.8 (d)[1][10] | ~7.4 (d)[1][10] |
| Table 2. Comparative ¹H and ¹³C NMR chemical shifts for p-iodotoluene and p-(trifluoromethyl)iodobenzene in CDCl₃. Data compiled from spectral databases.[1][2][7][8][9][11][10][12] |
The downfield shift of the aromatic protons and carbons in p-(trifluoromethyl)iodobenzene compared to p-iodotoluene is a direct consequence of the powerful electron-withdrawing nature of the -CF₃ group, which deshields the nuclei in the ring.[1][10] The carbon signals adjacent to the -CF₃ group also exhibit splitting (quartet, q) due to coupling with the three fluorine atoms.
-
Sample Preparation: Prepare solutions of p-iodotoluene and p-(trifluoromethyl)iodobenzene of equal molar concentration (e.g., 25 mM) in the same deuterated solvent (e.g., CDCl₃) in separate, high-quality NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal. Integrate the ¹H signals and identify the chemical shifts and multiplicities of all aromatic resonances. Identify the chemical shifts of all aromatic carbons in the ¹³C spectra. Compare the chemical shifts of the corresponding nuclei in the two compounds.
Acidity as a Probe: The pKa of Substituted Benzoic Acids
The acidity of a carboxylic acid is a direct reflection of the stability of its conjugate base (the carboxylate). Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing the acidity of the parent acid (i.e., lowering its pKa). Conversely, electron-donating groups destabilize the carboxylate and decrease acidity (increasing the pKa).
By comparing the pKa of 4-iodobenzoic acid to an analogue bearing a trifluoromethyl group, we can quantify the electronic effect transmitted through the aromatic ring.
| Compound | pKa (at 25 °C in H₂O) |
| 4-Iodobenzoic Acid | ~4.0[13][14][15][16] |
| 4-Iodo-3-(trifluoromethyl)benzoic Acid | Predicted to be significantly lower (< 4.0) |
| Table 3. Comparison of pKa values. While an experimental value for 4-iodo-3-(trifluoromethyl)benzoic acid is not readily available in standard databases, the potent electron-withdrawing nature of the -CF₃ group, even from the meta position, will substantially increase the acidity relative to 4-iodobenzoic acid. |
This protocol outlines the determination of the pKa of a sparingly water-soluble acid like 4-iodobenzoic acid.
References
- 1. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Hammett Sigma Constants* [wiredchemist.com]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Iodotoluene(624-31-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4-Iodobenzotrifluoride(455-13-0) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Iodotoluene(624-31-7) 13C NMR spectrum [chemicalbook.com]
- 12. 4-Iodobenzotrifluoride(455-13-0) 13C NMR spectrum [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. 4-Iodobenzoic acid | 619-58-9 [chemicalbook.com]
- 16. Benzoic acid, 4-iodo- [webbook.nist.gov]
A Researcher's Guide to the Spectroscopic Differentiation of Iodo-methyl-trifluoromethyl-benzene Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of aromatic isomers is a critical step that underpins the reliability of subsequent research and the viability of molecular candidates. The iodo-methyl-trifluoromethyl-benzene series presents a classic analytical challenge: a set of constitutional isomers sharing the same molecular formula (C₈H₆F₃I) and, consequently, the same nominal mass. This guide provides an in-depth, multi-technique spectroscopic workflow to unambiguously distinguish between these closely related compounds. We will move beyond mere data reporting to explain the causal relationships between molecular structure and spectral output, empowering you to make informed analytical decisions.
The Analytical Challenge: Why Isomer Identification is Critical
Positional isomerism in substituted benzenes can dramatically alter a molecule's physical, chemical, and biological properties. Changes in the steric and electronic environment due to the relative positioning of the iodo, methyl, and trifluoromethyl groups can affect reactivity, receptor binding affinity, and metabolic stability. Relying solely on mass spectrometry is insufficient, as it cannot differentiate between isomers.[1][2] Therefore, a synergistic application of various spectroscopic techniques is not just recommended; it is essential for rigorous scientific validation.
Strategic Workflow for Isomer Elucidation
A robust identification strategy relies on the complementary nature of different spectroscopic methods. No single technique provides all the answers, but together they build an irrefutable case for a specific isomeric structure. Our approach prioritizes the most informative and direct methods first, using subsequent techniques to confirm and refine the assignment.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
Abstract
The synthesis of molecules containing the trifluoromethylbenzene moiety is of paramount importance in the fields of medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group. The specific substrate, 4-iodo-2-methyl-1-(trifluoromethyl)benzene, presents a distinct challenge for cross-coupling reactions due to the steric hindrance imposed by the ortho-methyl group and the electronic-withdrawing nature of the trifluoromethyl substituent. This guide provides a comprehensive comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this substrate. We will delve into the nuances of catalyst selection, supported by experimental data, to empower researchers in optimizing their synthetic strategies.
Introduction: The Challenge of a Sterically Hindered and Electron-Deficient Substrate
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, the efficiency of these reactions is highly dependent on the nature of the substrates and the chosen catalyst system.[2] The substrate this compound is particularly challenging due to two main factors:
-
Steric Hindrance: The methyl group at the ortho position to the iodine atom sterically hinders the approach of the catalyst and the coupling partner to the reaction center. This can significantly slow down the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl (CF3) group alters the electron density of the aromatic ring, which can influence the reactivity of the C-I bond.
Therefore, the selection of an appropriate catalyst, particularly the ligand, is crucial to overcome these challenges and achieve high yields.[3] Bulky and electron-rich ligands are often required to promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[3]
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various palladium-based catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and analogous substrates.
| Coupling Reaction | Catalyst Precursor | Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [3] |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | [4] |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | Morpholine | NaOtBu | Toluene | 100 | 18 | 88 | [5] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | Aniline | LHMDS | THF | 80 | 24 | 91 | [6] |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Phenylacetylene | Cs₂CO₃ / CuI | DMF | 80 | 6 | 85 | [7] |
| Sonogashira | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | 1-Octyne | HN(i-Pr)₂ / CuI | Dioxane | RT | 12 | 93 | [8] |
In-Depth Analysis of Catalyst Systems
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical.[3]
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalyst System:
-
Catalyst: Pd(OAc)₂ with SPhos or XPhos ligands.
-
Rationale: Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are highly effective for coupling sterically demanding substrates.[3] Their bulkiness promotes the formation of the active monoligated Pd(0) species, which undergoes oxidative addition more readily. The electron-rich nature of these ligands also facilitates the final reductive elimination step.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] Similar to the Suzuki coupling, sterically hindered and electron-deficient aryl halides require specialized ligands for efficient conversion.
Mechanism: The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[9]
Recommended Catalyst System:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with ligands like RuPhos or BrettPhos .
-
Rationale: These ligands are designed to be both bulky and electron-rich, which is essential for coupling challenging substrates.[10] They have demonstrated high efficacy in the amination of aryl chlorides and bromides, and this performance translates well to sterically encumbered aryl iodides.[5] The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS being preferred.[6]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is typically co-catalyzed by a copper(I) salt.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product.
Generalized Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Recommended Catalyst System:
-
Catalyst: For standard conditions, PdCl₂(PPh₃)₂/CuI is a reliable choice.
-
For Room Temperature Reactions: The combination of Pd(PhCN)₂Cl₂ and a bulky, electron-rich phosphine like P(t-Bu)₃ can facilitate the reaction at room temperature, which is advantageous for sensitive substrates.[8]
-
Rationale: While traditional triphenylphosphine-based palladium catalysts can be effective, the use of bulky electron-rich phosphines can significantly accelerate the reaction, even allowing it to proceed at room temperature.[8] This is particularly beneficial for substrates that may be unstable at elevated temperatures.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Add anhydrous toluene and water (typically a 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.5 mol%), BrettPhos (3 mol%), and NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Add anhydrous toluene, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Conclusion
The cross-coupling of this compound requires careful consideration of the catalyst system to overcome the challenges of steric hindrance and electronic deactivation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, RuPhos, and BrettPhos are highly recommended. For Sonogashira couplings, while traditional catalysts are effective, the use of bulky phosphines like P(t-Bu)₃ can offer milder reaction conditions. The experimental protocols provided herein serve as a starting point for optimization, and researchers are encouraged to screen various ligands, bases, and solvents to achieve the best results for their specific coupling partners.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene: A Comparative Guide to its Applications in Cross-Coupling Reactions
For the modern researcher in pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing building blocks is paramount for tuning the physicochemical and biological properties of target molecules. Among these, 4-Iodo-2-methyl-1-(trifluoromethyl)benzene stands out as a versatile reagent. Its trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the iodo-substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions.[1][2][3][4] This guide provides an in-depth technical overview of the applications of this compound in key cross-coupling reactions, offering a comparative analysis with alternative aryl halides and supported by representative experimental protocols.
The Reactivity Landscape of Aryl Halides in Palladium-Catalyzed Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the aryl halide. The reactivity trend is generally governed by the carbon-halogen (C-X) bond dissociation energy, following the order: C-I < C-Br < C-Cl.[5] Consequently, aryl iodides like this compound are the most reactive substrates, typically requiring milder reaction conditions and lower catalyst loadings compared to their bromide and chloride counterparts. While aryl chlorides are economically advantageous due to their lower cost and wider availability, their use often necessitates more sophisticated and expensive catalyst systems to overcome the high activation energy of the C-Cl bond.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of C(sp²)-C(sp²) bonds through the palladium-catalyzed coupling of an aryl halide with an organoboron compound. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, enabling the synthesis of a wide array of biaryl and substituted aromatic structures.
Comparative Performance of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Typical Catalyst System | Reaction Temperature | Reaction Time | Yield |
| Ar-I | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Room Temperature - 80 °C | 1 - 12 h | Excellent |
| Ar-Br | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | 80 - 120 °C | 12 - 24 h | Good to Excellent |
| Ar-Cl | Pd(OAc)₂/Buchwald ligands (e.g., SPhos, XPhos) | 100 - 150 °C | 24 - 48 h | Moderate to Good |
This table presents a generalized comparison based on established principles of aryl halide reactivity in Suzuki-Miyaura coupling.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for this compound.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
To this mixture, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
The reaction mixture is then heated to 80 °C and stirred for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[6] The high reactivity of this compound makes it a prime candidate for this transformation.
Comparative Performance of Aryl Halides in Sonogashira Coupling
| Aryl Halide | Typical Catalyst System | Reaction Temperature | Reaction Time | Yield |
| Ar-I | Pd(PPh₃)₄/CuI | Room Temperature - 60 °C | 1 - 8 h | Excellent |
| Ar-Br | Pd(PPh₃)₄/CuI | 60 - 100 °C | 8 - 24 h | Good to Excellent |
| Ar-Cl | Pd(OAc)₂/phosphine ligand/CuI | 100 - 140 °C | 24 - 72 h | Low to Moderate |
This table presents a generalized comparison based on established principles of aryl halide reactivity in Sonogashira coupling.
Representative Experimental Protocol for Sonogashira Coupling
The following is a representative protocol for the Sonogashira coupling of an aryl iodide, which can be adapted for this compound.
Reaction Scheme:
A representative Sonogashira coupling reaction.
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a suitable solvent such as THF or DMF (5 mL).
-
To this solution, add a base, typically an amine like triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and the copper co-catalyst, CuI (0.04 mmol, 4 mol%).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with aqueous ammonium chloride solution, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired alkynylated aromatic compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of numerous pharmaceuticals and biologically active compounds.[7][8] The reaction couples an aryl halide with a primary or secondary amine in the presence of a base. The high reactivity of this compound allows for efficient amination under relatively mild conditions.
Comparative Performance of Aryl Halides in Buchwald-Hartwig Amination
| Aryl Halide | Typical Catalyst System | Reaction Temperature | Reaction Time | Yield |
| Ar-I | Pd₂(dba)₃/Xantphos or BINAP | 80 - 110 °C | 4 - 24 h | Good to Excellent |
| Ar-Br | Pd₂(dba)₃/Xantphos or BINAP | 90 - 120 °C | 12 - 36 h | Good to Excellent |
| Ar-Cl | Pd₂(dba)₃/Buchwald ligands (e.g., RuPhos, BrettPhos) | 100 - 140 °C | 24 - 72 h | Moderate to Good |
This table presents a generalized comparison based on established principles of aryl halide reactivity in Buchwald-Hartwig amination.
Representative Experimental Protocol for Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of an aryl iodide, which can be adapted for this compound.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Add the palladium precursor, for example, Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a suitable phosphine ligand, such as Xantphos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to give the desired arylamine.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts desirable properties, while the iodo-substituent allows for efficient participation in a variety of palladium-catalyzed cross-coupling reactions under relatively mild conditions. While specific experimental data for this exact molecule can be sparse in publicly available literature, the general principles of aryl halide reactivity provide a strong framework for its successful application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The provided representative protocols serve as a solid starting point for researchers to develop and optimize synthetic routes towards novel and impactful compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-2-methyl-1-(trifluoromethyl)benzene
This guide provides an in-depth operational plan for the safe handling of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS No. 930599-57-8). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of laboratory practice. The protocols herein are synthesized from authoritative safety data sheets and established chemical handling standards.
Hazard Assessment: Understanding the Adversary
This compound is a substituted aromatic compound whose primary risks stem from its irritant properties and potential for harm upon exposure. The Globally Harmonized System (GHS) classifications, aggregated from multiple suppliers, identify it as a substance that demands rigorous protective measures.
The principal hazards are:
-
Skin Irritation (Category 2): Direct contact can cause redness, inflammation, and irritation.[1][2]
-
Serious Eye Irritation (Category 2/2A): This is a significant risk. Splashes can cause severe irritation, pain, and potential damage to the eyes.[1][2]
-
Respiratory Tract Irritation (Category 3): Inhalation of vapors or mists may lead to irritation of the throat and lungs, causing coughing or tightness in the chest.[1][2]
-
Harmful if Swallowed (Category 4): Ingestion can be harmful.[1][3]
-
Combustible Liquid: While not highly flammable, it can ignite when exposed to heat or flame.[4]
It is crucial to recognize that the toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, we must operate with a heightened sense of caution, treating it as potentially more hazardous than currently documented.
Quantitative Hazard & Exposure Data
Currently, no official occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound.[1][5][6] This absence of data necessitates a conservative approach, focusing on minimizing all routes of exposure through robust engineering controls and comprehensive personal protective equipment.
| Hazard Classification (GHS) | Hazard Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2] |
| STOT, Single Exposure (Respiratory Irritation) | H335 | May cause respiratory irritation.[1][2] |
The Core Directive: A Multi-Layered PPE & Engineering Control Strategy
Safety is not achieved by a single piece of equipment but by an integrated system of controls. This protocol is designed as a self-validating workflow, where each step reinforces the next.
Primary Line of Defense: Engineering Controls
Personal protective equipment should never be the sole means of protection.[7] It is the last line of defense after engineering controls have been optimized.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation and accidental splashes.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][8]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]
Personal Protective Equipment (PPE): Your Immediate Shield
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection:
-
Rationale: This compound is a serious eye irritant.[2] Direct contact from a splash could lead to significant injury.
-
Mandatory: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][9]
-
Recommended for High-Splash Risk: When transferring larger volumes or performing tasks with a higher risk of splashing, supplement goggles with a full-face shield.[9]
-
-
Skin and Body Protection:
-
Rationale: The chemical causes skin irritation upon contact.[2] Protective clothing prevents direct exposure and contamination of personal clothing.
-
Gloves: Wear chemical-resistant gloves at all times.[1][7][9]
-
Selection: While specific breakthrough data for this compound is not available, gloves made of nitrile or neoprene are generally suitable for handling halogenated aromatic compounds in a laboratory setting. Always inspect gloves for tears or holes before use.[9]
-
Technique: Use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7][9] Dispose of contaminated gloves immediately as hazardous waste.[1][9]
-
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.
-
Additional Protection: For tasks involving a significant risk of splashing, consider a chemically resistant apron or a complete protective suit.[1][8][9]
-
-
Respiratory Protection:
-
Rationale: Inhalation of vapors may cause respiratory tract irritation.[2]
-
Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In the event of a large spill, ventilation failure, or if work must be conducted outside of a fume hood (which should be avoided), respiratory protection is essential.[9] Use a NIOSH-approved air-purifying respirator with organic vapor cartridges or, in situations with high or unknown concentrations, a full-face supplied-air respirator.[7][9]
-
Safe Handling Workflow: From Acquisition to Disposal
This workflow visualizes the lifecycle of handling the chemical, ensuring safety at every stage.
Caption: Workflow for Safe Handling of this compound.
Operational Protocols: Step-by-Step Guidance
Accidental Release Measures
-
Evacuate: Immediately clear the area of all personnel.[8]
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the vapor.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames.[4][7][10]
-
Containment: Wearing full PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like sand, earth, or vermiculite.[8][11] Do not use combustible materials.
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][11]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and contaminated gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][7]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[7][9] All waste must be handled and disposed of by a licensed disposal company in strict accordance with all local, state, and federal regulations.[1][4]
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its hazards and the disciplined execution of established safety protocols. By integrating engineering controls with the correct personal protective equipment and adhering to a structured workflow, researchers can effectively mitigate the risks associated with this compound. Trust in your process, verify your controls, and always prioritize safety above all else.
References
- 1. angenechemical.com [angenechemical.com]
- 2. canbipharm.com [canbipharm.com]
- 3. 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | 54978-36-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

